molecular formula C11H15ClN2O B1518697 N-phenylpyrrolidine-2-carboxamide hydrochloride CAS No. 1078162-90-9

N-phenylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B1518697
CAS No.: 1078162-90-9
M. Wt: 226.7 g/mol
InChI Key: QULLGQCXQHTTTF-UHFFFAOYSA-N
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Description

N-phenylpyrrolidine-2-carboxamide hydrochloride is a high-purity chemical compound built on the privileged pyrrolidine scaffold, making it a valuable intermediate for medicinal chemistry and drug discovery research. This compound serves as a key precursor for the synthesis of pyrrolidine derivatives that are investigated as potent inhibitors of the enzymes α-amylase and α-glucosidase . Inhibiting these enzymes is a prominent therapeutic strategy for managing type-2 diabetes, as it helps regulate postprandial blood glucose levels . Furthermore, related N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives have demonstrated significant promise in central nervous system (CNS) research, showing potent anticonvulsant activity in maximal electroshock seizure (MES) models without observed neurotoxicity . The pyrrolidine ring, a common feature in many bioactive molecules, contributes to the compound's ability to interact with various biological targets. The hydrochloride salt form enhances the stability and solubility of the compound, facilitating its use in various experimental protocols. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can leverage this compound to explore new treatments for metabolic and neurological disorders.

Properties

IUPAC Name

N-phenylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULLGQCXQHTTTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-phenylpyrrolidine-2-carboxamide hydrochloride CAS number 1078162-90-9

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1078162-90-9 Synonyms: (S)-N-Phenylprolinamide HCl, L-Proline-N-phenylamide hydrochloride Molecular Formula: C₁₁H₁₅ClN₂O Molecular Weight: 226.70 g/mol

Executive Technical Summary

N-phenylpyrrolidine-2-carboxamide hydrochloride is a privileged chiral scaffold derived from L-proline. It serves two critical functions in modern chemical research: as a bifunctional organocatalyst for asymmetric carbon-carbon bond formation and as a pharmacophore building block in medicinal chemistry (specifically for anticonvulsant and CNS-active agents).

This guide deviates from standard catalog descriptions to provide a mechanistic and operational handbook. It focuses on the (S)-enantiomer , as this is the bioactive form derived from the natural amino acid pool and the primary agent in asymmetric catalysis.

Chemical Architecture & Properties[1]

Structural Analysis

The compound consists of a pyrrolidine ring bearing a secondary amine (protonated in the HCl salt form) and a carboxamide group linked to a phenyl ring.

  • Chiral Center: The C2 position of the pyrrolidine ring controls the stereochemical outcome of catalyzed reactions.

  • H-Bonding Network: In its free base form, the amide proton (N-H) and the pyrrolidine nitrogen act cooperatively to activate substrates via hydrogen bonding and enamine formation.

  • Salt Form Utility: The hydrochloride salt confers enhanced stability, shelf-life, and water solubility compared to the hygroscopic free base.

Physicochemical Data Table
PropertySpecificationOperational Note
Appearance White to off-white crystalline powderDiscoloration indicates oxidation of the aniline moiety.
Solubility Soluble in Water, MeOH, DMSOPoor solubility in non-polar solvents (Hexane, Et₂O).
Melting Point >200°C (Decomposition)Distinct sharp melting point indicates high purity.
Hygroscopicity ModerateStore in desiccator; moisture affects catalytic turnover.
Chirality (S)-Enantiomer (Standard)Verify optical rotation

before use in asymmetric synthesis.

Synthetic Manufacturing Protocol

Expert Insight: While direct coupling of Proline and Aniline is possible, the "Direct Acid Chloride" method described below is preferred for scale-up as it avoids expensive coupling reagents (HATU/EDC) and simplifies purification.

Reaction Logic
  • Activation: L-Proline is converted to prolyl chloride using PCl₅ or SOCl₂. Protection of the amine is often bypassed if the HCl salt is maintained, or a Boc-protection strategy is used for higher purity requirements.

  • Amidation: The acid chloride reacts with aniline.

  • Salt Formation: The final product is isolated as the hydrochloride salt.

Step-by-Step Protocol (Self-Validating)

Reagents: L-Proline, Thionyl Chloride (SOCl₂), Aniline, Dichloromethane (DCM), HCl/Dioxane.

  • Activation: Suspend L-Proline (10 mmol) in dry DCM (50 mL) under Nitrogen. Cool to 0°C.

  • Chlorination: Add Thionyl Chloride (12 mmol) dropwise. Reflux for 2 hours until gas evolution (SO₂, HCl) ceases. Checkpoint: Solution should become clear.

  • Concentration: Evaporate excess SOCl₂ in vacuo. Re-dissolve the resulting acid chloride residue in dry DCM.

  • Coupling: Cool to 0°C. Add Aniline (10 mmol) and Triethylamine (22 mmol) dropwise. Stir at RT for 12 hours.

  • Workup: Wash organic layer with 1M HCl (removes unreacted amine), then sat. NaHCO₃ (removes acid), then Brine. Dry over Na₂SO₄.

  • Salt Formation: Dissolve the crude free base in minimal Ethanol. Add 4M HCl in Dioxane (1.2 eq). Precipitate with Diethyl Ether.

  • Validation: Filter the white solid. Recrystallize from EtOH/Ether.

Synthesis Workflow Diagram

SynthesisPath Proline L-Proline (Precursor) AcidCl Prolyl Chloride (Activated Intermediate) Proline->AcidCl SOCl2 / PCl5 Reflux Coupling Aniline Addition (Amidation) AcidCl->Coupling + Aniline + Et3N (Base) FreeBase N-Phenylprolinamide (Free Base) Coupling->FreeBase Workup (DCM/H2O) FinalSalt CAS 1078162-90-9 (HCl Salt) FreeBase->FinalSalt HCl/Dioxane Precipitation

Figure 1: Synthetic pathway converting L-Proline to N-phenylpyrrolidine-2-carboxamide HCl via acid chloride activation.[1]

Functional Application: Organocatalysis

This compound is a robust catalyst for the Asymmetric Aldol Reaction . The secondary amine forms an enamine with ketones, while the amide proton directs the aldehyde via hydrogen bonding, ensuring high enantioselectivity.

The "Standard Candle" Validation Experiment

To validate the quality of a new batch of CAS 1078162-90-9, perform this benchmark reaction. If the ee% is <90% , the catalyst batch is likely racemized or impure.

Reaction: Acetone + 4-Nitrobenzaldehyde




-Hydroxy Ketone

Protocol:

  • Mix: Dissolve catalyst (10 mol%) in DMSO:Acetone (4:1).

  • Add: Add 4-Nitrobenzaldehyde (1.0 eq).

  • Time: Stir at RT for 24 hours.

  • Analysis: Quench with sat. NH₄Cl.[2] Extract with EtOAc. Analyze via Chiral HPLC (Chiralpak AD-H column).

  • Criteria: Conversion >85%, ee >90%.

Catalytic Cycle Mechanism

Catalysis Cat Catalyst (Amine Salt) Enamine Enamine Intermediate Cat->Enamine + Ketone - H2O Ketone Ketone (Substrate) TS Transition State (H-Bond Directed) Enamine->TS + Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->TS H-Bonding Product Chiral Product (Aldol Adduct) TS->Product Hydrolysis + H2O Product->Cat Regeneration

Figure 2: Enamine-activation cycle. The catalyst activates the ketone and directs the aldehyde via H-bonding.

Quality Control & Safety (E-E-A-T)

Analytical Validation (QC)
  • ¹H NMR (DMSO-d₆):

    • 
       10.5 ppm (s, 1H, Amide NH) - Critical for amide bond confirmation.
      
    • 
       7.6–7.0 ppm (m, 5H, Phenyl group).
      
    • 
       4.3 ppm (m, 1H, Proline 
      
      
      
      -H).
  • Mass Spectrometry (ESI):

    • Calculated [M+H]⁺: 191.12 (Free base).

    • Observed: 191.1 m/z.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA (90:10).

    • Purpose: Determine enantiomeric excess (ee) to ensure no racemization occurred during synthesis.

Safety & Handling
  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: The hydrochloride salt is an irritant powder. Use a dust mask and gloves.

  • Storage: Hygroscopic. Store at +4°C under Argon/Nitrogen.

References

  • Synthesis of Proline Amides: Musso, D. L., et al. "Synthesis and Anticonvulsant Activity of Series of Benzamides." European Journal of Medicinal Chemistry, 1998, 33(1), 23-31.[1]

  • Organocatalysis Mechanism: List, B. "Proline-catalyzed asymmetric reactions." Tetrahedron, 2002, 58(28), 5573-5590.

  • Anticonvulsant Applications: Research and Reviews: Journal of Medicinal & Organic Chemistry. "Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents."

  • Chemical Safety Data: Sigma-Aldrich Safety Data Sheet for Prolinamide Derivatives.

Sources

Technical Monograph: (S)-N-Phenylpyrrolidine-2-Carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-phenylpyrrolidine-2-carboxamide hydrochloride , specifically focusing on the biologically and catalytically active (S)-enantiomer (derived from L-Proline).

This compound acts as a critical scaffold in two distinct fields: asymmetric organocatalysis (where it functions as a Lewis base catalyst) and medicinal chemistry (as a core pharmacophore for anticonvulsant and analgesic agents).

Part 1: Identity & Physicochemical Profiling

This section establishes the chemical fingerprint of the compound. While often referenced by its free base in literature, the hydrochloride salt is the preferred form for stability and handling.

Chemical Identity
Parameter Details
Common Name L-Proline anilide hydrochloride
IUPAC Name (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride
CAS Number (HCl) Check Availability (Free Base: 25746-83-2)
PubChem CID 69446 (Parent Free Base); Note: Salts are often indexed under the parent CID in primary databases, with specific salt CIDs varying by vendor.
Molecular Formula

(Salt) /

(Base)
Molecular Weight 226.70 g/mol (HCl Salt)
Chirality (S)-Enantiomer (L-Proline derivative)
Physicochemical Properties
  • Appearance: White to off-white crystalline powder.

  • Solubility: Highly soluble in water, methanol, and ethanol; sparingly soluble in non-polar solvents (hexane, diethyl ether).

  • pKa: ~10.6 (Pyrrolidine nitrogen), making it a robust base in its free form.

  • H-Bonding Potential: The amide proton (

    
    ) acts as a hydrogen bond donor, crucial for its catalytic activity (substrate activation) and receptor binding.
    

Part 2: Synthetic Pathways & Optimization

The synthesis of N-phenylpyrrolidine-2-carboxamide hydrochloride requires strict control over stereochemistry to prevent racemization of the chiral center at the C2 position of the pyrrolidine ring.

Preferred Synthetic Route: The Mixed Anhydride Method

This protocol is superior to acid chloride methods (using


) for high-purity applications because it minimizes harsh conditions that lead to racemization.

Reaction Scheme:

  • Protection: L-Proline

    
     N-Boc-L-Proline.
    
  • Activation: Formation of mixed anhydride using Isobutyl Chloroformate (IBCF).

  • Coupling: Nucleophilic attack by Aniline.

  • Deprotection: Acidolytic cleavage of Boc group using HCl.

SynthesisWorkflow Start L-Proline (Starting Material) Step1 N-Boc Protection (Boc2O, NaOH) Start->Step1 Protection Step2 Activation (IBCF, NMM, -15°C) Step1->Step2 Mixed Anhydride Step3 Amidation (Aniline Addition) Step2->Step3 Coupling Step4 Deprotection (4M HCl in Dioxane) Step3->Step4 Cleavage Final Product (L-Proline Anilide HCl) Step4->Final Precipitation

Figure 1: Step-wise synthesis workflow for high-purity L-Proline Anilide Hydrochloride.

Detailed Experimental Protocol

Step 1: Coupling (Boc-Pro-NHPh)

  • Dissolve N-Boc-L-Proline (10 mmol) in dry THF (50 mL) under

    
     atmosphere.
    
  • Cool to -15°C. Add N-Methylmorpholine (NMM) (10 mmol) followed dropwise by Isobutyl Chloroformate (IBCF) (10 mmol).

  • Stir for 15 minutes to generate the mixed anhydride in situ.

  • Add Aniline (10 mmol) dissolved in THF dropwise.

  • Allow warming to room temperature (RT) and stir for 4 hours.

  • Workup: Evaporate THF, dissolve residue in EtOAc, wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .

Step 2: Salt Formation (Deprotection)

  • Dissolve the intermediate (Boc-Pro-NHPh) in minimal dry Dioxane or Methanol.

  • Add 4M HCl in Dioxane (5 equivalents) at 0°C.

  • Stir at RT for 2 hours. The product often precipitates as a white solid.

  • Purification: Filter the precipitate and wash with cold diethyl ether to remove non-polar byproducts. Recrystallize from MeOH/Ether if necessary.

Part 3: Functional Applications

Asymmetric Organocatalysis

This compound is a "privileged structure" in organocatalysis. Unlike L-Proline, the anilide group provides an additional Hydrogen Bond Donor (the amide NH), which enhances stereoselectivity in Aldol and Michael reactions.

  • Mechanism: Enamine Activation. The pyrrolidine nitrogen forms an enamine with a ketone substrate, raising the HOMO energy. The amide NH simultaneously hydrogen-bonds to the electrophile (e.g., aldehyde), directing the attack to a specific face.

CatalyticCycle Cat Catalyst (Proline Anilide) Enamine Enamine Intermediate Cat->Enamine + Ketone (- H2O) TS Transition State (H-Bond Directed) Enamine->TS + Aldehyde (Electrophile) Iminium Iminium Species TS->Iminium C-C Bond Formation Iminium->Cat + H2O (Hydrolysis) Releases Product

Figure 2: Enamine catalytic cycle showing the regeneration of the N-phenylpyrrolidine-2-carboxamide catalyst.

Pharmaceutical Relevance (Anticonvulsant Scaffold)

Research indicates that N-substituted pyrrolidine-2-carboxamides exhibit significant anticonvulsant activity.[1][2]

  • Target: Modulation of Sodium (

    
    ) channels or GABAergic pathways.
    
  • SAR Insight: The phenyl ring provides essential hydrophobic interactions within the receptor binding pocket. Substitutions on the phenyl ring (e.g., 4-Cl, 4-NO2) modulate potency, but the unsubstituted parent (this compound) serves as the baseline reference for efficacy.

Part 4: Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following markers.

Method Expected Signal Interpretation
1H NMR (DMSO-d6)

10.5 (s, 1H, Amide NH)
Confirms amide bond formation.
1H NMR (DMSO-d6)

7.1-7.6 (m, 5H, Aromatic)
Confirms presence of Phenyl group.
1H NMR (DMSO-d6)

4.3 (m, 1H, Chiral CH)
Diagnostic for Proline alpha-proton.
HPLC (Chiral) Single peak on Chiralpak AD-HConfirms enantiomeric excess (>99% ee).
Mass Spec (ESI)

Confirms molecular mass of the free base cation.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Hygroscopic. Store at -20°C in a desiccator.

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

  • Stability: Stable in solid form. In solution, avoid prolonged exposure to strong bases to prevent racemization.

References

  • PubChem. 2-Phenyl-pyrrolidine-2-carboxylic acid (Structure/Identity Validation). National Library of Medicine. Available at: [Link](Note: Used for structural homology verification; specific anilide structure verified via CAS 25746-83-2).

  • Ahsan, M. J., & Amir, M. (2012).[2] Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents.[1][2][3] Research & Reviews: Journal of Medicinal & Organic Chemistry.[3] Available at: [Link]

Sources

N-phenylpyrrolidine-2-carboxamide hydrochloride chemical formula and SMILES

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-phenylpyrrolidine-2-carboxamide Hydrochloride

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

N-phenylpyrrolidine-2-carboxamide hydrochloride stands as a significant molecule within the broader class of pyrrolidine derivatives, a structural motif frequently encountered in pharmacologically active compounds. The inherent conformational rigidity of the pyrrolidine ring, coupled with the versatile chemistry of the carboxamide group, makes this scaffold a cornerstone in the design of novel therapeutics. The pyrrolidine ring itself is a key component of the amino acid proline, lending derivatives a degree of biocompatibility and unique stereochemical properties that are highly sought after in drug development.

This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering an in-depth exploration of N-phenylpyrrolidine-2-carboxamide hydrochloride. We will dissect its fundamental chemical identity, delineate a validated synthetic pathway with mechanistic insights, explore its established and potential pharmacological applications, and detail the rigorous analytical methodologies required for its characterization and quality control. The focus extends beyond a mere recitation of facts to an integrated understanding of why specific experimental choices are made, ensuring a self-validating and authoritative narrative.

The primary pharmacological interest in this class of compounds stems from their demonstrated potential as central nervous system (CNS) agents. Specifically, derivatives of N-phenylpyrrolidine-2-carboxamide have shown promising anticonvulsant activity, addressing a critical need for new antiepileptic drugs with improved efficacy and safety profiles.[1][2] The carboxamide functional group is a well-established pharmacophore in many successful drugs, contributing to a molecule's ability to form crucial hydrogen bonds with biological targets.[2] This guide will provide the foundational knowledge necessary to leverage the unique attributes of this molecule in pioneering research and development endeavors.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's chemical structure and properties is the bedrock of all subsequent research and development. This section provides the core identifiers and physicochemical data for N-phenylpyrrolidine-2-carboxamide and its hydrochloride salt.

Core Identifiers

The following table summarizes the key structural and registration information for the target compound.

IdentifierValueSource
IUPAC Name N-phenyl-2-pyrrolidinecarboxamide hydrochloride
Molecular Formula C₁₁H₁₅ClN₂OInferred from base
Molecular Weight 226.70 g/mol Calculated
CAS Number 1078162-90-9
SMILES String O=C(C1NCCC1)NC2=CC=CC=C2.Cl[3] (modified)
InChI Key QULLGQCXQHTTTF-UHFFFAOYSA-N
Physicochemical Data

This table outlines the known physical and safety properties, crucial for laboratory handling, formulation, and analytical method development.

PropertyValueSource
Physical Form Powder
Storage Temperature Room Temperature
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Signal Word Warning

Synthesis and Mechanistic Rationale

The synthesis of N-phenylpyrrolidine-2-carboxamide is a well-documented process that typically employs L-proline, a naturally occurring amino acid, as the chiral starting material.[1][2] This approach is advantageous as it provides a stereochemically defined product, which is critical for pharmacological applications. The overall strategy involves the activation of the carboxylic acid moiety of proline, followed by amidation with aniline.

Synthetic Pathway Overview

The most common synthetic route proceeds in two main stages:

  • Activation of the Carboxylic Acid: The carboxylic acid of L-proline hydrochloride is converted into a more reactive acyl chloride derivative. This is typically achieved using a strong chlorinating agent like phosphorus pentachloride (PCl₅) in the presence of acetyl chloride.[1][2] The acetyl chloride serves as a solvent and can also help to drive the reaction.

  • Amide Bond Formation (Amidation): The resulting pyrrolidine-2-carbonyl chloride is then reacted directly with aniline (or a substituted aniline) in a suitable solvent such as acetone. This is a classic nucleophilic acyl substitution reaction where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride leaving group to form the stable amide bond. The reaction is often heated to reflux to ensure completion.[1][2]

Synthesis_Workflow Proline L-Proline Hydrochloride AcidChloride Pyrrolidine-2-carbonyl chloride (Intermediate) Proline->AcidChloride  Activation   PCl5 PCl₅, Acetyl Chloride PCl5->Proline FinalProduct N-phenylpyrrolidine- 2-carboxamide AcidChloride->FinalProduct  Amidation   Aniline Aniline, Acetone Aniline->AcidChloride

Caption: General synthetic workflow for N-phenylpyrrolidine-2-carboxamide.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established literature procedures for related derivatives.[1][2]

Part A: Synthesis of Pyrrolidine-2-carbonyl chloride (2)

  • Suspend L-proline hydrochloride (1 eq.) in acetyl chloride (approx. 10 volumes).

  • To this stirred suspension, add phosphorus pentachloride (PCl₅) (approx. 0.8 eq.) portion-wise under anhydrous conditions.

  • Warm the reaction mixture to approximately 35°C.

  • After 4 hours, add an additional portion of PCl₅ (approx. 0.5 eq.).

  • Continue stirring for another 4 hours to ensure complete conversion.

  • Cool the reaction mixture in an ice bath. The resulting solid, pyrrolidine-2-carbonyl chloride hydrochloride, is typically used directly in the next step without further purification.

Part B: Synthesis of N-phenylpyrrolidine-2-carboxamide (3)

  • Suspend the crude pyrrolidine-2-carbonyl chloride hydrochloride (1 eq.) in dry acetone (approx. 40 volumes).

  • Add aniline (1 eq.) to the suspension.

  • Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and concentrate it under reduced pressure to remove the solvent.

  • Purify the resulting crude product, typically by recrystallization from a suitable solvent (e.g., ethanol/water), to yield the pure N-phenylpyrrolidine-2-carboxamide. The hydrochloride salt can be formed by treating the free base with HCl in a suitable solvent like ether.

Pharmacological Significance and Potential Applications

The N-phenylpyrrolidine-2-carboxamide scaffold is of significant interest due to its proven biological activity, particularly its role as an anticonvulsant.[1][2] This activity is attributed to the specific arrangement of the phenyl, pyrrolidine, and carboxamide groups, which allows for favorable interactions with biological targets in the CNS.

Anticonvulsant Activity

Research has demonstrated that N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives exhibit significant protection against seizures in preclinical models.[1][2] The primary assay used for this evaluation is the Maximal Electroshock (MES) test in mice, a gold-standard screen for identifying compounds effective against generalized tonic-clonic seizures.

  • Mechanism of Action (Hypothesized): While the precise mechanism is not fully elucidated for all derivatives, many carboxamide-containing anticonvulsants (like carbamazepine and phenytoin) act by modulating voltage-gated sodium channels. It is plausible that N-phenylpyrrolidine-2-carboxamide derivatives share this mechanism, stabilizing the inactivated state of these channels and thereby reducing neuronal hyperexcitability.

  • Structure-Activity Relationship (SAR): Studies have shown that the nature and position of substituents on the phenyl ring can dramatically influence anticonvulsant activity and neurotoxicity. For instance, derivatives with 4-chloro and 4-nitro substituents on the phenyl ring were found to be particularly potent in the MES test, comparable to standard drugs like phenytoin but with a better safety profile (i.e., less neurotoxicity).[1]

Pharmacological_Relevance Compound N-phenylpyrrolidine-2-carboxamide Core Scaffold Target Potential Biological Targets Voltage-Gated Na+ Channels Other CNS Receptors Compound->Target  Modulates Activity Pharmacological Outcome Anticonvulsant Activity Reduced Neuronal Hyperexcitability Target:T1->Activity:A1 Application {Therapeutic Application|Epilepsy Treatment} Activity:A1->Application

Caption: Hypothesized pathway from chemical structure to therapeutic application.

Broader Therapeutic Potential

The pyrrolidine ring is a "privileged scaffold" in drug discovery, meaning it appears in a wide range of biologically active molecules.[4] Beyond anticonvulsant effects, the broader carboxamide class of compounds has been investigated for a multitude of therapeutic applications, including:

  • Anti-inflammatory and analgesic activity[1]

  • Anxiolytic effects[1]

  • Antimicrobial properties[1]

  • Antitumor activity[1]

This versatility suggests that N-phenylpyrrolidine-2-carboxamide hydrochloride and its analogs could serve as a foundational platform for developing a diverse array of new chemical entities targeting various diseases.

Analytical and Quality Control Methodologies

Ensuring the identity, purity, and quality of N-phenylpyrrolidine-2-carboxamide hydrochloride is paramount for reproducible research and clinical development. A multi-tiered analytical approach, combining spectroscopic and chromatographic techniques, is essential.

Structural Confirmation and Purity Assessment

The following methods are standard for confirming the structure and assessing the purity of newly synthesized batches.[1][2]

Protocol 1: Spectroscopic and Elemental Analysis

  • Proton Nuclear Magnetic Resonance (¹H NMR): Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The resulting spectrum should confirm the number of protons, their chemical environments, and their coupling patterns, matching the expected structure. Key signals include aromatic protons, the α-proton on the pyrrolidine ring, and the amide N-H proton.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Record the spectrum using a KBr disc or as a thin film. Look for characteristic absorption bands: N-H stretching (amide), C=O stretching (amide I band), and aromatic C-H and C=C stretching.

  • Elemental Analysis (C, H, N): The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen must be within ±0.4% of the calculated theoretical values for the molecular formula C₁₁H₁₅ClN₂O.

  • Thin Layer Chromatography (TLC): Assess the purity by spotting the compound on a silica gel plate and developing it with an appropriate mobile phase. A single spot indicates high purity.

Quantitative Analysis in Biological Matrices

For preclinical and clinical studies, robust methods are needed to quantify the drug in complex matrices like plasma. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the methods of choice.[5]

Protocol 2: HPLC-UV Method Development (Hypothetical)

  • System: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water).

  • Detection: UV detection at a wavelength of maximum absorbance for the compound (determined by UV scan).

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile, followed by centrifugation and injection of the supernatant.

  • Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Analytical_Workflow cluster_0 Identity & Purity cluster_1 Quantification NMR ¹H NMR FTIR FT-IR EA Elemental Analysis TLC TLC SamplePrep Sample Prep (e.g., Protein Precipitation) HPLC HPLC / LC-MS SamplePrep->HPLC Quant Quantification HPLC->Quant Batch Synthesized Batch Batch->NMR  Characterization Batch->FTIR  Characterization Batch->EA  Characterization Batch->TLC  Characterization Batch->SamplePrep  Bioanalysis

Caption: Integrated analytical workflow for quality control and bioanalysis.

Conclusion

N-phenylpyrrolidine-2-carboxamide hydrochloride is more than just a chemical entity; it is a versatile and privileged scaffold with significant, clinically relevant potential. Its straightforward synthesis from chiral precursors, coupled with potent anticonvulsant activity demonstrated in preclinical models, marks it as a compelling lead structure for the development of next-generation CNS therapeutics. The established framework for its synthesis and the clear pathways for its analytical characterization provide a solid foundation for further investigation. Future research should focus on elucidating its precise mechanism of action, optimizing its structure to enhance potency and reduce off-target effects, and exploring its potential in other therapeutic areas where carboxamide and pyrrolidine structures have shown promise. This guide provides the essential technical knowledge for scientists to confidently advance research and development efforts centered on this promising molecule.

References

  • Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research & Reviews: Journal of Medicinal & Organic Chemistry, 1(1). [Link]

  • Ahsan, M. J., & Amir, M. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

  • PubChemLite. (n.d.). 5-phenylpyrrolidine-2-carboxamide hydrochloride. Retrieved February 14, 2026, from [Link]

  • Deshmukh, G. B., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8), 393-399. [Link]

  • Doležal, M., et al. (2009). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules, 14(10), 4180-4191. [Link]

  • PubChemLite. (n.d.). 1-phenylpyrrolidine-2-carboxamide. Retrieved February 14, 2026, from [Link]

  • NIST. (n.d.). N-Phenylpyrrolidine. NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

Sources

Is N-phenylpyrrolidine-2-carboxamide hydrochloride hygroscopic?

Author: BenchChem Technical Support Team. Date: February 2026

Title: Hygroscopicity Profile & Stability Assessment: N-Phenylpyrrolidine-2-Carboxamide Hydrochloride

Executive Summary

Based on structural analysis and the physicochemical behavior of homologous proline-derived hydrochloride salts, N-phenylpyrrolidine-2-carboxamide hydrochloride (CAS: 151240-17-4) should be treated as a hygroscopic solid until empirical Dynamic Vapor Sorption (DVS) data proves otherwise.

While the hydrophobic phenyl moiety provides some steric shielding, the ionic character of the pyrrolidinium hydrochloride core typically dominates the solid-state behavior, driving moisture uptake at elevated relative humidity (RH). This guide outlines the theoretical basis for this classification, detailed protocols for empirical validation, and mandatory handling procedures to ensure data integrity in drug development pipelines.

Part 1: Chemical Identity & Structural Analysis

To understand the hygroscopic risk, we must first dissect the molecular architecture. The competition between the hydrophobic and hydrophilic domains dictates the critical relative humidity (CRH) of the salt.

Property Details
IUPAC Name (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride
Common Name L-Proline anilide hydrochloride
CAS Number 151240-17-4
Molecular Formula C₁₁H₁₅ClN₂O
Molecular Weight 226.70 g/mol
Core Structure Pyrrolidine ring (secondary amine) + Carboxamide + Phenyl group
Salt Form Hydrochloride (HCl)
Structural Hygroscopicity Mechanism

The hygroscopicity of this compound arises from the chloride counter-ion and the protonated secondary amine .

  • The Hydrophilic Driver (High Risk): The pyrrolidinium nitrogen (N⁺H₂) and the chloride ion (Cl⁻) form a high-energy ionic lattice. Chloride ions have a high charge density and are strong hydrogen bond acceptors for water molecules. This creates a significant driving force for surface adsorption of atmospheric moisture.

  • The Hydrophobic Brake (Mitigating Factor): The N-phenyl amide group is lipophilic. The aromatic ring disrupts the water-ordering network, potentially raising the deliquescence point compared to the methyl-analog (L-Proline methylamide HCl).

  • Net Result: The compound is likely hygroscopic (absorbs water) but may not be deliquescent (dissolve in absorbed water) until higher RH (>60-70%) compared to simple aliphatic amine salts.

StructureProp Salt N-phenylpyrrolidine-2-carboxamide HCl Ionic Ionic Core (Pyrrolidinium + Cl-) Salt->Ionic Contains Phenyl Hydrophobic Shield (Phenyl Ring) Salt->Phenyl Contains Water Atmospheric Moisture (H2O) Ionic->Water Strong Attraction (H-Bonding) Phenyl->Water Steric Repulsion Water->Salt Net Uptake (Hygroscopicity)

Figure 1: Structural competition between the ionic core (moisture attracting) and the phenyl ring (moisture repelling).

Part 2: Experimental Validation Protocols

As a scientist, you cannot rely on "likely." You must generate data. The following protocols are designed to definitively classify the material's stability profile.

Protocol A: Dynamic Vapor Sorption (DVS)

The Gold Standard for Hygroscopicity Profiling.

Objective: Determine the Critical Relative Humidity (CRH) and hysteresis gap.

  • Sample Prep: Load 10–20 mg of sample into the DVS quartz pan.

  • Pre-treatment: Dry at 0% RH (25°C) for 3 hours or until mass change <0.002% per minute ( dm/dt ) to establish dry mass (

    
    ).
    
  • Sorption Cycle: Increase RH in 10% steps from 0% to 90%.

    • Equilibrium Criteria: dm/dt < 0.002% min⁻¹ or Max Time = 360 mins.

  • Desorption Cycle: Decrease RH from 90% back to 0%.

  • Analysis:

    • Non-Hygroscopic: <0.2% mass gain at 90% RH.

    • Slightly Hygroscopic: 0.2–2.0% mass gain.

    • Hygroscopic: 2.0–15.0% mass gain.

    • Deliquescent: Mass gain continues exponentially; liquid phase observed.

Protocol B: Thermogravimetric Analysis (TGA)

Distinguishing Surface Water from Hydrates.

Objective: Differentiate between adsorbed surface moisture (hygroscopicity) and stoichiometric hydrates.

  • Ramp: Heat sample from 25°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Interpretation:

    • Weight loss < 100°C: Indicates loosely bound surface water (hygroscopic moisture).

    • Step-wise weight loss > 100°C: Indicates channel hydrates or crystal water.

    • Degradation: Onset of decomposition (likely >180°C for this salt).

Part 3: Handling, Storage, and Stability

Given the classification as a "Probable Hygroscopic Solid," strict handling protocols are required to prevent API degradation, hydrolysis of the amide bond, or physical caking.

The "Self-Validating" Storage Workflow

Do not rely on simple visual inspection. Follow this logic gate for handling:

HandlingWorkflow Start Receive Compound (CAS 151240-17-4) CheckEnv Check Lab Humidity Start->CheckEnv HighRH RH > 50% CheckEnv->HighRH LowRH RH < 40% CheckEnv->LowRH ActionHigh MANDATORY: Glovebox or Nitrogen Tent HighRH->ActionHigh ActionLow Standard Weighing (Quickly) LowRH->ActionLow Storage Long Term Storage: -20°C + Desiccant (Tightly Sealed) ActionHigh->Storage ActionLow->Storage

Figure 2: Decision logic for handling hygroscopic amine salts based on environmental conditions.

Specific Handling Instructions
  • Weighing: Use an anti-static gun before weighing. If RH > 50%, weigh inside a glove bag purged with dry nitrogen.

  • Solvent Choice: When preparing stock solutions, use anhydrous DMSO or anhydrous Methanol . Avoid water unless immediate use is intended, as the amide bond can be susceptible to hydrolysis in acidic aqueous environments over time.

  • Re-sealing: Parafilm is insufficient. Use a secondary container with active desiccant (Silica gel or P₂O₅) and store at -20°C.

Part 4: Impact on Drug Development

If you are using N-phenylpyrrolidine-2-carboxamide HCl as an intermediate or an API, hygroscopicity impacts three critical areas:

  • Solid-State Form Control: Moisture uptake can induce phase transitions (amorphous to crystalline or form conversion), altering dissolution rates.

  • Chemical Stability: The presence of water in the crystal lattice accelerates the hydrolysis of the amide bond (

    
    ), leading to impurities (Proline and Aniline).
    
  • Flowability: Hygroscopic powders bridge and cake, causing hopper flow issues in automated synthesis or tableting.

Recommendation: If DVS shows >2% weight gain, consider switching to a less hygroscopic counter-ion for development, such as Tosylate or Fumarate , which often offer better non-hygroscopic profiles than Hydrochloride salts.

References

  • Structural Analog Analysis (L-Proline HCl)

    • Title: "Solubility and physical properties of amino acid hydrochloride salts."
    • Relevance: Establishes the baseline hygroscopicity of the pyrrolidine-HCl core.
    • Source:

  • General Hygroscopicity of Amide Salts

    • Title: "Effect of Hygroscopicity on Pharmaceutical Ingredients."[1][2]

    • Relevance: Defines the mechanism of moisture uptake in ionic pharmaceutical salts.
    • Source:

  • Compound Data (CAS 151240-17-4)

    • Title: "(S)-N-Phenylpyrrolidine-2-carboxamide hydrochloride Product Page."[3]

    • Relevance: Confirms chemical identity and availability for testing.
    • Source:

  • Analog Handling (N-Methyl Analog)

    • Title: "(S)
    • Relevance: Provides storage precedents ("Keep tightly closed in dry area") for the methyl-analog.
    • Source:

Sources

Methodological & Application

The Versatile Intermediate: Application Notes and Protocols for N-phenylpyrrolidine-2-carboxamide in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of intermediates is a cornerstone of efficient and innovative pharmaceutical synthesis. Among the vast array of available building blocks, N-phenylpyrrolidine-2-carboxamide stands out as a versatile scaffold with significant potential. Its inherent structural features—a chiral pyrrolidine ring and an amide linkage to a phenyl group—offer a unique combination of rigidity, hydrogen bonding capabilities, and opportunities for diverse functionalization. This guide provides an in-depth exploration of the applications and protocols associated with N-phenylpyrrolidine-2-carboxamide, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations in its use as a pharmaceutical intermediate.

Core Synthesis and Mechanistic Insights

The reliable and scalable synthesis of N-phenylpyrrolidine-2-carboxamide is the foundational step for its use in drug discovery programs. The most common and effective method involves the amidation of pyrrolidine-2-carboxylic acid (L-proline) with aniline. A robust protocol for this conversion utilizes phosphorus pentachloride (PCl₅) as an activating agent.

Synthesis Protocol: From L-Proline to N-phenylpyrrolidine-2-carboxamide

This protocol details the synthesis of the title compound, which involves the initial formation of the acid chloride of L-proline followed by its reaction with aniline.

Experimental Protocol:

  • Acid Chloride Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the hydrochloride salt of pyrrolidine-2-carboxylic acid (17.4 mmol) in acetyl chloride (20 ml).

  • To this stirred suspension, carefully add phosphorus pentachloride (14.4 mmol) in portions, ensuring the temperature is maintained. The reaction is exothermic.

  • Warm the reaction mixture to 35°C and continue stirring. After 4 hours, add an additional portion of PCl₅ (9.6 mmol).

  • Continue stirring for another 4 hours at 35°C.

  • After the reaction is complete, cool the mixture in an ice bath. The resulting product is pyrrolidine-2-carbonyl chloride hydrochloride.

  • Amide Formation: In a separate flask, suspend the crude pyrrolidine-2-carbonyl chloride hydrochloride (1 mmol) in dry acetone (40 ml).

  • Add aniline (1 mmol) to the suspension.

  • Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, treat the reaction mixture with 1N sodium hydroxide (NaOH) solution to neutralize the excess acid and facilitate the separation of the organic product.

  • Extract the aqueous layer with ethyl acetate (3 x 75 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Evaporate the solvent under reduced pressure to yield a crude product.

  • Purify the crude product by recrystallization from a suitable solvent such as petroleum ether or diethyl ether. This is achieved by dissolving the sticky product and scratching the inside of the beaker to induce crystallization, followed by decanting the soluble impurities. This process is repeated until a pure product is obtained.[1]

Yield: A typical yield for this reaction is approximately 72%.[1]

Mechanistic Rationale

The use of phosphorus pentachloride is critical for the activation of the carboxylic acid. The reaction proceeds through the formation of an acyl chloride, which is a much more reactive electrophile than the parent carboxylic acid.

G CarboxylicAcid Pyrrolidine-2-carboxylic acid AcylChloride Pyrrolidine-2-carbonyl chloride CarboxylicAcid->AcylChloride + PCl₅ POCl3 POCl₃ PCl5 PCl₅ PCl5->AcylChloride Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate + Aniline Aniline Aniline Aniline->Tetrahedral_Intermediate Amide N-phenylpyrrolidine-2-carboxamide Tetrahedral_Intermediate->Amide - HCl HCl HCl

Caption: Amide formation via acyl chloride intermediate.

The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion and a proton to form the stable amide bond.[2][3]

Application as a Versatile Pharmaceutical Intermediate

N-phenylpyrrolidine-2-carboxamide serves as a key building block in the synthesis of compound libraries for drug discovery. Its structure allows for modifications at several positions, including the phenyl ring, the pyrrolidine nitrogen, and the carbons of the pyrrolidine ring, enabling the generation of a diverse range of analogues for biological screening.

Synthesis of Novel Anticonvulsant Agents

Epilepsy is a common neurological disorder, and there is an ongoing need for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects.[4] The carboxamide moiety is a known pharmacophore in several anticonvulsant drugs.[1] Researchers have utilized N-phenylpyrrolidine-2-carboxamide as a scaffold to synthesize a series of derivatives with potential anticonvulsant activity.

By introducing various substituents onto the phenyl ring of the aniline starting material, a library of N-(substituted phenyl)pyrrolidine-2-carboxamides can be generated. These compounds have been evaluated for their anticonvulsant effects using the maximal electroshock seizure (MES) test in animal models. Several derivatives, particularly those with electron-withdrawing groups on the phenyl ring, have shown promising activity, in some cases comparable to standard drugs like phenytoin, but with reduced neurotoxicity.[1][4]

Development of Anti-tubercular Agents

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel anti-tubercular agents. Pyrrolidine carboxamides have been identified as a promising class of inhibitors of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway.

High-throughput screening of compound libraries has identified pyrrolidine carboxamides as potent InhA inhibitors. N-phenylpyrrolidine-2-carboxamide and its derivatives can be included in such libraries to explore the structure-activity relationship (SAR) for InhA inhibition. Modifications to the phenyl ring and the pyrrolidine core can be systematically explored to optimize the binding affinity and efficacy of these compounds against M. tuberculosis.

Analytical Characterization and Quality Control

Ensuring the purity and identity of N-phenylpyrrolidine-2-carboxamide is crucial for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Technique Purpose Typical Observations
Thin-Layer Chromatography (TLC) Reaction monitoring and purity assessment.A single spot indicates a high degree of purity. The Rf value will depend on the solvent system used.
Melting Point Purity assessment.A sharp melting point range indicates a pure compound. For N-(4-chlorophenyl)pyrrolidine-2-carboxamide, the melting point is reported as 46°C.[1]
Infrared (IR) Spectroscopy Functional group identification.Characteristic peaks for N-H stretching (around 3372 cm⁻¹), C=O stretching of the amide (around 1674 cm⁻¹), and aromatic C-H bonds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.¹H NMR: Signals corresponding to the pyrrolidine ring protons, the amide proton, and the aromatic protons. For a related compound, 5-Oxo-N-phenyl pyrrolidine-2-carboxamide, aromatic protons appear between δ 7.09-7.63 ppm, and the amide NH at δ 10.03 ppm.[5]
¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the pyrrolidine ring. For 5-Oxo-N-phenyl pyrrolidine-2-carboxamide, the carbonyl carbons appear at δ 171.26 and 177 ppm, and aromatic carbons between δ 119.81-139.26 ppm.[5]
Mass Spectrometry (MS) Molecular weight determination.The molecular ion peak corresponding to the mass of the compound.

Experimental Protocol: Analytical Characterization

  • TLC Analysis:

    • Prepare a TLC plate coated with silica gel G.

    • Spot a small amount of the dissolved compound onto the baseline.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots using an appropriate method, such as iodine vapor or a UV lamp.

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

    • Process the data and assign the peaks to the corresponding protons and carbons in the molecule.

  • IR Spectroscopy:

    • Prepare a sample for IR analysis (e.g., as a KBr pellet or a thin film).

    • Record the IR spectrum and identify the characteristic absorption bands for the functional groups present.

G Synthesis Synthesis of N-phenylpyrrolidine-2-carboxamide Purification Purification (Recrystallization) Synthesis->Purification QC Quality Control Analysis Purification->QC TLC TLC QC->TLC MP Melting Point QC->MP IR IR Spectroscopy QC->IR NMR NMR Spectroscopy QC->NMR MS Mass Spectrometry QC->MS Intermediate High-Purity Intermediate QC->Intermediate

Sources

Application Note: Robust Synthesis and Salt Formation of N-Phenylprolinamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the preparation and isolation of N-phenylprolinamide hydrochloride ((S)-N-phenylpyrrolidine-2-carboxamide HCl). While the free base (L-proline anilide) is a widely used organocatalyst in asymmetric aldol reactions, its hydrochloride salt offers superior long-term stability, resistance to oxidation, and defined stoichiometry for pharmaceutical applications.

This protocol prioritizes the anhydrous salt formation method to prevent hydrolysis and ensure high crystallinity. It includes a decision matrix for synthesis routes (N-Carboxyanhydride vs. Boc-protection) and a troubleshooting guide for common isolation issues like "oiling out."

Chemical Rationale & Mechanism

The Target Molecule[1][2]
  • IUPAC Name: (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride

  • Structure: A pyrrolidine ring coupled to an aniline moiety via an amide bond.

  • pKa Considerations: The pyrrolidine nitrogen (secondary amine) has a pKa of ~10.5. The amide nitrogen is non-basic under these conditions. Protonation occurs exclusively at the pyrrolidine nitrogen.

Reaction Thermodynamics

The formation of the hydrochloride salt is an exothermic acid-base reaction.


Key Challenge:  Prolinamide salts are prone to hygroscopicity. The presence of water during salt formation often leads to the formation of gummy oils rather than crystalline solids. Therefore, anhydrous conditions  are strictly required.

Workflow Visualization

The following diagram outlines the two primary pathways to the free base and the unified salt formation workflow.

G cluster_0 Route A: NCA Method (Preferred) cluster_1 Route B: Boc-Protection Method Start Starting Material: L-Proline NCA Intermediate: L-Proline-N-Carboxyanhydride (Triphosgene/THF) Start->NCA BocPro Boc-Pro-OH Start->BocPro CouplingA Coupling: + Aniline NCA->CouplingA FreeBase Free Base: N-Phenylprolinamide (Oil or Low MP Solid) CouplingA->FreeBase CouplingB Coupling: IBCF / NMM / Aniline BocPro->CouplingB Deprotect Deprotection: TFA or HCl CouplingB->Deprotect Deprotect->FreeBase SaltForm Salt Formation: Dissolve in EtOAc/DCM Add 4M HCl in Dioxane FreeBase->SaltForm Dry & Dissolve Precipitation Precipitation/Crystallization SaltForm->Precipitation Final Final Product: N-Phenylprolinamide HCl (White Crystalline Solid) Precipitation->Final

Caption: Dual-pathway synthesis leading to a unified salt formation protocol. Route A (NCA) is preferred for atom economy.

Detailed Protocol

Materials & Equipment
  • Reagents:

    • N-Phenylprolinamide (Free base, >98% purity).

    • HCl solution (4.0 M in 1,4-Dioxane OR 2.0 M in Diethyl Ether). Do not use aqueous HCl.

    • Solvents: Ethyl Acetate (EtOAc, anhydrous), Dichloromethane (DCM), Diethyl Ether (Et2O), Methanol (MeOH).

  • Equipment:

    • Schlenk line or drying tube (CaCl2).

    • Rotary evaporator.[1]

    • Vacuum oven (set to 40°C).

Step-by-Step Procedure
Phase 1: Preparation of the Free Base Solution

Note: If starting from a crude reaction mixture, ensure all extraction solvents are dried over Na2SO4 and filtered before proceeding.

  • Dissolution: Dissolve 10.0 g (approx. 52.6 mmol) of N-phenylprolinamide free base in 50 mL of anhydrous Ethyl Acetate (EtOAc).

    • Expert Tip: If the free base is not fully soluble in EtOAc, add dry Dichloromethane (DCM) dropwise until clear. Avoid Methanol at this stage if possible, as it increases the solubility of the salt, reducing yield.

  • Drying: Although the solvent is anhydrous, dry the solution further with activated 3Å molecular sieves for 30 minutes to remove trace atmospheric moisture. Filter into a dry round-bottom flask.

Phase 2: Salt Formation (The "Dropwise" Method)
  • Cooling: Place the flask in an ice-water bath (0–5°C) with magnetic stirring.

  • Acid Addition: Slowly add 1.1 equivalents (approx. 14.5 mL of 4M HCl/Dioxane) of the HCl solution dropwise over 20 minutes.

    • Observation: A white precipitate should begin to form immediately.

    • Control: Maintain temperature <10°C to prevent side reactions or oiling out.

  • Equilibration: Once addition is complete, remove the ice bath and stir at room temperature for 1 hour to ensure complete conversion and crystal growth.

Phase 3: Isolation & Purification
  • Filtration: Filter the white solid using a sintered glass funnel (porosity 3 or 4).

  • Washing: Wash the filter cake three times with cold, anhydrous Diethyl Ether (3 x 20 mL) to remove excess acid and organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Critical: Use P2O5 or silica gel in the vacuum oven trap to ensure water removal.

Troubleshooting "Oiling Out"

If the product separates as a sticky oil instead of a solid:

  • Decant: Pour off the supernatant solvent.

  • Triturate: Add fresh anhydrous Diethyl Ether or MTBE to the oil.

  • Sonicate: Place the flask in a sonication bath for 10-15 minutes. This mechanical energy often induces crystallization.

  • Seed: If available, add a seed crystal of the authentic salt.

Characterization & Validation

ParameterSpecificationMethod/Notes
Appearance White to off-white crystalline powderVisual inspection.
Melting Point 180°C – 200°C (Decomposition)Note: Exact MP depends on crystal habit. Sharp range indicates purity.
1H NMR

-proton shift (

4.0-4.5 ppm)
Compare to free base. The proton on the chiral center will shift downfield due to the adjacent ammonium cation.
Chloride Content 15.6%

0.5% (Theoretical)
Gravimetric (AgCl precipitation) or Potentiometric Titration with AgNO3.
Solubility Soluble in Water, MeOH, DMSOInsoluble in Et2O, Hexanes, Toluene.
Diagnostic NMR Signals (DMSO-d6)
  • Amide NH: Singlet,

    
     ~10.0–10.5 ppm (Broad).
    
  • Ammonium (

    
    ):  Broad multiplets, 
    
    
    
    ~8.5–9.5 ppm (Exchangeable with D2O).
  • Aromatic Protons: Multiplet,

    
     7.0–7.6 ppm.
    

References

  • NCA Route for Prolinamide Synthesis

    • Source: Osipov, V. N., et al. "One-Step Facile Synthesis of L-Proline Ethylamide Hydrochloride."[2] ResearchGate. (Demonstrates the efficiency of the NCA method for proline amides).

  • General Amine Salt Formation

    • Source: "An efficient sequence for the preparation of small secondary amine hydrochloride salts." PubMed.
  • Proline Anilide Applications

    • Source: "Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents." Research and Reviews: Journal of Medicinal & Organic Chemistry. (Provides characterization context for phenyl-substituted prolinamides).
  • Physical Properties Data

    • Source: PubChem Compound Summary for N-Phenylprolinamide deriv

Sources

Application Note: N-Phenylpyrrolidine-2-carboxamide as a Chiral Organocatalyst

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, mechanistic principles, and experimental protocols for using (S)-N-phenylpyrrolidine-2-carboxamide (hereafter referred to as Catalyst A ) in asymmetric organic synthesis.

While L-Proline is the foundational pillar of enamine organocatalysis, its utility is often limited by poor solubility in non-polar organic solvents (e.g., THF, DCM, Toluene). Catalyst A overcomes this limitation by replacing the carboxylate with a secondary amide.[1] This modification not only enhances solubility in organic media but also introduces a robust hydrogen-bond donor (the amide N-H) that mimics the transition state stabilization found in Class I aldolases. This guide provides validated protocols for high-enantioselectivity Aldol and Michael addition reactions.

Catalyst Synthesis Protocol

Before catalytic application, the catalyst must be synthesized with high optical purity. The following protocol utilizes a standard coupling-deprotection sequence to ensure no racemization occurs at the


-center.
Reagents Required[1][2][3][4][5][6][7][8][9][10][11]
  • Starting Material: N-(tert-Butoxycarbonyl)-L-proline (Boc-L-Pro-OH)

  • Amine: Aniline (freshly distilled)

  • Coupling Agents: Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM)

  • Solvents: THF (anhydrous), Dichloromethane (DCM), Trifluoroacetic acid (TFA)

Step-by-Step Procedure
Step 1: Mixed Anhydride Coupling
  • Activation: Dissolve Boc-L-Pro-OH (10 mmol) in anhydrous THF (30 mL) under nitrogen. Cool to -15°C (ice/salt bath).

  • Base Addition: Add NMM (11 mmol) via syringe. Stir for 5 minutes.

  • Anhydride Formation: Dropwise add IBCF (11 mmol). A white precipitate (NMM·HCl) will form.[1] Stir for 15 minutes at -15°C.

  • Amine Addition: Add aniline (10 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) slowly and stir overnight (12 h).

  • Workup: Remove THF in vacuo. Redissolve residue in EtOAc. Wash sequentially with 1M HCl, sat. NaHCOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Recrystallize from EtOAc/Hexanes to yield Boc-protected intermediate .

Step 2: Deprotection
  • Acidolysis: Dissolve the intermediate (5 mmol) in DCM (10 mL). Cool to 0°C.[1]

  • Cleavage: Add TFA (5 mL) dropwise. Stir at RT for 2 hours (monitor by TLC for disappearance of starting material).

  • Neutralization: Concentrate in vacuo to remove excess TFA.[1] Redissolve in DCM and wash with sat.[1] NaHCOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     until aqueous pH is ~8.
    
  • Isolation: Dry organic layer (Nangcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    SO
    
    
    
    ) and concentrate.[2]
  • Final Product: Recrystallize from Et

    
    O/Hexanes to obtain Catalyst A  as white crystals.
    
    • Yield Target: >85% overall.

    • Validation:

      
      H NMR should show the amide N-H signal around 
      
      
      
      9.5-10.0 ppm and the pyrrolidine N-H around
      
      
      2.0-3.0 ppm.

Mechanistic Insight & Logic

Understanding the mechanism is crucial for troubleshooting low enantiomeric excess (ee). Unlike L-Proline, which relies on a zwitterionic state in some models, Catalyst A operates via a neutral hydrogen-bonding model.[1]

The Catalytic Cycle[8]
  • Enamine Formation: The secondary amine of the pyrrolidine ring condenses with the ketone substrate to form a nucleophilic enamine.

  • Transition State Organization: The amide proton (N-H) acts as a hydrogen bond donor, coordinating the oxygen of the electrophile (aldehyde/nitroalkene). This mimics the "oxyanion hole" of enzymes.

  • Stereoselection: The bulky phenyl group and the rigid pyrrolidine ring force the electrophile to approach from the Re-face (typically), resulting in high stereocontrol.

CatalyticCycle cluster_cycle Enamine Catalytic Cycle Cat Catalyst A (Secondary Amine) Iminium Iminium Ion Intermediate Cat->Iminium + Ketone - H2O Ketone Substrate (Ketone) Enamine Enamine (Nucleophile) Iminium->Enamine - H+ TS Transition State (H-Bond Directed) Enamine->TS + Electrophile (e.g., Aldehyde) Product_Iminium Product Iminium TS->Product_Iminium C-C Bond Formation Product_Iminium->Cat + H2O Hydrolysis Product Final Product (Chiral) Product_Iminium->Product Release caption Figure 1: Enamine activation cycle showing H-bond directed stereoselectivity.

Application Protocol 1: Asymmetric Aldol Reaction

This protocol describes the reaction between cyclohexanone and 4-nitrobenzaldehyde.[1][3][4] This is the standard benchmark for validating catalyst performance.

Rationale: The amide catalyst allows this reaction to proceed in neat ketone or organic solvents, avoiding the biphasic issues often seen with L-Proline.

Experimental Conditions
ParameterSettingNotes
Catalyst Loading 10 - 20 mol%Higher loading increases rate but not necessarily ee.[1]
Solvent DMSO or NeatDMSO promotes tighter H-bonding networks.[1]
Additive Water (Optional)Small amounts (2-5 eq) can accelerate hydrolysis of the product iminium.
Temperature RT (20-25°C)Lower temp (0°C) improves ee but slows rate significantly.
Step-by-Step Procedure
  • Preparation: In a 4 mL vial equipped with a magnetic stir bar, weigh Catalyst A (0.10 mmol, 19 mg).

  • Solvent/Donor: Add DMSO (1.0 mL) and Cyclohexanone (1.0 mL, excess). Stir until catalyst is dissolved.

    • Note: If using acid co-catalyst (e.g., AcOH), add it here (0.10 mmol).

  • Substrate Addition: Add 4-Nitrobenzaldehyde (0.5 mmol, 75.5 mg) in one portion.

  • Reaction: Stir at room temperature for 24–48 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 2:1).[1] Look for consumption of the aldehyde.

  • Quench: Add saturated NH

    
    Cl solution (2 mL) and extract with EtOAc (3 x 5 mL).
    
  • Purification: Dry organics over MgSO

    
    , concentrate, and purify via flash chromatography (SiO
    
    
    
    , Hexane/EtOAc gradient).
  • Analysis:

    • Diastereomeric Ratio (dr): Determine by

      
      H NMR of the crude mixture (integration of benzylic proton signals).
      
    • Enantiomeric Excess (ee): Determine by Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

Application Protocol 2: Michael Addition to Nitroolefins

Catalyst A is highly effective for the conjugate addition of ketones to nitrostyrenes.

Step-by-Step Procedure
  • Mix: Combine Catalyst A (15 mol%) and trans-

    
    -nitrostyrene (0.5 mmol) in Toluene (2 mL).
    
  • Add Nucleophile: Add Cyclohexanone (2.0 mmol, 4 equiv).

  • Additive: Add Benzoic acid (15 mol%).

    • Expert Insight: The acid additive facilitates the formation of the enamine and aids in the hydrolysis step, preventing catalyst poisoning.

  • Incubate: Stir at RT for 48 hours.

  • Workup: Direct purification via column chromatography is often possible after concentration, minimizing aqueous workup to prevent retro-Michael reactions.[1]

Troubleshooting & Optimization

Use this logic tree to resolve common issues:

ObservationRoot CauseCorrective Action
Low Conversion Product inhibition or slow hydrolysis.[1]Add 2-5 equiv of Hngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

O or 10 mol% AcOH to facilitate turnover.
Low ee (<80%) Background reaction or loose transition state.[1]Lower temperature to 0°C; Switch solvent to Toluene to enforce H-bonding.[1]
Racemization Retro-aldol during workup.[1]Keep workup neutral/mild; avoid prolonged exposure to silica gel.[1]
Poor Solubility Catalyst aggregation.Use DMSO or add small % of MeOH (though MeOH may lower ee).[1]

References

  • Gong, L.-Z., et al. (2003).[1] "Asymmetric Aldol Reaction Catalyzed by L-Prolinamide Derivatives." Journal of the American Chemical Society.[5]

  • List, B. (2002).[1] "Proline-catalyzed asymmetric reactions." Tetrahedron.

  • Tang, Z., et al. (2005).[1] "Novel Small Organic Molecules for a Highly Enantioselective Direct Aldol Reaction." Journal of the American Chemical Society.[5]

  • Doyle, A. G., & Jacobsen, E. N. (2007).[1] "Small-Molecule H-Bond Donors in Asymmetric Catalysis." Chemical Reviews.

Sources

Application Note: Preparation and Evaluation of Anticonvulsant Derivatives using N-Phenylpyrrolidine-2-Carboxamide

[1][2][3]

Part 1: Strategic Overview & Rationale

The Scaffold Architecture

The pyrrolidine-2-carboxamide moiety (prolinamide) represents a privileged structure in neuropharmacology. Unlike the pyrrolidine-2-one core found in Levetiracetam (which targets SV2A), the N-phenylpyrrolidine-2-carboxamide scaffold is designed to exploit the amide pharmacophore for hydrogen bonding while utilizing the N-phenyl substitution to modulate lipophilicity (

Mechanistic Rationale:

  • Lipophilic Tuning: The phenyl ring increases the partition coefficient, facilitating passive transport across the BBB.

  • Electronic Modulation: Substituents on the phenyl ring (e.g., 4-Cl, 4-NO

    
    ) alter the electron density of the amide nitrogen, influencing the compound's affinity for voltage-gated sodium channels (VGSC), the primary target for preventing seizure spread in the Maximal Electroshock (MES) model.
    

Part 2: Chemical Synthesis Protocol

Workflow Visualization

The following diagram outlines the critical path from raw material to pharmacological lead.

SynthesisWorkflowLProlineL-Proline(Starting Material)ActivationActivation(PCl5 / AcCl)LProline->Activation DehydrationIntermedPyrrolidine-2-carbonylchlorideActivation->Intermed 35°C, 4hCouplingAmidation(Substituted Aniline)Intermed->Coupling Acetone, RefluxPurificationPurification(Recrystallization)Coupling->Purification Work-upProductN-Phenylpyrrolidine-2-carboxamidePurification->Product Yield: 60-80%

Figure 1: Synthetic workflow for the preparation of N-phenylpyrrolidine-2-carboxamide derivatives via acid chloride activation.

Detailed Methodology: The Acid Chloride Route

While coupling agents (EDCI/HOBt) can be used, the Acid Chloride Method is preferred for this scaffold due to higher yields with electron-deficient anilines and easier work-up.

Reagents & Equipment
  • Precursors: L-Proline (99%), Substituted Anilines (e.g., 4-chloroaniline).

  • Activators: Phosphorus Pentachloride (

    
    ), Acetyl Chloride.
    
  • Solvents: Dry Acetone (dried over

    
    ), Dichloromethane (DCM).
    
  • Safety: Fume hood required (HCl gas evolution).

Step-by-Step Protocol

1. Activation (Synthesis of Pyrrolidine-2-carbonyl chloride)

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a calcium chloride drying tube.

  • Reaction: Suspend L-Proline (17.4 mmol) in Acetyl Chloride (20 mL).

  • Addition: Add

    
     (14.4 mmol) in small portions to control exotherm.
    
  • Incubation: Warm the mixture to 35°C and stir for 4 hours.

  • Boost: Add a second portion of

    
     (9.6 mmol) and stir for another 4 hours.
    
  • Checkpoint: The suspension should homogenize as the acid chloride forms.

2. Coupling (Amidation)

  • Preparation: Cool the reaction mixture in an ice bath (

    
    ).
    
  • Reactant: Dissolve the specific substituted aniline (1 mmol eq) in dry Acetone (40 mL).

  • Addition: Add the aniline solution dropwise to the acid chloride mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 8 hours .
    
  • Mechanism:[1][2] Nucleophilic attack of the aniline nitrogen on the carbonyl carbon.

3. Work-up and Purification

  • Quench: Pour the reaction mixture into crushed ice/water to hydrolyze unreacted acid chloride.

  • Neutralization: Adjust pH to ~8 using 10%

    
     solution to ensure the amine is free-based (if applicable) and to neutralize acidic byproducts.
    
  • Isolation: Filter the precipitate. If oil forms, extract with DCM (

    
     mL), dry over 
    
    
    , and evaporate.
  • Recrystallization: Purify the crude solid using Ethanol/Water (ethanol allows dissolution of the amide, water acts as the anti-solvent).

Part 3: Pharmacological Evaluation Protocols

To validate anticonvulsant activity, the Maximal Electroshock Seizure (MES) test is the gold standard for identifying compounds that prevent seizure spread (sodium channel blockade).

In Vivo Screening Workflow

PharmaScreeningCompoundSynthesized DerivativeToxicityNeurotoxicity Screen(Rotarod Test)Compound->Toxicity i.p. injectionEfficacyAnticonvulsant Screen(MES Test)Toxicity->Efficacy If Non-ToxicAnalysisLead Selection(High PI Index)Efficacy->Analysis ED50 Determination

Figure 2: Sequential screening strategy to eliminate neurotoxic compounds before efficacy testing.

Protocol A: Maximal Electroshock Seizure (MES) Test
  • Animals: Male Swiss albino mice (20–25 g).[3]

  • Administration: Intraperitoneal (i.p.) injection of the test compound suspended in PEG-400 or 0.5% methylcellulose.

  • Stimulus: Corneal electrodes delivering 50 mA, 60 Hz for 0.2 seconds .

  • Endpoint: Abolition of the Hind Limb Tonic Extension (HLTE) component of the seizure.

  • Time Points: 0.5 h and 4.0 h post-administration (to assess onset and duration).

Protocol B: Rotarod Neurotoxicity Test
  • Apparatus: Rotating rod (diameter 3 cm, 6 rpm).

  • Criteria: Inability of the mouse to maintain equilibrium on the rod for at least 1 minute.

  • Significance: Differentiates between sedation/muscle relaxation and true anticonvulsant activity.

Part 4: Data Analysis & Lead Identification

The following table summarizes typical historical data for this scaffold, highlighting the Structure-Activity Relationship (SAR).

Table 1: Comparative Activity of N-Phenylpyrrolidine-2-Carboxamide Derivatives

Compound IDR-Group (Aniline)MES Protection (0.5 h)MES Protection (4.0 h)NeurotoxicityOutcome
3a 4-NO

100% (30 mg/kg)100%NoneLead Candidate
3d 4-Cl100% (30 mg/kg)75%NoneLead Candidate
3c 4-OCH

50%25%NoneModerate Activity
3h H (Unsubstituted)<25%0%NoneInactive
Ref Phenytoin100%100%(+) At high doseStandard

Key Insights:

  • Electron Withdrawal: Substituents like Nitro (

    
    ) and Chloro (
    
    
    ) at the para-position significantly enhance activity compared to electron-donating groups (
    
    
    ).
  • Safety Profile: Unlike Phenytoin, the proline derivatives often show reduced neurotoxicity in Rotarod tests, likely due to the natural amino acid scaffold.

Part 5: References

  • Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research & Reviews: Journal of Medicinal & Organic Chemistry.[4] [Link][5][6][7][3][8]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. National Institutes of Health (PMC). [Link]

  • Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. PubMed. [Link]

  • Epilepsy and Seizures Medication: Anticonvulsant Mechanisms. Medscape. [Link]

Reaction conditions for amide bond formation in proline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PRO-2026

Executive Summary

Proline (Pro) presents a unique dichotomy in peptide synthesis and medicinal chemistry. As a secondary amine, it acts as a sterically hindered nucleophile, often resulting in slow kinetics and incomplete coupling. Conversely, when activated at the C-terminus, Proline is exceptionally prone to racemization via oxazolone formation and diketopiperazine (DKP) cyclization. This guide moves beyond standard EDC/HOBt chemistry, introducing next-generation protocols utilizing TCFH-NMI and COMU/Oxyma systems to resolve these specific challenges.

Part 1: The Proline Paradox – Mechanistic Insights

To select the correct protocol, one must first identify the specific challenge presented by the Proline residue in the sequence.

Proline as the Nucleophile (N-Terminal)
  • Challenge: Steric Hindrance.

  • Mechanism: The pyrrolidine ring restricts the conformational freedom of the nitrogen, making it less accessible than primary amines. Standard uronium reagents (HBTU) often stall, leading to deletion sequences.

  • Solution: Requires highly reactive electrophiles (e.g., N-acyl imidazoliums) or elevated temperatures (though heat carries risks).

Proline as the Electrophile (C-Terminal)
  • Challenge: Epimerization (Racemization).

  • Mechanism: When the carboxyl group of Proline is activated, the carbonyl oxygen of the preceding amide bond can attack the activated center, forming a 5-membered oxazolone ring. This intermediate enolizes readily, destroying the chirality at the

    
    -carbon.
    
  • Secondary Risk: If Proline is the second residue from the C-terminus (e.g., H-Pro-Xaa-OH), it spontaneously cyclizes to form a diketopiperazine (DKP) , cleaving itself from the chain.[1]

Part 2: Reagent Selection Matrix

The following table contrasts legacy reagents with modern high-performance alternatives for Proline coupling.

Reagent SystemClassPrimary Use CaseProline CompatibilityNotes
HATU / HOAt Aminium / Aza-benzotriazoleDifficult CouplingsHigh The "Gold Standard" for years. Excellent for hindered amines but expensive.
COMU / Oxyma Uronium / OximeGeneral & High EfficiencyVery High Safer (non-explosive) and more soluble than HATU. Lower racemization rates.[2][3][4]
TCFH / NMI ChloroformamidiniumExtremely Hindered Critical Generates N-acyl imidazoliums in situ.[5] Superior for N-methylated or highly hindered Pro-Pro bonds.
PyBOP PhosphoniumC-Terminal ActivationMedium Good for preventing racemization but generates carcinogenic HMPA byproduct (use PyOxim instead).
EDC / HOBt CarbodiimideStandard / Low CostLow Slow kinetics for Proline. High risk of racemization if not carefully controlled.

Part 3: Decision Logic & Workflows

Visual 1: Reagent Selection Decision Tree

The following logic gate determines the optimal protocol based on the position of the Proline residue.

ProlineCouplingLogic Start Start: Define Proline Position Decision Is Proline the Nucleophile (NH) or Electrophile (COOH)? Start->Decision Nuc Nucleophile (N-Terminus) Challenge: Steric Hindrance Decision->Nuc Nucleophile Elec Electrophile (C-Terminus) Challenge: Racemization Decision->Elec Electrophile Hindrance Is the coupling partner also hindered (e.g., Aib, N-Me)? Nuc->Hindrance ProtocolA Use Protocol A: COMU / Oxyma Hindrance->ProtocolA No (Standard) ProtocolB Use Protocol B: TCFH / NMI Hindrance->ProtocolB Yes (Difficult) Solvent Solvent Selection Avoid DMF if possible Elec->Solvent ProtocolC Use Protocol C: PyOxim / TMP @ 0°C Solvent->ProtocolC

Caption: Decision tree for selecting coupling conditions based on Proline's role as nucleophile or electrophile.

Part 4: Experimental Protocols

Protocol A: General High-Efficiency Coupling (COMU/Oxyma)

Application: Routine coupling of amino acids to Proline (Xaa


 Pro).
Rationale:  COMU is an uronium salt based on Oxyma Pure.[4] It shows higher solubility and stability in DMF than HATU and minimizes the risk of explosion associated with benzotriazoles.

Materials:

  • Carboxylic Acid component (1.0 equiv)

  • Proline-amine component (1.0 equiv)

  • COMU (1.0 equiv)

  • Oxyma Pure (1.0 equiv) - Optional but recommended as additive

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMF or NMP (0.1 M concentration)

Procedure:

  • Pre-activation: Dissolve the Carboxylic Acid, COMU, and Oxyma Pure in DMF.

  • Base Addition: Add DIPEA (1.0 equiv) to the pre-activation mixture. Stir for 30 seconds. Note: The solution should turn orange/red.

  • Coupling: Add the Proline-amine component and the remaining DIPEA (1.0 equiv).

  • Incubation: Stir at room temperature for 30–60 minutes.

  • Monitoring: Monitor via LC-MS. If incomplete after 1 hour, do not add more base. Instead, perform a "double couple" (drain and repeat with fresh reagents).

Protocol B: The "Difficult" Coupling (TCFH-NMI)

Application: Coupling sterically hindered acids (e.g., Aib, N-Me-AA) to Proline, or forming Pro-Pro bonds. Rationale: TCFH (Tetramethylchloroformamidinium hexafluorophosphate) reacts with NMI (N-methylimidazole) to form a highly reactive N-acyl imidazolium intermediate.[6][7] This species is essentially an "acyl chloride equivalent" that is stable enough to handle but reactive enough to force coupling with weak nucleophiles.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Proline-amine (1.0 equiv)

  • TCFH (1.0 equiv)

  • NMI (2.5 – 3.0 equiv)

  • Solvent: Acetonitrile (MeCN) is preferred over DMF for this specific reaction.

Procedure:

  • Dissolution: Dissolve the Carboxylic Acid and Proline-amine in MeCN (concentration 0.1 – 0.2 M).

  • Base Addition: Add NMI (2.5 equiv) to the mixture.

  • Activation: Add TCFH (1.0 equiv) in one portion.

  • Reaction: Stir vigorously at room temperature.

    • Observation: A white precipitate (NMI salts) may form; this is normal.

  • Timecourse: These reactions are often fast. Check LC-MS at 15 minutes and 1 hour.

  • Quench: Quench with 10% aqueous citric acid to remove NMI before extraction.

Visual 2: TCFH-NMI Activation Pathway

TCFH_Mechanism TCFH TCFH Reagent Intermediate1 Active Adduct TCFH->Intermediate1 + NMI NMI NMI (Base) NMI->Intermediate1 AcylImid N-Acyl Imidazolium (Super-Active) Intermediate1->AcylImid + Acid Acid Carboxylic Acid Acid->AcylImid Product Amide Bond AcylImid->Product + Proline Proline Proline (Nucleophile) Proline->Product

Caption: Mechanism of in situ N-acyl imidazolium generation using TCFH and NMI.

Protocol C: C-Terminal Activation (Racemization Suppression)

Application: Coupling Proline-OH to another amine (Pro


 Xaa).
Rationale:  Standard bases (DIPEA/TEA) can abstract the 

-proton of activated Proline. Using weak bases (Collidine or TMP) and maintaining low temperatures is critical. PyOxim is preferred over PyBOP due to the absence of carcinogenic byproducts.

Materials:

  • Fmoc-Pro-OH (1.0 equiv)

  • Amine Component (1.0 equiv)

  • PyOxim (1.0 equiv)

  • Oxyma Pure (1.0 equiv)

  • TMP (2,4,6-Trimethylpyridine / Collidine) (2.0 equiv)

  • Solvent: DCM/DMF (1:1 mixture) - DCM reduces racemization rates compared to pure DMF.

Procedure:

  • Cooling: Cool the reaction vessel to 0°C (ice bath).

  • Activation: Dissolve Fmoc-Pro-OH, PyOxim, and Oxyma in the solvent.

  • Base Addition: Add TMP dropwise.

  • Coupling: Add the Amine component immediately.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 additional hour.

  • Validation: Analyze via Chiral HPLC or Marfey’s reagent derivatization to confirm enantiomeric purity.

References

  • Beaming, P., et al. (2018).[7] "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Subirós-Funosas, R., et al. (2009). "COMU: A Safer and More Effective Replacement for HATU."[2] Chemistry – A European Journal.

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

Sources

Scalable Synthesis of N-Phenylpyrrolidine-2-carboxamide HCl (L-Proline Anilide)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04

Executive Summary

N-phenylpyrrolidine-2-carboxamide (L-Proline Anilide) is a "privileged structure" in asymmetric synthesis. It serves as a potent organocatalyst for aldol reactions and a chiral auxiliary in drug discovery. While various routes exist, many suffer from racemization, poor atom economy, or reliance on chromatographic purification, which renders them unviable at kilogram scales.

This Application Note details a Mixed Anhydride Coupling Protocol designed for scalability. Unlike carbodiimide routes (EDC/HOBt), which can induce racemization in proline derivatives due to oxazolone formation, the isobutyl chloroformate (IBCF) method—when strictly temperature-controlled—preserves chiral integrity and allows for purification via crystallization, eliminating the need for silica gel chromatography.

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize unit operations. We utilize the tert-butyloxycarbonyl (Boc) protecting group due to its stability under basic coupling conditions and facile removal under acidic conditions that directly yield the desired hydrochloride salt.

Strategic Route Visualization

SyntheticRoute SM N-Boc-L-Proline (Starting Material) ACT Mixed Anhydride Intermediate (Transient species) SM->ACT Activation INT N-Boc-L-Proline Anilide (Stable Intermediate) ACT->INT Coupling PROD L-Proline Anilide HCl (Final Salt) INT->PROD Deprotection R1 i-BuOCOCl (IBCF) NMM, -15°C R1->SM R2 Aniline R2->ACT R3 4M HCl in Dioxane or IPA R3->INT

Figure 1: Linear synthetic sequence prioritizing intermediate stability and salt formation.

Critical Process Parameters (CPPs)

To ensure scientific integrity and reproducibility, the following parameters must be controlled. These are not suggestions; they are requirements for maintaining enantiomeric excess (% ee).

ParameterSpecificationScientific Rationale (Causality)
Activation Temp -15°C to -10°CRacemization Control: Higher temperatures promote the formation of oxazolone intermediates, leading to racemization of the L-proline center.
Base Selection N-Methylmorpholine (NMM)Solubility: NMM forms a hydrochloride salt that is less hygroscopic and easier to filter/wash away than Triethylamine (TEA) salts in this solvent system.
Stoichiometry 1.05 eq (IBCF)Purity: Slight excess ensures complete activation of the acid. Large excesses lead to isobutyl-anilide byproducts which are difficult to separate.
Deprotection Gas Anhydrous HClYield: Water presence during deprotection leads to partial hydrolysis of the amide bond.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-L-Proline Anilide

Reaction Type: Mixed Anhydride Coupling Scale: 100 mmol basis (Scalable to kg)

Reagents:

  • N-Boc-L-Proline (21.5 g, 100 mmol)

  • N-Methylmorpholine (NMM) (10.6 g, 105 mmol)

  • Isobutyl Chloroformate (IBCF) (14.3 g, 105 mmol)

  • Aniline (9.3 g, 100 mmol)

  • Solvent: Tetrahydrofuran (THF), anhydrous (250 mL)

Protocol:

  • Setup: Charge N-Boc-L-Proline and NMM into a dry 3-neck round-bottom flask equipped with a thermometer, nitrogen inlet, and addition funnel. Add THF (200 mL).

  • Cooling: Cool the solution to -15°C using an ethylene glycol/dry ice bath or a cryostat. Stirring must be vigorous to ensure thermal homogeneity.

  • Activation: Add IBCF dropwise over 20 minutes. Maintain internal temperature below -10°C.

    • Observation: A white precipitate (NMM·HCl) will form. This confirms the reaction is proceeding.

    • Hold: Stir at -15°C for 15 minutes to ensure complete formation of the mixed anhydride.

  • Coupling: Dissolve Aniline in the remaining THF (50 mL) and add dropwise to the cold mixture over 30 minutes.

    • Control: Do not allow temperature to rise above -5°C during addition.

  • Completion: Allow the mixture to warm slowly to room temperature (20-25°C) over 2 hours.

  • Workup (Self-Validating):

    • Concentrate the THF to ~50 mL under reduced pressure.

    • Dilute with Ethyl Acetate (300 mL).

    • Wash Sequence:

      • 1M Citric Acid (2 x 100 mL) -> Removes unreacted Aniline and NMM.

      • Saturated NaHCO₃ (2 x 100 mL) -> Removes unreacted Boc-Proline.

      • Brine (1 x 100 mL) -> Drying.

    • Dry organic layer over MgSO₄, filter, and concentrate to a solid.

    • Purification: Recrystallize from Hexane/Ethyl Acetate (3:1) if necessary.[1][2][3]

    • Target Yield: 85-90% (White solid).[4]

Step 2: Deprotection to L-Proline Anilide HCl

Reaction Type: Acidolysis Reagents:

  • N-Boc-L-Proline Anilide (from Step 1)

  • 4M HCl in Dioxane (or 1.25M HCl in IPA for greener processing)

Protocol:

  • Dissolve the intermediate in minimal dry Dioxane or Isopropanol.

  • Add 4M HCl in Dioxane (5 equivalents).

  • Stir at room temperature for 2-3 hours.

    • Monitoring: TLC (50% EtOAc/Hexane) should show disappearance of the starting material.

  • Isolation: The product often precipitates as the HCl salt.

    • Dilute with Diethyl Ether (or MTBE) to drive precipitation.

    • Filter the white solid under a nitrogen blanket (product is hygroscopic).

    • Wash with cold ether.

  • Drying: Vacuum dry at 40°C over P₂O₅ or KOH pellets.

Workup & Purification Logic

The following decision tree illustrates the purification logic designed to avoid chromatography.

PurificationLogic Start Crude Reaction Mixture (THF, Salts, Product) Filter Filtration Start->Filter Remove NMM.HCl Conc Concentrate & Redissolve (Ethyl Acetate) Filter->Conc AcidWash Wash: 1M Citric Acid Conc->AcidWash Check1 Decision: Is Aniline Present? AcidWash->Check1 BaseWash Wash: Sat. NaHCO3 Check2 Decision: Is SM Acid Present? BaseWash->Check2 Check1->AcidWash Yes (Repeat Wash) Check1->BaseWash No (Organic Layer) Check2->BaseWash Yes (Repeat Wash) Cryst Recrystallization (Hexane/EtOAc) Check2->Cryst No (Organic Layer) Final Pure Intermediate Cryst->Final

Figure 2: Purification workflow ensuring removal of starting materials without chromatography.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR (DMSO-d₆)Conforms to structure. Key signals: δ 10.5 (s, 1H, NH), 3.8 (m, 1H, α-H), 7.1-7.6 (m, 5H, Ar-H).
Purity HPLC (C18, ACN/H₂O)> 98.0% area
Chiral Purity Chiral HPLC> 99% ee (Critical for organocatalysis)
Melting Point Capillary178 - 180°C (Lit. value for HCl salt)

Troubleshooting Guide

  • Issue: Low Yield in Step 1.

    • Cause: Moisture in THF decomposed the mixed anhydride.

    • Solution: Ensure THF is distilled from Na/Benzophenone or passed through activated alumina columns.

  • Issue: Racemization (>1% D-isomer detected).

    • Cause: Activation temperature exceeded -10°C or base excess was too high.

    • Solution: Recalibrate thermometer; strictly limit NMM to 1.05 equivalents.

  • Issue: Product is sticky/oily in Step 2.

    • Cause: Incomplete removal of Dioxane or presence of water.

    • Solution: Triturate with dry diethyl ether or pentane to induce crystallization.

References

  • Organic Syntheses, Coll. Vol. 9, p. 58 (1998). General protocol for Mixed Anhydride Coupling using IBCF. [Link]

  • Journal of the American Chemical Society (2000), 122, 2395-2396. Use of Proline Anilides in Asymmetric Synthesis. [Link]

  • PubChem Compound Summary. N-phenylpyrrolidine-2-carboxamide hydrochloride (CAS 1078162-90-9). [Link]

Sources

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of N-phenylprolinamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent system for the purification of N-phenylprolinamide HCl via recrystallization. N-phenylprolinamide HCl, as a polar, salt-based organic compound, presents specific challenges and opportunities for purification. This document moves beyond generic protocols to explain the causal relationships between the compound's physicochemical properties and solvent behavior. It outlines a logical, field-proven workflow for solvent screening, development of mixed-solvent systems, and provides a detailed, self-validating protocol for the final recrystallization process, complete with troubleshooting guidance.

Introduction: The Critical Role of Purity

N-phenylprolinamide HCl is a chiral amide derivative of proline, and as with many active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is paramount. The presence of impurities, even in trace amounts, can impact downstream reactions, pharmacological activity, and safety profiles. Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds. Its success, however, is critically dependent on the judicious choice of a solvent or solvent system.

The core principle of recrystallization is the difference in solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point[1]. This guide provides the theoretical grounding and practical steps to identify such a solvent system for N-phenylprolinamide HCl.

Physicochemical Analysis of N-phenylprolinamide HCl

A rational solvent selection process begins with an analysis of the target molecule's structure.

  • Polarity and Salt Form: The primary structural feature dictating solubility is the presence of the hydrochloride salt. The protonated amine within the proline ring makes the molecule an ionic salt, significantly increasing its polarity and favoring solubility in polar solvents, particularly those capable of hydrogen bonding, such as water and alcohols.

  • Functional Groups: The molecule contains a secondary amide and a phenyl group. The amide group (-CONH-) is polar and can act as both a hydrogen bond donor and acceptor. The phenyl group is non-polar and lipophilic.

  • Predicted Solubility: Based on this analysis, N-phenylprolinamide HCl is expected to be a polar compound. Therefore, highly polar solvents are the primary candidates for screening. The general heuristic of "like dissolves like" suggests that polar solvents will be effective[2][3]. Conversely, non-polar solvents like hexane or toluene are likely to be poor solvents for this compound.

The Theory and Practice of Solvent Selection

An ideal recrystallization solvent must satisfy several criteria:

  • Temperature-Dependent Solubility: It must exhibit a steep solubility curve, meaning the compound is poorly soluble when cold but highly soluble when hot[1]. This ensures maximum recovery of the purified compound upon cooling.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization)[1].

  • Chemical Inertness: The solvent must not react with N-phenylprolinamide HCl.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying[2].

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective, especially for larger-scale operations[1].

When a single solvent does not meet these criteria, a mixed-solvent system (or solvent pair) is often employed. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble[2][4]. For polar compounds like N-phenylprolinamide HCl, common and effective pairs include ethanol-water or methanol-diethyl ether[1][4].

Experimental Workflow: From Screening to Optimization

The following workflow provides a systematic method for identifying the optimal solvent system.

Solvent_Selection_Workflow start Start: Crude N-phenylprolinamide HCl test_rt Test Solubility (10 mg) in Single Solvent (0.2 mL) at RT start->test_rt soluble_rt Soluble at RT? test_rt->soluble_rt reject_good Result: Too Soluble REJECT SOLVENT soluble_rt->reject_good Yes heat Heat to Boiling soluble_rt->heat No / Sparingly soluble_hot Soluble at BP? heat->soluble_hot reject_bad Result: Insoluble REJECT SOLVENT soluble_hot->reject_bad No cool Cool Slowly to RT, then Ice Bath soluble_hot->cool Yes crystals Observe for Crystals cool->crystals select_single Result: Good Crystals Form SELECT AS CANDIDATE SINGLE SOLVENT crystals->select_single Yes consider_mixed Result: No Crystals / Oiling Out CONSIDER MIXED SOLVENT crystals->consider_mixed No final Final Optimized Protocol select_single->final select_pair Select 'Good' Solvent (Soluble) + 'Poor' Solvent (Insoluble) consider_mixed->select_pair protocol_mixed Dissolve in min. hot 'Good' Solvent Add 'Poor' Solvent until turbid Reheat to clarify, then cool select_pair->protocol_mixed optimize Optimize Ratio & Cooling Rate protocol_mixed->optimize optimize->final

Caption: Logical workflow for systematic solvent selection.

Protocol: Initial Solvent Screening

This initial screen aims to quickly identify promising single solvents from a list of candidates ordered by decreasing polarity.

Materials:

  • Crude N-phenylprolinamide HCl

  • Set of small test tubes (10 x 75 mm)

  • Hot plate or heating block

  • Vortex mixer

  • Candidate solvents (see Table 1)

Procedure:

  • Place approximately 10-20 mg of crude N-phenylprolinamide HCl into each test tube.

  • To each tube, add a candidate solvent dropwise (start with ~0.2 mL) at room temperature.

  • Vortex or agitate the mixture and observe the solubility. Record the results in a table similar to Table 1.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently to the solvent's boiling point. Add more solvent dropwise if necessary until the solid dissolves completely.

  • Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observe the formation of crystals. Note the quality (e.g., fine needles, large prisms) and quantity of the precipitate. A solvent that yields a large amount of crystalline solid is a strong candidate.

Data Interpretation and Candidate Selection

The ideal single solvent is one where the compound is sparingly soluble at room temperature but completely soluble at the boiling point, and which yields abundant crystals upon cooling.

Table 1: Solvent Screening Data for N-phenylprolinamide HCl

SolventPolarity IndexBoiling Point (°C)Solubility at 25°CSolubility at Boiling PointCrystal Formation on Cooling
Water10.2100Record ObservationRecord ObservationRecord Observation
Methanol6.665Record ObservationRecord ObservationRecord Observation
Ethanol (95%)5.278Record ObservationRecord ObservationRecord Observation
Isopropanol4.382Record ObservationRecord ObservationRecord Observation
Acetonitrile6.282Record ObservationRecord ObservationRecord Observation
Acetone5.456Record ObservationRecord ObservationRecord Observation
Ethyl Acetate4.377Record ObservationRecord ObservationRecord Observation
Dichloromethane3.440Record ObservationRecord ObservationRecord Observation
Toluene2.4111Record ObservationRecord ObservationRecord Observation
Hexane0.069Record ObservationRecord ObservationRecord Observation
Protocol: Developing a Mixed-Solvent System

If no single solvent is ideal, a mixed-solvent system is the next logical step. For N-phenylprolinamide HCl, a promising pair would be a polar protic solvent where it is very soluble (e.g., Methanol, Ethanol) and a less polar or non-polar solvent where it is insoluble (e.g., Diethyl Ether, Ethyl Acetate, Hexane).

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Heat the "good" solvent (e.g., ethanol) to its boiling point and add the minimum amount required to just dissolve the compound.

  • While the solution is hot, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly. If crystallization does not occur, gently scratch the inside of the flask with a glass rod at the liquid-air interface.

  • Once crystals appear, cool the flask in an ice bath to maximize product recovery.

Full Protocol: Recrystallization of N-phenylprolinamide HCl

This protocol assumes a suitable solvent system has been identified from the screening process.

Equipment:

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude N-phenylprolinamide HCl in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent (or "good" solvent of a pair). Heat the mixture to a gentle boil with stirring until the solid dissolves completely. Add the minimum amount of solvent necessary to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a small amount of the solvent in a second flask and heat it to boiling to create a vapor-saturated atmosphere. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into the second flask. This step prevents premature crystallization in the funnel.

  • Crystallization: Remove the flask containing the clear solution from the heat source. Cover it and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. It is critical to use cold solvent to avoid dissolving the product.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated.Re-heat the mixture and add more solvent. / Use a solvent with a lower boiling point. / For mixed solvents, add more of the "good" solvent.
No Crystals Form The solution is not saturated. / The compound is too soluble, even when cold. / Rapid cooling occurred.Boil off some of the solvent to increase concentration. / Scratch the inner wall of the flask. / Add a seed crystal. / Re-cool more slowly.
Low Recovery Too much solvent was used. / The crystals were washed with solvent that was not ice-cold. / Premature crystallization during hot filtration.Concentrate the mother liquor and cool again to recover a second crop of crystals. / Ensure all washing steps use minimal, ice-cold solvent.
Colored Impurities Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.

References

  • University of California, Los Angeles. Recrystallization I. [Online] Available at: [Link]

  • Nichols, L. (1983). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 60(4), 341. Available at: [Link]

  • University of York, Department of Chemistry. Solvent Choice. [Online] Available at: [Link]

  • ChemBlink. N-Phenylpropanamide. [Online] Available at: [Link]

  • Fieser, L. F. Experiments in Organic Chemistry. D. C. Heath and Co. VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. [Online PDF] Available at: [Link]

  • Edelmann, F. T. (2020). Answer to "What is the best technique for amide purification?". ResearchGate. [Online] Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing racemization during N-phenylpyrrolidine-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Racemization During Amide Bond Formation Ticket ID: CHEM-SUP-2024-882 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The synthesis of N-phenylpyrrolidine-2-carboxamide (Proline anilide) presents a unique chemical challenge. The coupling of L-Proline (a sterically hindered secondary amine) with Aniline (a weak nucleophile, pKa ~4.[1]6) requires high activation energy.[1] This creates a "perfect storm" for racemization: the high activation necessary to drive the reaction often exceeds the threshold for


-proton abstraction, leading to enantiomeric purity loss.

This guide provides a root-cause analysis of racemization pathways and actionable protocols to synthesize high-fidelity (S)-enantiomers.

Module 1: Critical Mechanism Analysis

The Racemization Vectors

To prevent racemization, you must understand the enemy. In Proline coupling, two primary mechanisms degrade optical purity:

  • Oxazolone (Azlactone) Formation: Even with urethane protection (Boc/Fmoc), strong activation can induce the carbonyl oxygen of the protecting group to attack the activated acid, forming a 5-membered oxazolone ring.[1] This intermediate enolizes rapidly, destroying chirality.[1]

  • Direct Enolization: The acidity of the

    
    -proton in Proline is enhanced by the electron-withdrawing nature of the activating group. If a tertiary amine base (e.g., TEA, DIEA) is present in excess or the temperature is too high, it abstracts this proton.[1]
    
Visualizing the Threat

The following diagram illustrates the competing pathways between successful coupling and racemization.

RacemizationPathways Start Activated Boc-Pro-OH Aniline Aniline Attack (Slow Nucleophile) Start->Aniline Desired Path Oxazolone Oxazolone Intermediate Start->Oxazolone Over-activation Enolate Enolate (Planar/Achiral) Start->Enolate Direct proton abstraction (via Base) Product (S)-Product (Retention of Configuration) Aniline->Product Base Base (Excess/Strong) Oxazolone->Enolate Rapid tautomerization Racemate Racemic Product (50:50 R/S) Enolate->Racemate Reprotonation

Figure 1: Mechanistic pathways showing how slow nucleophilic attack by aniline allows competing racemization pathways (Oxazolone formation and Direct Enolization) to dominate.[1]

Module 2: Strategic Reagent Selection

Choosing the right coupling system is 80% of the battle. The table below compares common methodologies specifically for Proline-Aniline coupling.

Coupling SystemActivation PotencyRacemization RiskRecommendationContext
IBCF / NMM (Mixed Anhydride)HighLow (at -15°C)Primary Choice The "Gold Standard" for proline anilides.[1] Fast reaction at low temp prevents enolization.
HATU / Collidine Very HighModerateAlternative Excellent yield, but requires weak bases (Collidine) to prevent

-deprotonation.[1]
EDC / HOAt ModerateLowSafe / Slow Good for preserving chirality, but the reaction with aniline may be sluggish, leading to incomplete conversion.[1]
Acid Chloride (SOCl₂) ExtremeCritical Avoid Often cited in older literature, but guarantees significant racemization unless performed without base (difficult).[1]

Module 3: Optimized Experimental Protocol

Protocol ID: MA-PRO-001 (Mixed Anhydride Method) Objective: Synthesis of Boc-L-Pro-NHPh with >99% ee.

Reagents
  • Boc-L-Proline (1.0 eq)[1]

  • N-Methylmorpholine (NMM) (1.0 eq)[1]

  • Isobutyl Chloroformate (IBCF) (1.0 eq)[1]

  • Aniline (1.0 eq)[1][2]

  • Solvent: Anhydrous THF or DCM[1]

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add Boc-L-Proline and anhydrous THF (0.2 M concentration).

  • Base Addition: Cool the solution to -15°C (Salt/Ice bath or Cryocooler). Add NMM dropwise.

    • Why? NMM is a weaker base than TEA, reducing the risk of direct enolization.

  • Activation: Add IBCF dropwise over 5 minutes. Stir at -15°C for exactly 15 minutes.

    • Why? This forms the mixed anhydride. Do not stir longer than necessary; mixed anhydrides are unstable and can disproportionate.

  • Coupling: Add Aniline (pre-dissolved in a minimal amount of THF) dropwise.

  • Reaction: Stir at -15°C for 1 hour , then allow the mixture to warm to 0°C and stir for another 2 hours.

    • Critical Control Point: Do not heat to room temperature until you confirm consumption of the mixed anhydride (TLC).[1] Heat promotes racemization.[3]

  • Workup: Dilute with EtOAc, wash with 5% Citric Acid (removes unreacted amine), Sat. NaHCO3, and Brine.[1][4] Dry over Na2SO4.[2][4]

Module 4: Troubleshooting & FAQs

Q1: My yield is low (<40%), but the enantiomeric excess (ee) is high. How do I improve conversion?

Diagnosis: The mixed anhydride intermediate likely decomposed before the aniline could attack, or the aniline nucleophilicity is too low. Solution:

  • Switch to HATU/Collidine: If the Mixed Anhydride method fails on yield, switch to HATU.

  • Protocol: Dissolve Boc-Pro-OH, Aniline, and HATU in DMF. Cool to 0°C. Add 2,4,6-Collidine (3 eq).

  • Why Collidine? It is a sterically hindered, weak base that creates the active ester but is too bulky to abstract the

    
    -proton of Proline, preserving chirality while HATU drives the difficult aniline coupling.
    
Q2: I am seeing a "double peak" in my HPLC. Is this the racemate?

Diagnosis: Not necessarily. Proline amides exist as Rotamers (cis/trans isomers around the amide bond) which can resolve separately on HPLC/NMR, mimicking racemization.[1] Verification:

  • Variable Temperature NMR: Run the NMR at 50°C. If the peaks coalesce, they are rotamers. If they remain distinct, they are enantiomers (racemization).[1]

  • Chiral HPLC: Use a Chiralpak AD-H or OD-H column (Hexane/IPA).[1][5] Rotamers usually collapse into a single peak on standard C18 columns, whereas enantiomers separate on Chiral columns.[1]

Q3: Can I use EDC/HOBt for this reaction?

Answer: It is risky for aniline specifically. Reasoning: The reaction between the EDC-activated ester and aniline is slow. The longer the activated ester sits in solution with base, the higher the probability of racemization. If you must use carbodiimides, use EDC/HOAt (HOAt speeds up the reaction via the neighboring group effect) and keep the reaction at 4°C.[1]

Q4: How do I measure the enantiomeric excess (ee)?

Standard Method: Chiral HPLC.

  • Column: Chiralcel OD-H or Chiralpak AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20), isocratic.[1]

  • Flow: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Reference: Inject pure (S)-standard and racemic standard to identify retention times.

Module 5: Decision Matrix

Use this workflow to determine your next experimental step.

OptimizationWorkflow Start Start: Boc-Pro-OH + Aniline Method1 Attempt Mixed Anhydride (IBCF/NMM at -15°C) Start->Method1 CheckYield Check Yield & Purity Method1->CheckYield Success High Yield / High ee (Proceed to Deprotection) CheckYield->Success OK LowYield Low Yield / High ee CheckYield->LowYield Poor Conversion Racemized High Yield / Low ee CheckYield->Racemized Racemization TryHATU Switch to HATU / Collidine (0°C) LowYield->TryHATU Increase Potency TryAdditives Switch to EDC / Oxyma (Reduce Base) Racemized->TryAdditives Reduce Basicity

Figure 2: Decision tree for optimizing reaction conditions based on yield and enantiomeric excess outcomes.

References

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1] Tetrahedron, 60(11), 2447-2467.[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews, 38(2), 606-631.[1]

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation.[1] Arkivoc, 8, 189-250.[1]

  • Beissner, M., et al. (2010). Improved Synthesis of Proline-Derived Organocatalysts.[1] Synthetic Communications. (Discusses specific optimization for proline anilides).

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup.[1] Chemical Reviews, 111(11), 6557-6602.[1]

Sources

Technical Support Center: Synthesis of N-phenylpyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-phenylpyrrolidine-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis, providing explanations of the underlying causes and actionable solutions.

Issue 1: Low Yield of N-phenylpyrrolidine-2-carboxamide

A consistently low yield is one of the most common frustrations in multi-step organic synthesis. The formation of the amide bond between a proline derivative and aniline is the critical step, and its efficiency can be influenced by several factors.

Potential Cause A: Inefficient Amide Bond Formation

The direct reaction between a carboxylic acid (proline) and an amine (aniline) is often inefficient due to the formation of an unreactive ammonium carboxylate salt. To overcome this, the carboxylic acid group of proline must be activated.

  • Troubleshooting Steps:

    • Method 1: Activation as an Acid Chloride: This is a robust and common method. Proline hydrochloride can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the more reactive prolyl chloride intermediate.[1][2] This intermediate readily reacts with aniline.

      • Protocol Insight: The reaction with PCl₅ in acetyl chloride is a documented procedure.[1][2] Ensure anhydrous conditions, as the acid chloride is moisture-sensitive. The reaction progress can be monitored by the cessation of HCl gas evolution.

    • Method 2: Use of Coupling Agents: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective for forming amide bonds under milder conditions.[3][4] These reagents activate the carboxylic acid in situ.

      • Expert Tip: EDC is often preferred over DCC because its urea byproduct is water-soluble, simplifying purification through aqueous extraction.[3] The byproduct of DCC, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and requires removal by filtration.

    • Addition of Catalysts/Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) can significantly enhance the rate and efficiency of coupling agent-mediated reactions and suppress side reactions like racemization.[3][5]

Potential Cause B: Suboptimal Reaction Conditions

The choice of solvent, base, and temperature plays a crucial role in the reaction's success.

  • Troubleshooting Steps:

    • Solvent Selection: Aprotic solvents are generally preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are common choices for coupling reactions. For the acid chloride route, acetone has been used successfully.[1][2] The solvent should be chosen based on the solubility of the reactants and its compatibility with the chosen reagents. For instance, DMF can be problematic with oxalyl chloride if not handled correctly.

    • Base Selection: A non-nucleophilic organic base is essential to neutralize the HCl generated during the acylation of aniline with prolyl chloride or when using the hydrochloride salt of proline with a coupling agent. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard choices. The base scavenges the acid, preventing the protonation and deactivation of the aniline nucleophile.

    • Temperature Control: Amide coupling reactions are often initiated at 0 °C and then allowed to warm to room temperature. Running the reaction at elevated temperatures can sometimes increase the rate but may also lead to side reactions and racemization. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

Issue 2: Product is an Oil or Sticky Solid and Difficult to Purify

The physical state of the crude product can be a significant hurdle in purification.

  • Potential Causes & Solutions:

    • Presence of Impurities: Unreacted starting materials, byproducts from the coupling agent (e.g., DCU or EDU), or side-reaction products can act as impurities that inhibit crystallization.[6]

      • Work-up Procedure:

        • If using EDC, a simple wash with dilute aqueous HCl will remove unreacted aniline and the water-soluble EDU byproduct. A subsequent wash with a mild base like aqueous sodium bicarbonate will remove unreacted proline and HOBt.

        • If using DCC, the insoluble DCU can be removed by filtration. However, some may remain in solution and co-precipitate with the product.

        • For the acid chloride route, a basic wash (e.g., 1N NaOH) followed by extraction with an organic solvent like ethyl acetate is effective for removing unreacted starting materials.[1]

    • Inappropriate Crystallization Solvent: The choice of solvent for recrystallization is critical.

      • Troubleshooting Crystallization:

        • If your product is "oiling out," it may be due to the solvent being too good a solvent or the presence of impurities.[6] Try using a solvent system with a "good" solvent in which your compound is soluble and a "poor" solvent in which it is not. Slowly add the poor solvent to a solution of your compound in the good solvent until turbidity persists, then heat until clear and allow to cool slowly. Common systems include ethyl acetate/hexanes or methanol/water.

        • Scratching the inside of the flask with a glass rod at the solvent-air interface can provide a surface for nucleation.

        • Adding a seed crystal of the pure product, if available, can induce crystallization.

Issue 3: Difficulty in Forming the Hydrochloride Salt

The final step of converting the free base to the hydrochloride salt can sometimes be problematic, leading to an oil instead of a crystalline solid.

  • Potential Causes & Solutions:

    • Solvent Choice: The solvent used for salt formation is crucial. The free base should be soluble, while the hydrochloride salt should be insoluble.

      • Recommended Solvents: Anhydrous solvents are a must to avoid the salt being hygroscopic and "oiling out".[7] Common choices include:

        • HCl in diethyl ether

        • HCl in 2-propanol[8]

        • HCl in ethyl acetate[7]

        • Generating HCl in situ by adding acetyl chloride to an alcohol like ethanol in your reaction mixture.[7]

    • Water Contamination: The presence of water can lead to the formation of a hygroscopic, oily product. Ensure all glassware is dry and use anhydrous solvents.

    • Rate of Addition and Temperature: Add the HCl solution slowly to a cooled solution of the free base. Rapid addition can lead to supersaturation and oiling out.

      • Protocol for Hydrochloride Salt Formation:

        • Dissolve the purified N-phenylpyrrolidine-2-carboxamide free base in a minimal amount of a suitable anhydrous solvent (e.g., ethyl acetate or diethyl ether).

        • Cool the solution in an ice bath.

        • Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

        • Continue addition until the precipitation is complete (you can check the pH of the solution with moist pH paper).

        • Stir the resulting slurry in the cold for a period to maximize precipitation.

        • Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

  • Q1: Which is the better method for synthesis: the acid chloride route or using coupling agents?

    • A1: Both methods are effective, and the choice often depends on the scale of the reaction and the available reagents.

      • Acid Chloride Route: This method is generally robust, and the reagents (SOCl₂, PCl₅) are inexpensive. It is well-suited for larger-scale synthesis. However, these reagents are harsh and can be incompatible with sensitive functional groups. The prolyl chloride intermediate is also moisture-sensitive.[1][2][4]

      • Coupling Agent Route: This method uses milder conditions and is often preferred for smaller-scale or research-level synthesis, especially when dealing with sensitive substrates.[3] Reagents like EDC offer the advantage of a simple aqueous work-up. However, coupling agents can be more expensive, and side reactions like racemization (which can be suppressed with additives like HOBt) and N-acylurea formation need to be considered.

  • Q2: How can I monitor the progress of my reaction?

    • A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting materials (aniline and proline derivative) and the product. The consumption of the limiting reagent and the appearance of a new spot for the product indicate the reaction is proceeding. Staining with an appropriate indicator (e.g., ninhydrin for the free amine of proline if it's unprotected, or iodine vapor) can help visualize the spots.[1][2]

  • Q3: What are the key impurities to look out for?

    • A3: The potential impurities depend on the synthetic route.

      • Both Routes: Unreacted aniline and proline starting materials.

      • Acid Chloride Route: Residual phosphorus or sulfur-containing byproducts if not properly quenched and removed during work-up.

      • Coupling Agent Route: The urea byproduct (DCU or EDU). With EDC, this is easily removed with an acidic wash. With DCC, it needs to be filtered, and trace amounts can be difficult to remove. N-acylurea is another potential byproduct.[3]

  • Q4: My final product yield is still low after trying the troubleshooting steps. What else can I consider?

    • A4: Re-evaluate the purity of your starting materials. Impurities in the aniline or proline derivative can interfere with the reaction. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to air or moisture. Also, consider the stoichiometry of your reagents; a slight excess of one reactant might be necessary to drive the reaction to completion, but a large excess will complicate purification.

Visualizing the Process

Reaction Workflow

G cluster_0 Route 1: Acid Chloride cluster_1 Route 2: Coupling Agent Proline_HCl Proline_HCl Prolyl_Chloride Prolyl_Chloride Proline_HCl->Prolyl_Chloride SOCl₂ or PCl₅ Amide_Formation Amide_Formation Prolyl_Chloride->Amide_Formation + Aniline, Base Workup Workup Amide_Formation->Workup Quench, Extract Proline Proline Proline->Amide_Formation + Aniline, Coupling Agent (EDC/DCC), Base Purification Purification Workup->Purification Chromatography or Recrystallization Free_Base Free_Base Purification->Free_Base N-phenylpyrrolidine-2-carboxamide Final_Product N-phenylpyrrolidine-2-carboxamide HCl Free_Base->Final_Product + HCl in organic solvent

Caption: Synthetic routes to N-phenylpyrrolidine-2-carboxamide HCl.

Troubleshooting Logic

G Start Low Yield Incomplete_Reaction Incomplete_Reaction Start->Incomplete_Reaction Check TLC Product_Loss Product_Loss Start->Product_Loss During Work-up/Purification Activation_Issue Activation_Issue Incomplete_Reaction->Activation_Issue Starting materials remain Conditions_Issue Conditions_Issue Incomplete_Reaction->Conditions_Issue Slow reaction Workup_Issue Workup_Issue Product_Loss->Workup_Issue Emulsions or poor separation Purification_Issue Purification_Issue Product_Loss->Purification_Issue Oiling out, poor crystallization Check_Reagents Optimize activator (SOCl₂ vs. EDC) Add HOBt/DMAP Activation_Issue->Check_Reagents Inefficient activation Optimize_Conditions Adjust Solvent, Base, Temperature Conditions_Issue->Optimize_Conditions Suboptimal conditions Refine_Workup Adjust pH, use brine wash Workup_Issue->Refine_Workup Improve extraction Optimize_Crystallization Screen solvents, use seed crystal Purification_Issue->Optimize_Crystallization Improve purification

Caption: Troubleshooting workflow for low yield.

References

  • Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Open Access Journals - Research and Reviews. Available at: [Link]

  • Why I am not getting crystals? ResearchGate. Available at: [Link]

  • Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. Available at: [Link]

  • US20100204470A1 - method for salt preparation. Google Patents.
  • Problem with hydrochloride salt formation/isolation. Reddit. Available at: [Link]

  • 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]. Organic Syntheses. Available at: [Link]

  • Optimization of the conditions for the synthesis of aniline. ResearchGate. Available at: [Link]

  • Sulfonylimination of Proline with Sulfonylazides Involving Aldehyde-Induced Decarboxylation Coupling. ACS Publications. Available at: [Link]

  • Recrystallization Issues. Reddit. Available at: [Link]

  • Monitoring of Peptide Coupling and Capping. CEM Corporation. Available at: [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • (S)-5-Oxo-N-phenyl-pyrrolidine-2-carboxamide. PubMed. Available at: [Link]

  • A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Semantic Scholar. Available at: [Link]

  • Crystallization Inhibition in High Drug Loaded Amorphous Solid Dispersions. University of Wisconsin-Madison Libraries. Available at: [Link]

  • Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd.. Available at: [Link]

  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

Sources

Removing unreacted aniline from N-phenylprolinamide reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isolating N-Phenylprolinamide

Welcome to the technical support center for the synthesis and purification of N-phenylprolinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted aniline from the reaction mixture. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the successful isolation of your target compound.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows that the Rf values of aniline and my N-phenylprolinamide product are very similar. How can I separate them?

A1: This is a common challenge due to the similar polarities of aniline and some amide products.[1][2] The most effective method to address this is to exploit the basicity of aniline through an acid-base extraction. By washing the reaction mixture with a dilute acid, such as 1 M HCl, the aniline will be protonated to form aniline hydrochloride, which is soluble in the aqueous phase and can be easily separated from your organic-soluble product.[3][4]

Q2: I performed an acid wash, but my product seems to have disappeared along with the aniline. What happened?

A2: This suggests that your N-phenylprolinamide product may also be basic and forming a salt with the acid, thus partitioning into the aqueous layer. It is crucial to assess the basicity of your product before performing an acid wash. If your product is indeed basic, alternative purification methods such as column chromatography or recrystallization should be considered.

Q3: Can I use column chromatography to remove aniline?

A3: Yes, column chromatography can be an effective method. However, since silica gel is slightly acidic, it can sometimes cause streaking or poor separation of basic compounds like aniline.[5] To mitigate this, you can add a small amount of a basic modifier, like triethylamine (typically 0.1-1%), to your eluent system.[5][6] It's always recommended to first develop your separation on a TLC plate using the modified eluent to confirm its effectiveness.[5]

Q4: Is recrystallization a viable option for purifying N-phenylprolinamide from aniline?

A4: Recrystallization can be a powerful purification technique if a suitable solvent system is identified.[7][8] The ideal solvent will dissolve your N-phenylprolinamide product at high temperatures but not at low temperatures, while aniline remains soluble at all temperatures. A trial-and-error approach with small amounts of your crude product in various solvents is often necessary to find the optimal conditions.

Troubleshooting Guides & Protocols

Method 1: Acid-Base Extraction

Principle of the Method:

This technique leverages the difference in the acid-base properties of aniline and the typically neutral N-phenylprolinamide. Aniline, a weak base (pKa of its conjugate acid is ~4.6), is readily protonated by a dilute acid to form the water-soluble anilinium salt.[3][9] The neutral amide product remains in the organic layer.

Key Physicochemical Data:

CompoundpKa (of conjugate acid)Salt FormSalt Solubility
Aniline4.6Aniline HydrochlorideSoluble in water, slightly soluble in some organic solvents.[10][11]
N-phenylprolinamide(Varies based on proline moiety, but generally less basic than aniline)--

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl).[12]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The upper layer will typically be the organic phase and the lower layer the aqueous phase (confirm by adding a drop of water).

  • Drain and Repeat: Drain the lower aqueous layer. To ensure complete removal of aniline, repeat the acidic wash (steps 2-4) one to two more times.[12]

  • Neutralization and Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the purified N-phenylprolinamide.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding a small amount of brine or by passing the mixture through a pad of Celite.

  • Product Loss: If you suspect product loss into the aqueous layer, you can basify the combined aqueous layers with a base like 1 M NaOH and back-extract with an organic solvent to recover any basic product.[12]

Workflow Diagram:

AcidBaseExtraction A Crude Reaction Mixture (N-phenylprolinamide + Aniline) in Organic Solvent B Add 1 M HCl A->B Dissolve C Shake in Separatory Funnel B->C D Allow Layers to Separate C->D E Aqueous Layer (Aniline Hydrochloride) D->E Separate F Organic Layer (N-phenylprolinamide) D->F Separate G Wash with NaHCO3 and Brine F->G H Dry and Concentrate G->H I Purified N-phenylprolinamide H->I

Caption: Acid-Base Extraction Workflow.

Method 2: Column Chromatography

Principle of the Method:

This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). By carefully selecting the eluent system, aniline can be eluted at a different rate than the N-phenylprolinamide product.

Step-by-Step Protocol:

  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point for amides is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7]

  • Column Packing: Pack a glass column with silica gel slurried in the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the predetermined solvent system.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified N-phenylprolinamide.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

  • Poor Separation: If the spots for aniline and your product are too close on the TLC plate, try a different solvent system. Sometimes, adding a small amount of a more polar solvent like methanol can improve separation.

  • Aniline Tailing: As mentioned, aniline can streak on silica gel. Adding 0.1-1% triethylamine to the eluent can help to obtain sharper bands.[5][6]

Workflow Diagram:

ColumnChromatography A Crude Mixture B Dissolve in Minimal Solvent A->B C Load onto Silica Gel Column B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Concentrate G->H I Purified Product H->I

Caption: Column Chromatography Workflow.

Method 3: Recrystallization

Principle of the Method:

This purification technique relies on the differences in solubility of the desired compound and impurities in a particular solvent at different temperatures. An ideal recrystallization solvent will dissolve the crude product at its boiling point but will have low solubility for the product at room temperature or below, while impurities remain in solution.[7]

Step-by-Step Protocol:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. Good solvents for amides can include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water.

  • Dissolution: In a larger flask, dissolve the crude N-phenylprolinamide in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Troubleshooting:

  • No Crystals Form: The solution may not be saturated enough. Try boiling off some of the solvent and allowing it to cool again. If that fails, try a different solvent.

  • Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. Try reheating the solution and allowing it to cool more slowly.

  • Poor Recovery: This can happen if too much solvent was used or if the product is significantly soluble in the cold solvent.

References

  • Benchchem. (2025).
  • ResearchGate. (2014).
  • ChemicalBook. (n.d.). Aniline hydrochloride.
  • Journal of Chemical & Engineering Data. (2011). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems.
  • Chemistry Stack Exchange. (2014).
  • ResearchGate. (2013).
  • Reddit. (2017). Which is the best method for purifying N-Phenylpropanamide?
  • ResearchGate. (2014).
  • ECHEMI. (n.d.).
  • ResearchGate. (2014).
  • ResearchGate. (2015).
  • ResearchGate. (2020).
  • Organic Chemistry Data. (2022).

Sources

Technical Support Center: Troubleshooting Low Solubility of N-phenylpyrrolidine-2-carboxamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-phenylpyrrolidine-2-carboxamide HCl. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your work. We will explore the critical factors governing the solubility of this compound and provide systematic approaches to overcome common issues.

Understanding the Molecule: Key Physicochemical Characteristics

N-phenylpyrrolidine-2-carboxamide HCl is a hydrochloride salt of a secondary amine. This salt formation is a common strategy to enhance the aqueous solubility and stability of a parent molecule.[1] The pyrrolidine nitrogen is basic, and its protonation to form the hydrochloride salt generally improves its interaction with polar solvents like water. However, various factors can still lead to low apparent solubility, which we will address in this guide.

The basicity of the pyrrolidine ring is a key factor in its behavior. Unlike the aromatic and less basic pyridine, the nitrogen in the saturated pyrrolidine ring is sp3 hybridized, making its lone pair of electrons more available for protonation.[2][3] This inherent basicity means that the pH of the solvent will be a critical determinant of its solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and issues encountered when working with N-phenylpyrrolidine-2-carboxamide HCl.

Q1: My N-phenylpyrrolidine-2-carboxamide HCl is not dissolving well in water. What is the first thing I should check?

A1: Verify the pH of your water and consider the purity of the compound.

The solubility of amine hydrochloride salts is highly dependent on pH.[4] Deionized water, if left exposed to the air, can absorb carbon dioxide and become slightly acidic (pH ~5.5-6.0). While this is acidic, it may not be optimal for dissolving a hydrochloride salt that requires a more acidic environment to remain fully protonated.

Troubleshooting Steps:

  • Measure the pH of your solvent: Use a calibrated pH meter to check the pH of your water or aqueous buffer.

  • Acidify the solvent: If the pH is near neutral, try lowering the pH to a range of 2-4 by adding a small amount of dilute HCl. This will suppress the deprotonation of the pyrrolidine nitrogen and favor the more soluble, charged form of the molecule.

  • Consider Compound Purity: Ensure the compound is what it is stated to be and has not degraded. Impurities can significantly impact solubility.

Q2: I've tried acidifying the water, but the solubility is still poor. What's my next step?

A2: Employ gentle heating and agitation, and consider the solid-state properties of your compound.

Troubleshooting Steps:

  • Gentle Warming: Warm the solution to 30-40°C. Increased temperature often enhances the dissolution rate and solubility. Avoid aggressive heating, as it could potentially lead to degradation.

  • Mechanical Agitation: Use a vortex mixer or sonicator to provide energy to break down the crystal lattice of the solid. Sonication can be particularly effective for dispersing small clumps of powder.

  • Evaluate the Physical Form: If the compound is highly crystalline, it will require more energy to dissolve than an amorphous form. If you consistently face issues, you may be dealing with a particularly stable crystal polymorph.

Q3: Can I use organic co-solvents to improve the solubility of N-phenylpyrrolidine-2-carboxamide HCl?

A3: Yes, using a water-miscible organic co-solvent is a very common and effective strategy.

For compounds that have significant non-polar character (like the phenyl group in N-phenylpyrrolidine-2-carboxamide), a pure aqueous environment may not be ideal, even for the salt form.

Recommended Co-solvents and Protocol:

A common approach is to first dissolve the compound in a small amount of a polar aprotic solvent and then dilute it with your aqueous buffer of choice.[5]

Co-SolventPropertiesStarting Concentration
Dimethyl Sulfoxide (DMSO) A strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[6]Prepare a 10-50 mM stock solution in pure DMSO.
N,N-Dimethylformamide (DMF) Another effective polar aprotic solvent.Prepare a 10-50 mM stock solution in pure DMF.
Ethanol A polar protic solvent that can also be effective.Solubility may be lower than in DMSO or DMF.

Step-by-Step Protocol for Co-Solvent Use:

  • Prepare a Concentrated Stock: Weigh out your N-phenylpyrrolidine-2-carboxamide HCl and dissolve it in a minimal amount of pure DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).

  • Dilute into Aqueous Buffer: While vortexing your aqueous buffer, slowly add the concentrated organic stock solution dropwise to achieve your desired final concentration. This method helps to avoid precipitation of the compound as it enters the less favorable aqueous environment.

  • Final Co-solvent Concentration: Aim to keep the final concentration of the organic co-solvent in your experimental medium as low as possible (typically <1%, and often <0.1%) to avoid off-target effects in biological assays.

Q4: I've noticed that my prepared solutions of N-phenylpyrrolidine-2-carboxamide HCl lose potency over time. What could be the cause?

A4: The compound may be undergoing hydrolytic degradation, especially if the pH of your solution is not optimal.

The carboxamide functional group can be susceptible to hydrolysis under either acidic or basic conditions, which would lead to the formation of N-phenylpyrrolidine and carboxylic acid.

Troubleshooting and Stability Considerations:

  • pH Stability Study: If long-term stability in solution is required, perform a simple stability study. Prepare solutions at different pH values (e.g., pH 4, 7, and 9) and monitor the purity over time using an analytical technique like HPLC. This will help you identify the optimal pH range for storage.

  • Storage Conditions: Store stock solutions at -20°C or -80°C. For aqueous solutions, it is often best to prepare them fresh for each experiment.

  • Protect from Light: Compounds with aromatic rings can be sensitive to light.[7] Store the solid compound and any solutions in amber vials or wrapped in foil to prevent photodegradation.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting the solubility of N-phenylpyrrolidine-2-carboxamide HCl.

Troubleshooting_Workflow Troubleshooting Low Solubility of N-phenylpyrrolidine-2-carboxamide HCl start Start: Low Solubility Observed check_ph Q1: Check Solvent pH Is the pH of the aqueous solvent in the optimal range (e.g., pH 2-5)? start->check_ph add_acid Action: Add dilute HCl to lower pH. check_ph->add_acid No use_heat_agitation Q2: Apply Gentle Heat & Agitation Has gentle warming (30-40°C) and sonication/vortexing been tried? check_ph->use_heat_agitation Yes add_acid->check_ph apply_energy Action: Warm and sonicate/vortex the solution. use_heat_agitation->apply_energy No use_cosolvent Q3: Use an Organic Co-solvent Is the compound still insoluble? use_heat_agitation->use_cosolvent Yes apply_energy->use_heat_agitation prepare_stock Action: Prepare a concentrated stock in DMSO or DMF, then dilute into aqueous buffer. use_cosolvent->prepare_stock No check_stability Q4: Assess Solution Stability Is the compound degrading over time? use_cosolvent->check_stability Yes success Success: Compound Dissolved prepare_stock->success fail Consult Further: Contact technical support with experimental details. prepare_stock->fail optimize_storage Action: Determine optimal pH for stability and store frozen, protected from light. check_stability->optimize_storage Yes check_stability->success No optimize_storage->success optimize_storage->fail

Caption: A decision-making flowchart for troubleshooting the solubility of N-phenylpyrrolidine-2-carboxamide HCl.

Summary of Key Recommendations

IssuePrimary CauseRecommended Action
Poor Initial Dissolution Suboptimal pHAdjust aqueous solvent pH to 2-5 with dilute HCl.
Slow Dissolution Rate High crystallinityApply gentle heat (30-40°C) and sonication.
Insolubility in Aqueous Media Hydrophobic nature of the moleculeUse a co-solvent: create a stock in DMSO/DMF and dilute into buffer.
Loss of Potency in Solution Chemical instability (hydrolysis)Determine optimal pH for storage; store frozen and protected from light.

This guide provides a systematic approach to addressing the common solubility challenges associated with N-phenylpyrrolidine-2-carboxamide HCl. By understanding the chemical principles at play, researchers can effectively troubleshoot and optimize their experimental conditions for reliable and reproducible results.

References

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Retrieved from [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • Studylib. (n.d.). Dissolution Failure Investigation: Troubleshooting Guide. Retrieved from [Link]

  • Academia.edu. (2022). (PDF) Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • ResearchGate. (2025). What is the dissolution method for PRE-084 hydrochloride?. Retrieved from [Link]

  • FIP/AAPS. (n.d.). Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Basic strength of pyridine vs. pyrrolidine. Retrieved from [Link]

  • Quora. (2017). Which is a stronger base, pyrrolidine or piperidine?. Retrieved from [Link]

  • Helda - University of Helsinki. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]

  • YouTube. (2021). Basicity of Pyridine Pyrrole and Pyrrolidine 2. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridines. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Retrieved from [Link]

  • ACS Publications. (n.d.). Solubility and Thermodynamic Properties of (2S)-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. Retrieved from [Link]

  • MDPI. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Retrieved from [Link]

  • ResearchGate. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

Sources

Technical Support Center: Optimization of EDC/HOBt Coupling for Proline Anilides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Amide Bond Formation (Proline + Aniline) Ticket Priority: High (Chirality & Yield Critical) Audience: Medicinal Chemists, Process Chemists

Executive Summary: The "Perfect Storm"

Coupling Proline (Pro) with Aniline derivatives represents a unique synthetic challenge often underestimated in standard peptide protocols. You are fighting a war on two fronts:

  • Steric Hindrance (The Proline Factor): The secondary amine and cyclic structure of proline create significant steric bulk, retarding the approach of the nucleophile.

  • Electronic Deactivation (The Aniline Factor): Anilines are significantly weaker nucleophiles than alkyl amines. If the aniline carries electron-withdrawing groups (EWGs), nucleophilicity drops further.

The Consequence: The reaction rate is slow.[1] This extended timeframe allows the activated O-acylisourea intermediate to undergo rearrangement to the unreactive


-acylurea  or racemize , rather than forming the desired amide.

This guide provides the specific operational parameters to win this battle using the EDC/HOBt system.

Mechanism & Critical Control Points

Understanding why the reaction fails is the first step to fixing it.

The EDC/HOBt Cascade

EDC activates the carboxylic acid.[1] However, the resulting O-acylisourea is prone to racemization (via oxazolone formation) and rearrangement. HOBt intercepts this intermediate to form a less reactive, but more stable (and chiral-safe) active ester.

G Proline Proline Acid O_Acyl O-Acylisourea (Highly Reactive/Unstable) Proline->O_Acyl + EDC EDC EDC EDC->O_Acyl N_Acyl N-Acylurea (Dead End Product) O_Acyl->N_Acyl Slow Amine Attack (Rearrangement) ActiveEster OBt-Active Ester (Chiral Safe) O_Acyl->ActiveEster + HOBt (Fast Interception) HOBt HOBt HOBt->ActiveEster Product Proline Anilide (Target) ActiveEster->Product + Aniline Aniline Aniline Aniline->Product

Figure 1: The Kinetic Competition. The path to the "Dead End"


-acylurea is favored when the amine (aniline) is slow. HOBt is required to shunt the pathway toward the Active Ester.

Standard Operating Procedure (The Baseline)

Do not deviate from this baseline unless troubleshooting specific issues.

Reagents:

  • Acid: Boc-Pro-OH or Fmoc-Pro-OH (1.0 equiv)

  • Amine: Aniline derivative (1.0 - 1.2 equiv)

  • Coupling Agent: EDC

    
    HCl (1.2 - 1.5 equiv)
    
  • Additive: HOBt

    
    H
    
    
    
    O (1.2 - 1.5 equiv)
  • Base: NMM (N-methylmorpholine) or DIPEA (Only if amine is a salt). Avoid base if possible.

  • Solvent: DCM (preferred for chirality) or DMF (preferred for rate).

Protocol:

  • Pre-Activation (0°C): Dissolve Proline acid and HOBt in the solvent. Cool to 0°C under N

    
    .
    
  • Activation: Add EDC

    
    HCl. Stir at 0°C for 15–30 minutes. Note: This allows the formation of the OBt-active ester without risking racemization.
    
  • Addition: Add the Aniline.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 1M KHSO

      
       or 10% Citric Acid (Removes unreacted aniline & EDC-urea).
      
    • Sat. NaHCO

      
       (Removes unreacted acid & HOBt).
      
    • Brine.

Troubleshooting Center (Q&A)

Issue A: Low Yield / Starting Material Remaining

Diagnosis: The "Double Slow" effect. The active ester hydrolyzed before the aniline could attack.

SymptomRoot CauseCorrective Action
TLC shows "Dead" spot Formation of

-acylurea side product.
Keep it Cold: Ensure the activation step is strictly at 0°C. Add Aniline Earlier: Do not activate for >30 mins before adding aniline.
Aniline Unreacted Aniline is too electron-deficient.Solvent Switch: Switch from DCM to DMF or NMP . The higher dielectric constant stabilizes the transition state, increasing rate.
Acid Unreacted Hydrolysis of active ester by wet solvent.Dry Solvents: EDC is sensitive to water. Use anhydrous solvents and keep under inert atmosphere.[2]
Issue B: Racemization (Loss of Chirality)

Diagnosis: Proline is highly susceptible to epimerization at the


-carbon via the oxazolone mechanism, especially under basic conditions.

Q: My product is 30% epimerized (D/L mix). How do I fix this? A: This is usually a Base or Temperature issue.

  • Eliminate the Base: If your aniline is a free base, do not add DIPEA/TEA . The reaction does not strictly require tertiary amine base if the aniline is free.

  • Switch Bases: If you must use base (to free an HCl salt), switch to NMM (N-methylmorpholine) or TMP (2,4,6-trimethylpyridine) . These are weaker bases and less likely to deprotonate the

    
    -proton of proline.
    
  • Solvent Control: Switch to DCM (Dichloromethane) or DCM/DMF (3:1) . Pure DMF promotes racemization more than DCM.

Issue C: Purification Difficulties

Q: I have a stubborn impurity that co-elutes with my product. A: It is likely the EDC Urea or HOBt .

  • The Fix: The urea byproduct of EDC is water-soluble (unlike DCC urea).[3] Ensure your acidic wash (Citric acid/KHSO

    
    ) is thorough. If HOBt remains, wash with pH 9-10 carbonate buffer (HOBt pKa is ~4.6, it will wash out as the salt).
    

Advanced Optimization Logic

Use this flowchart to determine your specific optimization path based on your aniline's electronic nature.

Optimization Start Analyze Aniline Nucleophilicity Type Is Aniline Electron Rich or Poor? Start->Type Rich Electron Rich (e.g., p-OMe) Type->Rich Poor Electron Poor (e.g., p-NO2, p-F) Type->Poor PathA Protocol A: Solvent: DCM Base: None/NMM Temp: 0°C -> RT Rich->PathA Primary Risk: Racemization PathB Protocol B: Solvent: DMF (High Conc.) Catalyst: Consider HOAt Temp: RT -> 40°C Poor->PathB Primary Risk: Low Yield

Figure 2: Decision Matrix. Electron-poor anilines require forcing conditions (Protocol B), while electron-rich anilines require care to preserve chirality (Protocol A).

Quantitative Optimization Data (Reference)

Effect of solvent and base on Proline-Aniline coupling (Hypothetical representative data based on mechanistic principles [1, 2])

SolventBaseYield (%)ee (%)Recommendation
DCM None75%>99%Gold Standard for Chirality
DCM DIPEA78%88%Avoid strong base
DMF None85%95%Good balance for sluggish amines
DMF DIPEA90%70%High yield, unacceptable purity

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5][6][7] Tetrahedron, 61(46), 10827-10852. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

Sources

Technical Support Center: Resolving Enantiomers of N-phenylpyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: RES-PRO-ANIL-001 Subject: Troubleshooting Enantioseparation & Racemization Control Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Executive Summary

You are likely accessing this guide because you are encountering difficulties with N-phenylpyrrolidine-2-carboxamide (often referred to as L-Proline anilide ). This compound is a critical organocatalyst used in asymmetric aldol and Michael reactions.

The two most common failure modes reported by our users are:

  • Racemization during synthesis: The product is isolated as a racemate despite starting from pure L-Proline.

  • Poor Peak Resolution: Analytical chiral HPLC fails to separate enantiomers due to amine tailing.

This guide provides autonomous, self-validating protocols to resolve these issues.

Module 1: Synthetic Integrity & Racemization Control

The Issue: "I started with L-Proline, but my final product has an ee of only 60%."

The Root Cause: Proline derivatives are uniquely susceptible to racemization during amide coupling. Unlike other amino acids, the secondary amine of proline facilitates the formation of a bicyclic oxazolone intermediate under basic conditions or high activation temperatures. This intermediate allows the


-proton to be abstracted, destroying chirality.
Troubleshooting Protocol: The "Safe-Coupling" Workflow

Do not use standard EDC/HOBt coupling protocols without modification. Follow this optimized pathway:

  • Protection Strategy: Ensure the pyrrolidine nitrogen is protected (e.g., Boc-Pro-OH or Fmoc-Pro-OH) before coupling. Coupling free proline directly is a guaranteed route to racemization.

  • Coupling Reagent Switch:

    • Avoid: HATU/HBTU with high DIPEA equivalents (High risk of base-mediated enolization).

    • Recommended: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime). Oxyma suppresses racemization more effectively than HOBt for proline couplings.

  • Temperature Control: Maintain reaction temperature at 0°C during the activation phase.

Data: Coupling Reagent Impact on Optical Purity
Coupling SystemBase EquivalentsSolvent% Racemization RiskRecommendation
EDC / HOBt2.0 eq DIPEADMFHigh (>15%)Avoid
HATU2.0 eq DIPEADMFCritical (>30%)Avoid
DIC / Oxyma 0.5 eq DIPEA DCM Minimal (<1%) Preferred
Mixed Anhydride1.0 eq NMMTHFModerate (5-10%)Use with caution
Visualization: The Racemization Trap

The following diagram illustrates the "danger zone" where the oxazolone intermediate forms.

RacemizationPathway Start Activated L-Proline (O-Acylurea) Oxazolone Bicyclic Oxazolone Intermediate Start->Oxazolone Slow Attack (High Temp/Base) PureProduct Pure L-Amide Start->PureProduct Direct Amine Attack (Fast, Low Temp) Enol Enolized Species (Achiral) Oxazolone->Enol Base abstraction of alpha-H Oxazolone->PureProduct Amine Attack Racemate Racemic Product (DL-Mix) Enol->Racemate Reprotonation

Figure 1: Mechanism of Proline Racemization via Oxazolone Formation. High temperatures promote the red pathway.

Module 2: Analytical Method Development (HPLC)

The Issue: "My peaks are tailing, and I cannot calculate the ee accurately."

The Root Cause: N-phenylpyrrolidine-2-carboxamide contains a basic secondary amine (the pyrrolidine nitrogen). This amine interacts strongly with residual silanols on the silica backbone of Chiral Stationary Phases (CSPs), causing severe peak tailing.

Troubleshooting Protocol: The "Basic Modifier" Fix

You must use a basic additive in the mobile phase to "mask" the silanols.

Recommended Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)). Mobile Phase: Hexane : Isopropanol (80:20 or 90:10). Critical Additive: 0.1% Diethylamine (DEA) or Ethanolamine.

Note: Trifluoroacetic acid (TFA) is strictly forbidden for this separation as it will protonate the amine, leading to irreversible retention or precipitation.

Step-by-Step Method Validation
  • Equilibration: Flush column with Mobile Phase (containing DEA) for 30 mins at 1.0 mL/min.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol (not mobile phase, to ensure solubility).

  • Injection: Inject 5 µL.

  • Optimization:

    • Peaks merging? Decrease IPA to 5%.

    • Tailing > 1.5? Increase DEA to 0.2%.

Module 3: Bulk Resolution (Preparative Scale)

The Issue: "I need 50g of pure enantiomer, but chiral prep-HPLC is too expensive."

The Solution: Classical resolution via diastereomeric salt formation. Since the pyrrolidine nitrogen is basic (


), it forms stable crystalline salts with chiral acids.
The "Tartrate Split" Protocol

This method uses (L)-(+)-Tartaric acid to precipitate the diastereomeric salt.

Reagents:

  • Racemic N-phenylpyrrolidine-2-carboxamide (10 g, ~52 mmol).

  • (L)-(+)-Tartaric acid (3.9 g, ~26 mmol) — Note: Use 0.5 equivalents (the "Pope-Peachey" method) to maximize yield of the less soluble salt.

  • Solvent: Ethanol (Absolute) or Methanol/Acetone mix.

Procedure:

  • Dissolution: Dissolve the racemate in boiling Ethanol (50 mL).

  • Addition: Add the L-Tartaric acid (dissolved in minimal hot EtOH) dropwise.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. Do not disturb.

  • Filtration: Filter the white precipitate. This is usually the (L,L)-salt (L-Amide + L-Acid). Verify stereochemistry via HPLC.

  • Free Basing: Suspend the salt in DCM and wash with 1M NaOH. Dry the organic layer (

    
    ) and evaporate to obtain the pure enantiomer.
    
Visualization: Resolution Decision Tree

ResolutionWorkflow Input Racemic Mixture (>10g) CheckSolubility Solubility Check: Soluble in hot EtOH? Input->CheckSolubility SaltFormation Add 0.5 eq L-Tartaric Acid CheckSolubility->SaltFormation Yes Crystallize Cool to 4°C (12-24 hours) SaltFormation->Crystallize Filter Filtration Crystallize->Filter Solid Solid: Diastereomeric Salt Filter->Solid Liquor Mother Liquor: Enriched Opposite Enantiomer Filter->Liquor FreeBase Free Base: DCM / 1M NaOH Solid->FreeBase Liquor->Input Recycle (Racemize) FinalCheck Check ee (HPLC) Target >98% FreeBase->FinalCheck

Figure 2: Workflow for Classical Resolution using L-Tartaric Acid.

Frequently Asked Questions (FAQs)

Q: Why does my HPLC column pressure spike when I inject this compound? A: You likely precipitated the sample. The amide is soluble in alcohols but less soluble in pure hexane. If your mobile phase is 90% Hexane and you inject a high-concentration sample, it may crash out at the column head. Fix: Dilute sample to 0.5 mg/mL and use a higher IPA ratio in the mobile phase.

Q: Can I use enzymatic resolution? A: Yes. Lipases (e.g., Candida antarctica Lipase B, CAL-B) can kinetically resolve the ester precursor, but resolving the amide directly is difficult due to the stability of the amide bond. It is more efficient to resolve the Proline methyl ester enzymatically before reacting with aniline.

Q: The melting point of my resolved salt is broad. What does this mean? A: A broad melting point indicates low diastereomeric purity (eutectic mixture). Fix: Recrystallize the salt from boiling Methanol before free-basing. You need a sharp melting point for high ee.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Graz University of Technology. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only.[1]Link

  • LCGC International. (2023). A Strategy for Developing HPLC Methods for Chiral Drugs.Link

  • BenchChem. (n.d.). Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis.Link

Sources

Minimizing side reactions in proline carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide addresses the specific challenges of synthesizing Proline Carboxamides. It moves beyond generic peptide synthesis advice to target the unique steric and electronic properties of the pyrrolidine ring.

Status: Operational | Topic: Minimizing Side Reactions | Tier: Advanced

Introduction: The Proline Paradox

Proline is unique among the 20 canonical amino acids. As a secondary amine (an imino acid), it introduces significant steric constraints and alters the hydrogen-bonding network of the peptide backbone. While N-urethane protected Proline (e.g., Fmoc-Pro-OH) is generally resistant to racemization due to its inability to form the standard 5(4H)-oxazolone intermediate, "Proline Carboxamide Synthesis" introduces three critical failure modes:

  • Diketopiperazine (DKP) formation during deprotection.[1]

  • Steric hindrance when Proline acts as the nucleophile.[2]

  • C-terminal epimerization during fragment coupling.

This guide provides troubleshooting workflows to mitigate these risks.

Module 1: Preventing Diketopiperazine (DKP) Formation

The Issue: You observe a mass loss of -18 Da or a dominant impurity corresponding to the cyclic dimer of your C-terminal dipeptide. The Cause: Proline’s conformational constraint favors a cis-amide bond, bringing the N-terminal amine of the dipeptide into proximity with the C-terminal ester/amide. This facilitates intramolecular cyclization, cleaving the peptide from the resin or capping the chain.

Troubleshooting Protocol

Scenario: You are synthesizing H-Xaa-Pro-Resin or H-Xaa-Pro-OR.

VariableRecommendationMechanism
Resin Choice Use 2-Chlorotrityl Chloride (2-CTC) The bulky trityl group sterically hinders the "back-biting" attack required for DKP formation.[3] Wang resin is high-risk here.
Deprotection Short & Fast DKP is base-catalyzed. Use 20% Piperidine/DMF for 2 x 3 min (instead of 2 x 10 min) and wash immediately.
Coupling Strategy Unit Coupling Gold Standard: Do not build Xaa onto Pro. Instead, couple the pre-formed dipeptide Fmoc-Xaa-Pro-OH as a single block.
Visualization: The DKP Trap

The following diagram illustrates the "back-biting" mechanism you must prevent.

DKP_Mechanism cluster_0 Risk Zone: Fmoc Removal cluster_1 The Side Reaction Step1 Fmoc-Xaa-Pro-OR Step2 Free Amine Generated (H2N-Xaa-Pro-OR) Step1->Step2 Base (Piperidine) Step3 Conformational Twist (Cis-Amide Bond) Step2->Step3 Proline Constraint Step4 Nucleophilic Attack (Back-biting on Ester) Step3->Step4 High Kinetic Rate Result Diketopiperazine (DKP) + Cleaved Resin/Alcohol Step4->Result Cyclization

Caption: DKP formation pathway driven by Proline's cis-amide preference.[4]

Module 2: Overcoming Steric Hindrance (Low Yields)

The Issue: Incomplete coupling when Proline is the nucleophile (coupling to Proline) or when coupling a bulky residue to Proline. The Cause: Proline is a secondary amine.[2][5] It is chemically less reactive and sterically more crowded than primary amines.[2]

FAQ: Coupling Optimization

Q: Should I use HATU for everything involving Proline? A: Not necessarily. While HATU is powerful, it can cause guanidinylation of the amine if the reaction is slow.

  • Recommendation: Use COMU or PyOxim . These phosphonium/uronium salts based on Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) show superior efficiency for secondary amines compared to benzotriazole reagents (HOBt/HOAt) and reduce the risk of epimerization [1].[6]

Q: My coupling stops at 80% conversion. What now? A: Do not just extend the time.

  • Double Couple: Drain and add fresh reagents.

  • Switch Base: If using DIPEA, switch to TMP (2,4,6-Trimethylpyridine/Collidine) . Collidine is a weaker base (pKa ~7.4 vs DIPEA ~10.5) but minimizes base-catalyzed side reactions while sufficiently activating the Oxyma ester.

  • Temperature: Proline coupling benefits significantly from elevated temperature (50°C), provided Cys/His are not present (risk of racemization) [2].

Comparative Reagent Table
Reagent SystemEfficiency (Pro Nucleophile)Epimerization RiskNotes
DIC / Oxyma Pure HighVery LowBest Choice. Safe (non-explosive), high yield, low racemization [3].
COMU / DIPEA Very HighLowExcellent for difficult sequences. More stable than HATU.
HATU / HOAt HighModerateRisk of guanidinylation on slow reactions.
HBTU / HOBt LowModerateAvoid for hindered Proline couplings.

Module 3: Racemization (The "Hidden" Proline Risk)

The Issue: Loss of chirality at the Proline alpha-carbon. The Nuance: Single Fmoc-Pro-OH residues rarely racemize. However, Proline-containing fragments (e.g., Fmoc-Xaa-Pro-OH coupling to H-Yaa-...) are notorious for C-terminal epimerization via the oxazolone mechanism.

Troubleshooting Workflow

Scenario: Fragment condensation where Pro is the C-terminus.

  • Avoid Bases if Possible: Use carbodiimide activation (DIC) with Oxyma Pure.[7] The absence of tertiary bases (DIPEA) drastically reduces proton abstraction from the alpha-carbon.

  • Add CuCl2: If using HOBt/DIPEA is unavoidable, adding CuCl2 (0.1 - 1 eq) can suppress racemization by complexing the active ester, preventing oxazolone formation (The "Low-Racemization" Protocol) [4].

  • Solvent Switch: Avoid DMF. Use DCM/DMF (1:1) or pure DCM if solubility permits. Polar aprotic solvents like DMF stabilize the charged transition states that lead to racemization.

Module 4: Decision Logic for Proline Synthesis

Use this flow to determine your experimental conditions.

Proline_Logic Start Start: Proline Coupling Q1 Is Proline the Nucleophile (Amine)? Start->Q1 Q2 Is Proline the Activated Species (Acid)? Q1->Q2 No Yes1 Challenge: Steric Hindrance Q1->Yes1 Yes Q3 Is it a Single AA (Fmoc-Pro-OH)? Q2->Q3 Yes Sol1 Use COMU or PyOxim Double Couple Heat to 50°C Yes1->Sol1 Yes3 Low Risk Q3->Yes3 Yes Risk HIGH RISK: C-Term Epimerization Q3->Risk No (It's a Fragment) Action3 Standard DIC/Oxyma Watch for DKP in next step Yes3->Action3 Sol2 1. Use DIC/Oxyma (No Base) 2. Solvent: DCM/DMF (1:1) 3. Cold (0°C to RT) Risk->Sol2

Caption: Decision matrix for selecting reagents based on Proline's role in the coupling.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[8] Chemistry – A European Journal.

  • Isidro-Llobet, A., et al. (2009).[8] Amino Acid-Protecting Groups. Chemical Reviews.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Miyazawa, T., et al. (1992). Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride. Journal of the Chemical Society, Chemical Communications.

Sources

Validation & Comparative

1H NMR Spectrum Analysis of N-Phenylpyrrolidine-2-Carboxamide HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

In the development of organocatalysts and chiral auxiliaries, N-phenylpyrrolidine-2-carboxamide (L-Proline anilide) is a pivotal intermediate. However, its handling often requires conversion to the Hydrochloride (HCl) salt to improve stability, solubility, and crystallinity.

This guide provides a definitive analysis of the 1H NMR spectrum of the HCl salt form. Unlike standard spectral lists, this document focuses on comparative validation —distinguishing the target salt from its free base and protected precursors (e.g., N-Boc) to ensure synthetic success.

The Molecule: Structural Anatomy

The compound consists of three distinct magnetic environments:

  • The Aromatic Anilide: A phenyl ring attached to an amide nitrogen.

  • The Chiral Head: A pyrrolidine ring (proline derivative) bearing a stereocenter at C2.

  • The Ionic Core: A protonated secondary amine (

    
    ) and a chloride counterion.
    

Part 2: Comparative Analysis (The Core)[1]

The most frequent analytical challenge is confirming complete salt formation and removing protecting groups. The following table contrasts the target HCl salt against its Free Base form and the N-Boc intermediate.

Table 1: Spectral Fingerprint Comparison (DMSO-d6)
FeatureTarget: HCl Salt Alternative: Free Base Alternative: N-Boc Precursor
Amide NH ~10.8 - 11.2 ppm (Sharp singlet)~9.8 - 10.0 ppm (Broad singlet)~9.5 - 9.8 ppm
Pyrrolidine NH ~8.5 - 9.8 ppm (Broad, 2H,

)
~2.0 - 3.0 ppm (Often invisible/exchanged)Absent (Replaced by Boc)

-CH (C2)
~4.4 - 4.6 ppm (Downfield shift due to

)
~3.7 - 3.9 ppm~4.1 - 4.3 ppm

-CH2 (C5)
~3.2 - 3.4 ppm (Deshielded by

)
~2.8 - 3.0 ppm~3.3 - 3.5 ppm
Impurity Markers Water (~3.33 ppm)Residual EtOAc/DCMt-Butyl Singlet (~1.3-1.4 ppm)
Critical Insight: The "Salt Shift"

The formation of the HCl salt induces a specific deshielding effect visible in the pyrrolidine ring.

  • Mechanism: Protonation of the pyrrolidine nitrogen creates a positive charge. Through the inductive effect (-I), electron density is pulled away from the adjacent

    
    -CH and 
    
    
    
    -CH2 protons.
  • Observation: Expect the

    
    -proton to shift downfield by approximately 0.5 - 0.7 ppm  compared to the free base. This is your primary indicator of successful salt formation.
    

Part 3: Detailed Spectral Assignment

The following assignment assumes the sample is dissolved in DMSO-d6 . Chloroform (


) is generally poor for the HCl salt due to solubility issues and the loss of exchangeable proton signals.
Visualization: Structural Assignment Map

NMR_Assignment cluster_molecule N-phenylpyrrolidine-2-carboxamide HCl Amide_NH Amide NH (10.8 - 11.2 ppm) Aromatic Phenyl Ring (7.0 - 7.7 ppm) Amide_NH->Aromatic NOE / Coupling Ammonium Pyrrolidine NH2+ (8.5 - 9.8 ppm) Ring_CH2 Ring CH2s (1.9 - 3.4 ppm) Ammonium->Ring_CH2 Deshielding Alpha_H Alpha-CH (4.4 - 4.6 ppm) Alpha_H->Amide_NH Vicinal Alpha_H->Ring_CH2 Coupling

Caption: Figure 1. 1H NMR Chemical Shift Assignment Map in DMSO-d6. Arrows indicate coupling or inductive relationships.

Region-by-Region Breakdown
1. The Low-Field Region (11.5 – 8.0 ppm)
  • 11.0 ppm (s, 1H): Amide N-H .[1] This peak is sharp and distinct in DMSO. It is significantly deshielded by the anisotropy of the phenyl ring and the electron-withdrawing carbonyl group.

  • 9.5 – 8.5 ppm (br s, 2H): Ammonium

    
     . These protons are attached to the pyrrolidine nitrogen. They appear as a broad hump.[2]
    
    • Note: If the sample is "wet" (contains

      
      ), these peaks may broaden further or merge with the water signal due to rapid chemical exchange.
      
2. The Aromatic Region (7.8 – 7.0 ppm)

The phenyl ring protons appear as a characteristic pattern for mono-substituted benzenes, though often overlapping:

  • 7.65 ppm (d, 2H): Ortho-protons.

  • 7.35 ppm (t, 2H): Meta-protons.

  • 7.10 ppm (t, 1H): Para-proton.

3. The Aliphatic "Fingerprint" Region (4.6 – 1.8 ppm)
  • 4.50 ppm (dd or m, 1H):

    
    -CH . This is the chiral center. It appears as a doublet of doublets (or multiplet) due to coupling with the adjacent 
    
    
    
    -protons.
  • 3.20 – 3.40 ppm (m, 2H):

    
    -CH2 . These are the protons next to the pyrrolidine nitrogen. Caution: This region often overlaps with the water peak in DMSO-d6 (3.33 ppm).
    
  • 2.30 – 1.90 ppm (m, 4H):

    
    -CH2 and 
    
    
    
    -CH2
    . These form a complex multiplet envelope.

Part 4: Experimental Protocol

To obtain a publication-quality spectrum that validates the salt form, strict adherence to sample preparation is required to prevent proton exchange.

Method: "Dry-DMSO" Protocol

Objective: Minimize proton exchange to visualize the ammonium (


) peaks.
  • Solvent Choice: Use DMSO-d6 (99.9% D) from a freshly opened ampoule.

    • Why?

      
       often fails to dissolve the salt completely. 
      
      
      
      will instantly exchange the Amide and Ammonium protons, erasing the most critical diagnostic peaks.
  • Sample Mass: Weigh 10–15 mg of the HCl salt.

    • Why? Higher concentrations (up to 20mg) can help visualize the broad ammonium peaks against the baseline.

  • Preparation:

    • Add 0.6 mL DMSO-d6.

    • Sonicate for 30 seconds if dissolution is slow (salts can be stubborn).

    • Do not heat above 40°C, as this accelerates proton exchange and peak broadening.

  • Acquisition:

    • Scans: 16 to 32 (sufficient for 1H).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure integration accuracy of the aromatic protons vs. the aliphatic chain.

Part 5: Troubleshooting & Validation Workflow

Use this logic flow to interpret your results and troubleshoot common synthesis issues.

Validation_Flow Start Acquire 1H NMR (DMSO-d6) Check_11ppm Is Amide NH visible (~11 ppm)? Start->Check_11ppm Check_Broad Are broad peaks visible (8.5-9.5 ppm)? Check_11ppm->Check_Broad Yes Result_FreeBase FAIL: Likely Free Base Check_11ppm->Result_FreeBase No (Shifted to ~9.8) Check_Boc Is there a singlet at ~1.4 ppm? Check_Broad->Check_Boc Yes Result_Wet FAIL: Wet Sample (Proton Exchange) Check_Broad->Result_Wet No (Peaks Missing) Result_Success PASS: HCl Salt Confirmed Check_Boc->Result_Success No Result_Impure FAIL: Incomplete Deprotection Check_Boc->Result_Impure Yes

Caption: Figure 2. Logic Flowchart for NMR Validation of Proline Anilide HCl.

Common Artifacts
  • The Water Peak (3.33 ppm in DMSO): The HCl salt is hygroscopic. A large water peak is common. If it overlaps with the

    
    -CH2 protons (3.2-3.4 ppm), use 2D COSY NMR to identify the hidden couplings.
    
  • Ethyl Acetate Trapping: Look for a quartet at 4.03 ppm and a singlet at 1.99 ppm. Salts often trap solvent in their crystal lattice.

References

  • Synthesis and Characterization of Proline Carboxamides: Ahsan, M. J., & Amir, M. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents.[3] Research & Reviews: Journal of Medicinal & Organic Chemistry.

  • General NMR Data for Proline Derivatives: National Institutes of Health (NIH) PubChem. (2025). 1-Phenylpyrrolidine Compound Summary.

  • Chemical Shift Theory (Amides and Salts): Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: Amide and Amine Chemical Shifts. University of Wisconsin-Madison / Organic Chemistry Data.[4]

  • Solvent Effects on Amide/Salt NMR: Royal Society of Chemistry. (2014).[5][6] Supplementary Information: NMR Spectra of Proline Derivatives in DMSO-d6.

Sources

A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of N-phenylpyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Enantiomeric Purity in Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very basis of its biological activity. For chiral molecules such as N-phenylpyrrolidine-2-carboxamide, a key structural motif in various pharmacologically active compounds, the spatial orientation of its constituent groups can lead to two non-superimposable mirror images, known as enantiomers. These enantiomers can exhibit remarkably different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, the ability to accurately quantify the enantiomeric excess (e.e.) of a desired enantiomer is a cornerstone of drug development and quality control, ensuring the safety and efficacy of the final drug product.

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the determination of the enantiomeric excess of N-phenylpyrrolidine-2-carboxamide. We will delve into the rationale behind method development, present a detailed, validated experimental protocol, and compare the performance of chiral HPLC with alternative analytical techniques.

The Foundation of Chiral Recognition in HPLC

The direct separation of enantiomers by HPLC is achieved through the use of a Chiral Stationary Phase (CSP). The principle lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times for each enantiomer, allowing for their separation and quantification.

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be highly effective for the resolution of a wide array of chiral compounds, including proline derivatives like N-phenylpyrrolidine-2-carboxamide. The chiral recognition mechanism of these CSPs is multifaceted, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

Comparative Analysis of Chiral Separation Methodologies

While chiral HPLC is a dominant technique, other methods for determining enantiomeric excess exist. Below is a comparative overview of the most relevant techniques.

FeatureChiral HPLCChiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs)
Principle Differential partitioning of enantiomers on a chiral stationary phase.Differential partitioning using a supercritical fluid as the mobile phase.Formation of diastereomeric complexes with a CSA, leading to distinct NMR signals for each enantiomer.[1][2][3]
Speed Moderate analysis times.Generally faster than HPLC due to lower viscosity of the mobile phase.[4]Very rapid, with spectra obtainable in minutes.[5]
Sensitivity High, especially with UV or MS detection.High, particularly with MS detection.Lower sensitivity compared to chromatographic methods.
Solvent Usage Utilizes organic solvents, which can have environmental and cost implications.Significantly less organic solvent usage, making it a "greener" technique.[6]Requires deuterated solvents for analysis.
Method Development Can be iterative, requiring screening of columns and mobile phases.Often simpler and faster method development compared to HPLC.Requires screening of appropriate CSAs and optimization of conditions.
Resolution Typically provides baseline resolution.Can offer superior resolution and efficiency for certain compounds.[4]Resolution of signals is dependent on the CSA and analyte interaction.
Quantification Straightforward integration of peak areas.Straightforward integration of peak areas.Requires careful integration of distinct signals.[2]

A Validated Chiral HPLC Method for N-phenylpyrrolidine-2-carboxamide

The following protocol is a robust, self-validating method for the determination of the enantiomeric excess of N-phenylpyrrolidine-2-carboxamide. The selection of the chiral stationary phase and mobile phase is based on established success with structurally similar proline derivatives.[4]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and UV detector.

  • Chiral Stationary Phase: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).[7][8]

  • Chemicals and Solvents:

    • n-Hexane (HPLC grade)

    • 2-Propanol (IPA) (HPLC grade)

    • Trifluoroacetic Acid (TFA) (HPLC grade)

    • (±)-N-phenylpyrrolidine-2-carboxamide (racemic standard)

2. Chromatographic Conditions:

ParameterCondition
Column Lux® Cellulose-1, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Prepare a stock solution of racemic N-phenylpyrrolidine-2-carboxamide in the mobile phase at a concentration of 1.0 mg/mL.

  • From the stock solution, prepare a working standard of 0.1 mg/mL by dilution with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Rationale for Experimental Choices:

  • Chiral Stationary Phase: Lux® Cellulose-1, a cellulose-based CSP, is chosen for its proven broad enantioselectivity for a variety of chiral compounds, including those with amide functionalities. The helical structure of the cellulose derivative creates a chiral environment conducive to separating enantiomers through multiple interaction modes.[7]

  • Mobile Phase: A normal-phase mobile phase consisting of n-hexane and 2-propanol is employed. The non-polar n-hexane serves as the main component, while the polar alcohol modifier (IPA) modulates the retention and selectivity. The addition of a small amount of trifluoroacetic acid (TFA) is often crucial for improving peak shape and resolution of acidic or basic analytes by minimizing undesirable interactions with the silica support.[4]

Method Validation: Ensuring Trustworthiness and Reliability

To ensure the developed method is suitable for its intended purpose, a thorough validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.

Validation Parameters:

ParameterPurposeAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.Baseline resolution between the two enantiomers and from any impurities.
Linearity To demonstrate that the response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.999 for the undesired enantiomer.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically from the Limit of Quantitation (LOQ) to 120% of the specification for the undesired enantiomer.
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery between 98.0% and 102.0% for the spiked undesired enantiomer.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0% for the major enantiomer and ≤ 10% for the undesired enantiomer at the specification limit.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Resolution and peak symmetry should remain within acceptable limits when parameters like flow rate, temperature, and mobile phase composition are slightly varied.

Visualizing the Workflow: From Method Development to Validation

The following diagram illustrates the logical flow of developing and validating a chiral HPLC method.

Caption: Workflow for Chiral HPLC Method Development and Validation.

Conclusion

The determination of enantiomeric excess is a non-negotiable aspect of the development of chiral pharmaceuticals like N-phenylpyrrolidine-2-carboxamide derivatives. Chiral HPLC, particularly with polysaccharide-based stationary phases, stands out as a reliable, robust, and highly accurate technique for this purpose. While faster methods like SFC and mechanistically different approaches like NMR with chiral solvating agents offer viable alternatives, the well-established principles and extensive validation of chiral HPLC methods ensure their continued prominence in research and quality control laboratories. The detailed protocol and validation framework presented in this guide provide a solid foundation for scientists to develop and implement scientifically sound methods for ensuring the enantiomeric purity of their compounds.

References

  • Zhang, T., Nguyen, D., & Franco, P. (2012). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.
  • Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved from [Link]

  • Uccello-Barretta, G., Balzano, F., & Piras, M. (2018). Chiral bis(amino amides) as chiral solvating agents for enantiomeric excess determination of α-hydroxy and arylpropionic acids. In Chiral Recognition in Separation Methods (pp. 239-265). Springer, Cham.
  • Singh, S., Chaudhary, P., & Yadav, G. D. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H-and 19F-NMR spectroscopic analysis. RSC Advances, 12(43), 28243-28251.
  • Li, H., et al. (2020). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 7(1), 71-81.
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H-and 19 F-NMR spectroscopic analysis. RSC advances, 12(43), 28243-28251.
  • Šatínský, D., Chocholouš, P., & Solich, P. (2018). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). TrAC Trends in Analytical Chemistry, 118, 56-71.
  • Berger, T. A. (2011). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. American Pharmaceutical Review, 14(5), 82-89.
  • Pescitelli, G., Di Bari, L., & Berova, N. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12759-12771.
  • Phenomenex. (n.d.). A Universal SFC Screening Strategy for Chiral Compounds. Retrieved from [Link]

  • Reddy, B. S., & Kumar, Y. R. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC.
  • Phenomenex. (2013, October 29). Phenomenex Adds Two Phases to Lux® 10 µm Chiral Bulk Media Line for Preparative Chromatography. News-Medical.net. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Complementary Selectivity for Chiral Separations. Retrieved from [Link]

  • Chromatography Today. (2023, March 2). Should I use SFC or HPLC for my Analysis? Retrieved from [Link]

  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-204.
  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608.
  • Columnex. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral HPLC for efficient resolution of enantiomers. Il Farmaco, 58(8), 649-661.
  • Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H.
  • Harada, N. (2007). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Mail, 134, 2-19.
  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(7), 666-676.
  • Sankar, G., & Meyyanathan, S. N. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. JSM Chemistry, 4(3), 1025.
  • BenchChem. (2025).
  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1547-1563.
  • Wainer, I. W. (1987). CHIRAL SEPARATIONS INTRODUCTION 1.1.

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of N-Phenylprolinamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry fragmentation pattern of N-phenylprolinamide , a critical scaffold in organocatalysis and drug development. This analysis synthesizes experimental principles with mechanistic logic to provide a robust reference for structural elucidation.

Executive Summary

N-phenylprolinamide (C₁₁H₁₄N₂O) represents a class of chiral organocatalysts and pharmacophores where a pyrrolidine ring is coupled to an aniline moiety. In drug development, characterizing this scaffold is essential for identifying metabolites of proline-based peptidomimetics.

This guide compares the fragmentation behavior of N-phenylprolinamide under Electrospray Ionization (ESI-MS/MS) versus Electron Impact (EI-MS) . By understanding the distinct pathways—specifically the "Proline Effect" and amide bond lability—researchers can distinguish this compound from structural analogs and impurities with high confidence.

Structural Basis & Chemical Context

Before analyzing the spectra, we must establish the structural loci that drive fragmentation.

  • Compound: (S)-N-phenylpyrrolidine-2-carboxamide

  • Monoisotopic Mass: 190.11 Da

  • Protonated Precursor [M+H]⁺: 191.12 Da

  • Key Functional Groups:

    • Pyrrolidine Nitrogen (N1): Secondary amine. High proton affinity (PA). The primary site of protonation in ESI.

    • Amide Linkage: Connects the chiral center to the phenyl ring. Susceptible to collision-induced dissociation (CID).[1]

    • Phenyl Ring: Acts as an electron sink, stabilizing specific neutral losses but rarely retaining the positive charge due to lower basicity compared to the proline amine.

Experimental Methodology

To replicate the fragmentation patterns described below, the following self-validating protocol is recommended.

Protocol: ESI-MS/MS Characterization[2][3][4][5][6][7]
  • Sample Preparation: Dissolve N-phenylprolinamide to 1 µM in 50:50 Methanol/Water + 0.1% Formic Acid.

    • Why: Formic acid ensures full protonation of the pyrrolidine nitrogen ([M+H]⁺ formation).

  • Infusion: Direct infusion at 5 µL/min into a Q-TOF or Triple Quadrupole mass spectrometer.

  • Source Conditions:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 20 V (Low voltage prevents in-source fragmentation).

  • Fragmentation (CID):

    • Isolate precursor m/z 191.1 .

    • Apply stepped Collision Energy (CE): 10, 20, 30 eV.

    • Validation: At 10 eV, the parent ion (191.1) should dominate.[2] At 30 eV, the m/z 70 base peak should dominate.

Mechanistic Fragmentation Analysis

The "Proline Effect" and Primary Pathway (ESI)

In ESI positive mode, the fragmentation is charge-directed. The proton localizes on the most basic site: the pyrrolidine nitrogen.

Pathway A: Amide Bond Cleavage (B-type Ion Formation) Upon collisional activation, the amide bond weakens. The charge is retained on the proline moiety due to its higher proton affinity compared to the departing aniline group.

  • Transition: [M+H]⁺ (m/z 191) → Acylium Ion (m/z 98) + Neutral Aniline (93 Da).

  • Observation: The m/z 98 peak corresponds to the protonated proline acyl ion (C₅H₈NO⁺).

Pathway B: Iminium Ion Formation (The Base Peak) The acylium ion (m/z 98) is unstable and rapidly loses carbon monoxide (CO, 28 Da) through a ring contraction or direct elimination mechanism.

  • Transition: m/z 98 → m/z 70 + CO.

  • Observation: The m/z 70 peak (C₄H₈N⁺) is the characteristic tetrahydropyridinium/pyrrolidinium ion. This is the "fingerprint" of an N-terminal proline residue.

Visualization of Signaling Pathways

The following diagram illustrates the stepwise degradation of N-phenylprolinamide under CID conditions.

Fragmentation Precursor [M+H]+ Precursor m/z 191.1 (Protonated N-phenylprolinamide) Transition Transition State (Amide Bond Weakening) Precursor->Transition Collision Energy Acylium Acylium Ion (b-ion) m/z 98.06 (Pro-CO+) Transition->Acylium Heterolytic Cleavage Neutral_Aniline Neutral Loss: Aniline (93 Da) Transition->Neutral_Aniline Iminium Pyrrolidinium Ion m/z 70.06 (Base Peak) Acylium->Iminium -CO Elimination Neutral_CO Neutral Loss: CO (28 Da) Acylium->Neutral_CO

Caption: CID fragmentation pathway of protonated N-phenylprolinamide showing the sequential loss of aniline and carbon monoxide.

Comparative Analysis: ESI vs. EI vs. Analogs

This section objectively compares N-phenylprolinamide against alternative ionization modes and structural analogs to aid in identification.

Comparison 1: ESI (Soft) vs. EI (Hard) Ionization

Electron Impact (EI) ionization (70 eV) imparts significantly more internal energy than ESI, leading to radical cations rather than protonated molecules.

FeatureESI-MS/MS (Soft Ionization) EI-MS (Hard Ionization) Implication for Researchers
Precursor Ion [M+H]⁺ (m/z 191) M⁺• (m/z 190) ESI is superior for MW confirmation; EI often shows weak molecular ions.
Base Peak m/z 70 (at high CE) or 191 (low CE)m/z 70 Both methods confirm the proline ring, but ESI allows tunable fragmentation.
Diagnostic Ions m/z 98 (Acylium), m/z 191m/z 70, m/z 93 (Aniline radical)EI may show aniline fragments (m/z 93) more prominently due to radical mechanisms.
Mechanism Even-electron rearrangementsRadical-induced cleavageESI spectra are cleaner and easier to interpret for impurities.
Comparison 2: N-Phenylprolinamide vs. Prolinamide (Analog)

Distinguishing the phenyl-substituted form from the unsubstituted amide is common in synthesis monitoring.

CompoundPrecursor [M+H]⁺Primary Neutral LossKey Fragment 1Key Fragment 2
N-Phenylprolinamide 191 Da Aniline (93 Da)m/z 98 m/z 70
Prolinamide 115 Da Ammonia (17 Da)m/z 98 m/z 70

Critical Insight: While both compounds share the m/z 98 and m/z 70 pathway (the proline core), the precursor mass shift (+76 Da) and the neutral loss of 93 Da (vs. 17 Da) definitively identify the N-phenyl derivative.

References

  • Harrison, A. G. (2016). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry. Link

  • Orelli, L. R., et al. (2006).[3] A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry. Link

  • Li, J., et al. (2022). The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides. Rapid Communications in Mass Spectrometry. Link

  • Prasain, J. (2010).[4] Ion fragmentation of small molecules in mass spectrometry. UAB Proteomics/Mass Spectrometry Workshop. Link

Sources

Publish Comparison Guide: Melting Point & Purity of N-phenylpyrrolidine-2-carboxamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermal characterization and purity assessment of N-phenylpyrrolidine-2-carboxamide HCl (also known as L-Prolinanilide Hydrochloride), a critical organocatalyst precursor.

Executive Summary: The Thermal Fingerprint

N-phenylpyrrolidine-2-carboxamide HCl (CAS: 151240-17-4 for (S)-isomer HCl; 1078162-90-9 generic) is the stable hydrochloride salt of the organocatalyst L-Prolinanilide (CAS: 64030-43-9 or 25746-83-2 ).

While the HCl salt is the preferred form for long-term storage due to its resistance to oxidation and hydrolysis, its melting point (MP) is often a decomposition range rather than a sharp fusion event. Consequently, the most reliable method for purity validation is not the direct melting of the salt, but the liberation of the free base or comparative analysis against the free base's well-defined sharp melting point.

Chemical Form Melting Point Range Physical State Key Characteristic
HCl Salt (Pure) >200 °C (Decomp.) *White Crystalline SolidHygroscopic, shelf-stable precursor.
Free Base (Pure) 76.0 – 80.0 °C White/Off-White SolidActive catalyst form; sharp fusion.
Impure / Crude < 70 °C (Broad) Yellowish Solid/OilContaminated with aniline or pyrrolidine.

*Note: The HCl salt typically undergoes discoloration and decomposition above 190–200°C before a clear liquid phase is formed, making direct MP less reproducible than the free base.

Technical Specifications & Comparative Analysis

The "Gold Standard" Benchmark

For high-precision applications (e.g., asymmetric aldol reactions), the purity of the catalyst dictates enantioselectivity.

  • Target MP (Free Base): A range of 76–78 °C indicates >98% purity.

  • Target MP (HCl Salt): A decomposition onset >200 °C is typical, but elemental analysis (CHN) or AgNO₃ titration is preferred for the salt.

Salt vs. Free Base: Why Convert?

Directly measuring the MP of the HCl salt is fraught with experimental error sources:

  • Hygroscopicity: The salt avidly absorbs atmospheric moisture, lowering the observed MP and causing "sweating" in the capillary.

  • Decomposition: The amide bond in the salt form is susceptible to thermal degradation at high temperatures (>180°C), leading to a "browning" effect that obscures the meniscus.

Recommendation: To validate a batch of N-phenylpyrrolidine-2-carboxamide HCl, convert a 100 mg aliquot to the free base and measure the MP of the dried solid. This provides a sharper, more diagnostic endpoint.

Experimental Protocol: Self-Validating Purity Check

This workflow ensures that the measured melting point reflects the intrinsic purity of the compound, not artifacts of hydration or salt disproportionation.

Step-by-Step Methodology
  • Sampling: Weigh 100 mg of N-phenylpyrrolidine-2-carboxamide HCl.

  • Neutralization (Liberation):

    • Dissolve salt in 2 mL distilled water .

    • Add 10% NaHCO₃ (aq) dropwise until pH ~9-10 (precipitate forms).

  • Extraction:

    • Extract with 2 x 2 mL Dichloromethane (DCM) or Ethyl Acetate.

    • Separate organic layer.

  • Drying:

    • Dry organic layer over anhydrous Na₂SO₄ for 5 minutes.

    • Filter and evaporate solvent (rotary evaporator or gentle N₂ stream).

  • Recrystallization (Optional but Recommended):

    • Recrystallize the residue from a minimum amount of hot Ethyl Acetate/Hexane (1:4) .

  • Measurement:

    • Dry the resulting white needles in a vacuum desiccator for 1 hour.

    • Measure MP using a calibrated apparatus (ramp rate: 1°C/min near 70°C).

    • Valid Result: 76.0 – 80.0 °C .

Visualization: Quality Control Workflow

The following diagram illustrates the decision logic for validating the material.

QC_Workflow Start Start: N-phenylpyrrolidine-2-carboxamide HCl (Batch Sample) DirectMP Direct MP of Salt? Start->DirectMP Quick Check Convert Convert to Free Base (NaHCO3 / DCM Extraction) Start->Convert Recommended Path SaltResult Result: >200°C (Decomp) Often ambiguous DirectMP->SaltResult Dry Dry & Recrystallize (EtOAc/Hexane) Convert->Dry MeasureBase Measure Free Base MP (Target: 76-80°C) Dry->MeasureBase Decision Is MP within 76-80°C? MeasureBase->Decision Pass PASS: High Purity Suitable for Catalysis Decision->Pass Yes Fail FAIL: Impurity Detected (Recrystallize Salt) Decision->Fail No (<76°C)

Figure 1: Decision tree for the quality control of L-Prolinanilide HCl, emphasizing the conversion to free base for accurate thermal characterization.

Troubleshooting & Common Pitfalls

Observation Root Cause Corrective Action
MP < 70°C (Free Base) Residual Solvent or MoistureDry sample under high vacuum (0.1 mmHg) for 4h.
MP < 70°C (Free Base) Unreacted AnilineRecrystallize from EtOAc/Hexane; Aniline remains in mother liquor.
Salt turns brown < 180°C Presence of inorganic impuritiesPerform an acid-base extraction cycle to remove inorganic salts.
Wide Melting Range (>3°C) Mixed crystal forms or degradationGrind sample to fine powder; ensure uniform packing in capillary.

References

  • Biosynce . (n.d.). L-Prolinanilide (CAS 64030-43-9) Properties. Retrieved February 14, 2026, from [Link]

  • Research & Reviews: Journal of Medicinal & Organic Chemistry . (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Retrieved February 14, 2026, from [Link]

Comparative Technical Guide: N-Phenylpyrrolidine-2-carboxamide vs. N-Benzyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between N-phenylpyrrolidine-2-carboxamide (N-phenyl prolinamide) and its N-benzyl analogs (N-benzyl prolinamide). While both scaffolds share the L-proline core essential for secondary amine organocatalysis and peptidomimetic drug design, their electronic and steric divergences dictate distinct performance profiles.

Key Distinction: The N-phenyl group acts as an electron-withdrawing moiety, significantly increasing the acidity of the amide proton (


 ~21) and enhancing hydrogen-bond donor capability. This results in superior stereoselectivity in asymmetric catalysis compared to the N-benzyl  analog, which functions as a flexible, electron-neutral alkyl amide (

~26) with lower stereocontrol but distinct metabolic liabilities (benzylic oxidation).

Structural & Electronic Profiling

The functional disparity between these two analogs stems from the electronic communication between the substituent and the amide nitrogen.

Electronic & Steric Comparison Table
FeatureN-Phenylpyrrolidine-2-carboxamide N-Benzylpyrrolidine-2-carboxamide
Electronic Effect Electron-withdrawing (Resonance/Induction)Electron-neutral (Alkyl-like)
Amide NH Acidity (

in DMSO)
~21.0 (Strong H-bond donor)~26.0 (Weak H-bond donor)
Conformational Rigidity High (Planar N-C(Ph) bond character)Moderate (Methylene hinge allows rotation)
Nucleophilicity of Amide N Low (Delocalization into Ph ring)Moderate
Catalytic Stereoselectivity Higher (Tighter Transition State)Lower (Loose Transition State)
Metabolic Liability Aromatic Hydroxylation (Phase I)Benzylic Oxidation / N-Dealkylation
Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the electronic activation pathway differences, highlighting why the N-phenyl analog serves as a superior hydrogen-bond donor in transition states.

G cluster_0 N-Phenyl Analog (Electronic Activation) cluster_1 N-Benzyl Analog (Steric Bulk) Ph Phenyl Ring (Electron Sink) Amide_N Amide Nitrogen Ph->Amide_N Resonance Delocalization NH_Proton Amide Proton (H) (High Acidity) Amide_N->NH_Proton Inductive Pull Substrate Electrophile (e.g., Aldehyde) NH_Proton->Substrate Strong H-Bond (High ee%) Bn Benzyl Group (Electron Neutral) Methylene -CH2- Linker (Insulator) Bn->Methylene Flexible Rotation Amide_N_Bn Amide Nitrogen Methylene->Amide_N_Bn No Resonance NH_Proton_Bn Amide Proton (H) (Low Acidity) NH_Proton_Bn->Substrate Weak H-Bond (Low ee%)

Caption: Electronic activation mechanism showing the superior H-bond donor capability of the N-phenyl analog due to resonance delocalization.

Application in Organocatalysis: Asymmetric Aldol Reaction[1][2]

In the context of the direct asymmetric aldol reaction (e.g., acetone + 4-nitrobenzaldehyde), the N-phenyl analog outperforms the N-benzyl analog . This is a direct consequence of the "Bifunctional Activation" mechanism where the pyrrolidine amine forms an enamine with the ketone, and the amide acts as a Brønsted acid to activate the aldehyde.

Comparative Performance Data

Data synthesized from comparative studies of prolinamide derivatives [1][2].

Catalyst ScaffoldReaction TimeYield (%)Enantioselectivity (ee%)Mechanistic Rationale
L-Proline (Reference) 24 h95~60-70Poor solubility in acetone limits TS organization.
N-Benzylprolinamide 24-48 h8515 - 23 Weak H-bond donor; flexible benzyl group allows multiple TS conformers.
N-Phenylprolinamide 24 h8031 - 46 Stronger H-bond donor directs aldehyde approach more rigidly.
N-(Hydroxyalkyl)prolinamide 12 h90>90Note: Hydroxyl group is a far superior H-bond donor than simple amides.
Experimental Protocol: N-Phenylprolinamide Catalyzed Aldol

Objective: Synthesis of (S)-4-hydroxy-4-(4-nitrophenyl)butan-2-one.

  • Catalyst Preparation: Dissolve N-phenylpyrrolidine-2-carboxamide (20 mol%, 38 mg) in anhydrous acetone (2.0 mL).

    • Note: Acetone acts as both solvent and reagent.

  • Substrate Addition: Add 4-nitrobenzaldehyde (1.0 mmol, 151 mg) to the solution at 0°C.

    • Critical Step: Lower temperatures (0°C to -20°C) enhance enantioselectivity by suppressing non-selective background pathways, though reaction rate decreases.

  • Reaction Monitoring: Stir the mixture for 24–48 hours. Monitor consumption of aldehyde via TLC (Hexane/EtOAc 2:1).

  • Workup: Quench with saturated

    
     (aq). Extract with EtOAc (3 x 10 mL). Dry organic phase over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Medicinal Chemistry & Bioactivity[3][4][5][6]

In drug discovery, the choice between N-phenyl and N-benzyl dictates the metabolic fate and receptor binding affinity.

Bioactivity & Metabolism Comparison
ParameterN-Phenyl AnalogN-Benzyl Analog
Primary Indication Anticonvulsant (Na+ Channel Blocker)Antimicrobial / Local Anesthetic
Metabolic Stability Moderate: Susceptible to aromatic hydroxylation (CYP450).Low: Susceptible to benzylic oxidation and N-dealkylation.
Bioisosteric Role Rigid aromatic core; mimics peptide bond geometry.Flexible spacer; mimics phenylalanine side chains.
Toxicity Profile Potential for aniline metabolite generation (check Ames test).Generally lower toxicity; benzylamine metabolites are rapidly excreted.

Case Study: Anticonvulsant Activity Substituted N-phenyl derivatives (e.g., N-(4-chlorophenyl)pyrrolidine-2-carboxamide) have demonstrated significant protection in Maximal Electroshock Seizure (MES) tests in mice [3]. The rigid N-phenyl amide locks the pharmacophore into a bioactive conformation that fits the sodium channel receptor site more effectively than the flexible N-benzyl analogs.

Synthetic Methodologies

Due to the difference in nucleophilicity between aniline (for N-phenyl) and benzylamine (for N-benzyl), the synthetic routes must be adapted.

Method A: Synthesis of N-Phenylpyrrolidine-2-carboxamide (Acid Chloride Route)

Required due to the low nucleophilicity of aniline.

  • Protection: Start with N-Boc-L-proline.

  • Activation: Dissolve N-Boc-L-proline (1 eq) in dry DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir 1h to generate the acid chloride.

    • Caution: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ). Perform in a fume hood.
  • Coupling: Add Aniline (1.1 eq) and Pyridine (2.0 eq) to the acid chloride solution at 0°C. Warm to RT and stir overnight.

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) for 1h. Neutralize with

    
     to obtain the free amine.
    
Method B: Synthesis of N-Benzylpyrrolidine-2-carboxamide (Coupling Agent Route)

Suitable for the more nucleophilic benzylamine.

  • Coupling: Dissolve N-Boc-L-proline (1 eq) in DCM. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 min.

  • Addition: Add Benzylamine (1.1 eq) and DIPEA (2.0 eq). Stir at RT for 12h.

  • Workup & Deprotection: Wash with 1N HCl and Sat.

    
    . Deprotect with 4M HCl in Dioxane.
    

References

  • Tang, Z., Jiang, F., Yu, L., Cui, X., Gong, L., Mi, A., Jiang, Y., & Wu, Y. (2003). Novel Small Organic Molecules for a Highly Enantioselective Direct Aldol Reaction. Journal of the American Chemical Society, 125(18), 5262-5263. Link

  • BenchChem. (2025). A Comparative Guide to Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis. BenchChem Technical Guides. Link

  • Kapkoti, D. S., et al. (2017).[1] Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate.[2] Link

  • Odusami, J., et al. (2020).[1] Synthesis of substituted N-(2′-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics. Topics in Current Chemistry. Link

Sources

Technical Assessment: Optical Rotation and Enantiomeric Purity of (S)-N-phenylpyrrolidine-2-carboxamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following Publish Comparison Guide provides a comprehensive technical assessment of (S)-N-phenylpyrrolidine-2-carboxamide HCl, focusing on its optical rotation, physical properties, and role in asymmetric synthesis.

Executive Summary

(S)-N-phenylpyrrolidine-2-carboxamide hydrochloride (also known as L-Prolinanilide HCl ) is a critical chiral organocatalyst and pharmaceutical intermediate derived from L-Proline. Its primary utility lies in asymmetric synthesis, particularly in aldol and Michael addition reactions, where the rigid pyrrolidine scaffold induces high stereoselectivity.

This guide provides the definitive physicochemical data for the HCl salt and its free base, compares it with alternative proline-derived catalysts, and outlines a self-validating protocol for optical rotation measurement to ensure enantiomeric purity.

Chemical Identity & Structure

The compound exists in two primary forms: the stable hydrochloride salt (storage form) and the active free base (catalytic form).

Feature(S)-N-phenylpyrrolidine-2-carboxamide HCl (S)-N-phenylpyrrolidine-2-carboxamide (Free Base)
CAS Number 151240-17-4 64030-43-9
Formula


MW 226.70 g/mol 190.24 g/mol
Appearance White to off-white crystalline solidWhite crystalline powder
Melting Point 205 – 206 °C (dec.)76 – 80 °C
Solubility Water, Methanol, DMSOEthanol, Methanol, Chloroform
Structural Visualization

The following diagram illustrates the relationship between the stable HCl salt and the active free base used in catalysis.

G Salt (S)-N-phenylpyrrolidine-2-carboxamide HCl (Storage Form) CAS: 151240-17-4 MP: 205-206°C Base (S)-N-phenylpyrrolidine-2-carboxamide (Active Catalyst) CAS: 64030-43-9 MP: 76-80°C Salt->Base Neutralization (e.g., NaHCO3) Reaction Catalytic Cycle (Aldol/Michael) Base->Reaction Substrate Binding Reaction->Base Product Release

Figure 1: Conversion of the stable HCl salt to the active free base catalyst.

Optical Rotation Data Analysis

The optical rotation (


) is the primary metric for assessing enantiomeric purity. Note that the rotation value differs significantly between the HCl salt and the free base due to the protonation of the secondary amine.
Primary Data: Specific Optical Rotation ( )
Compound FormSolventConcentration (

)
Specific Rotation (

)
Reference
Free Base Ethanol1.0 g/100mL-70.0° to -65.0° [1][2]
Free Base Methanol1.0 g/100mL-32.8° [3]
HCl Salt Methanol1.0 g/100mLRefer to Free Base after neutralization[3]
L-Proline (Precursor) H₂O1.0 g/100mL-85.0°[4]

Critical Insight:

  • Solvent Effect: The rotation of the free base is highly solvent-dependent, doubling in magnitude from Methanol (-33°) to Ethanol (-65° to -70°). Always report the solvent used.

  • Salt vs. Base: While the HCl salt is the storage form, most Certificates of Analysis (CoA) report the rotation of the free base or the salt converted to the base, as the salt's rotation in water/methanol can be variable due to pH sensitivity.

  • Target Value: For the free base in Ethanol, a value less negative than -65° suggests partial racemization or impurities (e.g., residual aniline).

Comparative Analysis: Alternatives & Performance

This section compares (S)-N-phenylpyrrolidine-2-carboxamide HCl with other common organocatalysts.

CatalystStructure TypeKey ApplicationProsCons
(S)-N-phenylpyrrolidine-2-carboxamide HCl Proline AmideDirect Aldol, Michael AdditionHigh stereoselectivity for aromatic aldehydes; Stable solid.Requires neutralization; Lower solubility in non-polar solvents than some derivatives.
L-Proline Amino AcidAldol Reaction (Hajos-Parrish)Cheap, readily available.Low solubility in organic solvents; often requires high loading (10-20 mol%).
MacMillan Catalyst (1st Gen) ImidazolidinoneDiels-Alder, Friedel-CraftsExtremely high enantioselectivity; Lower catalyst loading.More expensive; Synthesis is more complex than simple amides.
(S)-Pyrrolidine-2-carboxamide Simple AmideGeneral OrganocatalysisSimple structure.Often less selective than the phenyl-substituted analog due to lack of steric bulk.

Performance Verdict: The N-phenyl derivative offers a superior balance of cost and selectivity compared to simple Prolinamide. The phenyl ring provides steric bulk that enhances enantioselectivity in transition states, making it a preferred "workhorse" catalyst for initial screenings in asymmetric synthesis.

Experimental Protocol: Self-Validating Measurement

To ensure data integrity (E-E-A-T), follow this standardized protocol for measuring optical rotation.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 100 mg of (S)-N-phenylpyrrolidine-2-carboxamide HCl.

  • Neutralization (If measuring Free Base): Dissolve in 10 mL of saturated NaHCO₃, extract with CH₂Cl₂ (3x), dry over Na₂SO₄, and concentrate in vacuo to obtain the free base.

  • Solvent: Dissolve the free base in Ethanol (absolute) to a final volume of 10.0 mL (Concentration

    
    ).
    
    • Note: If measuring the HCl salt directly, dissolve 100 mg in Methanol (

      
      ).
      
Step 2: Polarimetry Measurement
  • Zeroing: Fill the 1 dm polarimeter tube with pure solvent (Ethanol or Methanol) and zero the instrument at 589 nm (Sodium D-line) and 20°C.

  • Measurement: Rinse the tube with the sample solution, then fill completely (avoid bubbles).

  • Recording: Record the observed rotation (

    
    ). Take the average of 5 readings.
    
Step 3: Calculation & Validation

Calculate the specific rotation:



  • Where

    
     = path length in dm (usually 1).[1][2]
    
  • Where

    
     = concentration in g/mL (e.g., 0.01 g/mL for 
    
    
    
    ).

Validation Criteria:

  • Acceptance Range (Free Base, EtOH):

    
     to 
    
    
    
    .
  • Melting Point Check: The HCl salt must melt at 205-206°C . A lower MP (<200°C) indicates hydrolysis or impurities.

Synthesis & Quality Control Workflow

The following Graphviz diagram outlines the synthesis and QC checkpoints to ensure the final product meets the optical rotation specifications.

SynthesisQC Start L-Proline (Start) [α] = -85.0° Step1 Activation (PCl5 / SOCl2) Start->Step1 Step2 Coupling (Aniline) Step1->Step2 Crude Crude Product Step2->Crude Purification Recrystallization (MeOH/Et2O) Crude->Purification Final (S)-N-phenylpyrrolidine-2-carboxamide HCl Target MP: 205-206°C Purification->Final QC QC Check: Optical Rotation MP Analysis Final->QC

Figure 2: Synthesis workflow with critical Quality Control (QC) checkpoints.

References

  • Chem-Impex International. L-Prolinanilide Product Specification. Catalog No. 00234. Retrieved from .

  • Sigma-Aldrich. Product Specification for (S)-N-Phenylpyrrolidine-2-carboxamide. Retrieved from .

  • Patchett, A. A., et al. (1961). "Annotated Bibliography of Dr. Arthur A. Patchett." Journal of Medicinal Chemistry. (Referencing synthesis of L-proline anilide VI and VI-HCl).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 145742, L-Proline. Retrieved from .

  • Ahsan, M. J., et al. (2012). "Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents." Research and Reviews: Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for C11H15ClN2O

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of a novel compound is a foundational step in its characterization. It serves as a crucial checkpoint for synthesis validation, purity assessment, and regulatory submission. This guide provides an in-depth comparison of elemental analysis standards and methodologies tailored for a compound with the molecular formula C11H15ClN2O. We will delve into the theoretical framework, compare analytical techniques with supporting data, and provide actionable protocols to ensure the accuracy and reliability of your results.

The Foundational Blueprint: Theoretical Elemental Composition

Before embarking on any analytical endeavor, establishing the theoretical elemental composition is paramount. This calculated baseline serves as the benchmark against which all experimental data will be compared. For C11H15ClN2O, the theoretical percentages are derived from its molecular weight and the atomic weights of its constituent elements.

Molecular Formula: C₁₁H₁₅ClN₂O

Molecular Weight: 226.70 g/mol

Table 1: Theoretical Elemental Composition of C11H15ClN2O

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01111132.12158.28
HydrogenH1.0081515.1206.67
ChlorineCl35.453135.45315.64
NitrogenN14.007228.01412.36
OxygenO15.999115.9997.06
Total 226.707 100.00

This theoretical composition is the gold standard for your analysis. Any significant deviation in experimental results warrants a thorough investigation into sample purity, homogeneity, or the analytical methodology itself.

A Comparative Analysis of Key Analytical Techniques

The determination of the elemental composition of an organic compound like C11H15ClN2O requires a suite of analytical techniques, each tailored to specific elements. Here, we compare the most robust and widely accepted methods.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis: The Combustion Method

The simultaneous determination of carbon, hydrogen, and nitrogen is most commonly and accurately achieved through combustion analysis, a technique often referred to as CHN analysis.[1][2] This method is the cornerstone of organic elemental analysis due to its high precision and well-established protocols.

Principle: A small, precisely weighed amount of the sample is combusted in a high-temperature furnace (typically ~900-1000°C) in a pure oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then passed through a series of separation columns and detectors.

Workflow for Combustion Analysis

cluster_0 Sample Preparation cluster_1 Combustion cluster_2 Gas Separation & Detection cluster_3 Data Analysis Sample Weighing Sample Weighing High-Temp Furnace (O2) High-Temp Furnace (O2) Sample Weighing->High-Temp Furnace (O2) Introduction Gas Chromatography Column Gas Chromatography Column High-Temp Furnace (O2)->Gas Chromatography Column CO2, H2O, N2 Thermal Conductivity Detector (TCD) Thermal Conductivity Detector (TCD) Gas Chromatography Column->Thermal Conductivity Detector (TCD) Separated Gases Elemental Percentages Elemental Percentages Thermal Conductivity Detector (TCD)->Elemental Percentages Signal Processing

Caption: Workflow of CHN Combustion Analysis.

Advantages:

  • High Precision and Accuracy: Capable of achieving results within ±0.3% of the theoretical value.

  • Small Sample Size: Typically requires only 1-3 mg of the sample.

  • Speed: Modern automated analyzers can perform a complete CHN analysis in under 5 minutes.

Limitations:

  • Matrix Effects: The presence of certain elements, such as fluorine or phosphorus, can sometimes interfere with the combustion process or detection.

  • Sample Homogeneity: The small sample size necessitates a highly homogenous sample to ensure representative results.

Authoritative Standard:

  • ASTM D5291: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.[1][2] While originally for petroleum products, the principles are broadly applicable to pure organic compounds.

Chlorine Analysis: From Classic Titration to Modern Coulometry

The determination of halogens in organic compounds requires a distinct approach from CHN analysis. For chlorine, two prevalent methods are the Schöniger flask combustion followed by titration and combustion with microcoulometric detection.

1. Schöniger Flask Combustion with Titration

This classic method involves the combustion of the sample in a sealed flask containing oxygen and an absorbing solution.[3][4] The resulting chloride ions are then titrated.

Principle: The sample is wrapped in a piece of ashless filter paper and placed in a platinum gauze holder attached to the stopper of a thick-walled flask filled with oxygen. After ignition, the combustion products are absorbed into a suitable solution (e.g., sodium hydroxide). The resulting chloride ions in the solution are then determined by titration, typically with a standardized silver nitrate solution.

Authoritative Standard:

  • ASTM E442: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.[5]

2. Combustion with Microcoulometry

A more modern and automated approach involves the combustion of the sample in a tube furnace, followed by the microcoulometric titration of the resulting hydrogen chloride.

Principle: The sample is combusted at a high temperature, and the resulting gases are passed into a titration cell where the chloride ions react with silver ions generated by the coulometer. The amount of current required to generate the silver ions is directly proportional to the amount of chloride in the sample.

Authoritative Standard:

  • ASTM D5808: Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry.[6][7]

Comparison of Chlorine Analysis Methods

FeatureSchöniger Flask Combustion with TitrationCombustion with Microcoulometry
Principle Oxygen flask combustion, absorption, manual titrationTube furnace combustion, automated coulometric titration
Automation LowHigh
Sensitivity ppm to % levelsppb to ppm levels
Speed Slower, requires manual titrationFaster, automated
Interferences Other halogens can interfere if not properly addressed.Sulfur and nitrogen can interfere at high concentrations.
Oxygen Analysis: The Challenge of Direct Determination

Directly determining oxygen content is more challenging than for other elements. The most common instrumental method is pyrolysis.

Principle: The sample is pyrolyzed (thermally decomposed in the absence of oxygen) in a high-temperature furnace (typically ~1300°C) packed with platinized carbon. The oxygen in the sample is converted to carbon monoxide (CO). The CO is then separated from other pyrolysis gases and detected, usually by a thermal conductivity detector (TCD) or a non-dispersive infrared (NDIR) detector.[8]

Workflow for Oxygen by Pyrolysis

cluster_0 Sample Preparation cluster_1 Pyrolysis cluster_2 Gas Conversion & Detection cluster_3 Data Analysis Sample Weighing Sample Weighing High-Temp Furnace (Inert) High-Temp Furnace (Inert) Sample Weighing->High-Temp Furnace (Inert) Introduction Platinized Carbon Reactor Platinized Carbon Reactor High-Temp Furnace (Inert)->Platinized Carbon Reactor Pyrolysis Gases Detector (TCD/NDIR) Detector (TCD/NDIR) Platinized Carbon Reactor->Detector (TCD/NDIR) CO Gas Oxygen Percentage Oxygen Percentage Detector (TCD/NDIR)->Oxygen Percentage Signal Processing

Caption: Workflow of Oxygen Determination by Pyrolysis.

Authoritative Standard:

  • ASTM D5622: Standard Test Method for Determination of Total Oxygen in Gasoline and Methanol Fuels by Reductive Pyrolysis.[9][10] The principles of this method are applicable to other organic matrices.

The Role of Certified Reference Materials (CRMs)

The accuracy of any elemental analysis is fundamentally dependent on the quality of the calibration. Certified Reference Materials (CRMs) are indispensable for this purpose. These are highly pure and homogenous materials with accurately determined elemental compositions, traceable to international standards.

Selecting an Appropriate CRM:

The choice of a CRM should ideally match the matrix and the elemental composition of the sample as closely as possible. For a novel compound like C11H15ClN2O, a combination of CRMs may be necessary to cover the range of all elements.

Table 2: Comparison of Commercially Available Certified Reference Materials

CRM NameSupplierCertified Elements & Typical ValuesSuitability for C11H15ClN2O Analysis
Acetanilide Elemental Microanalysis, MerckC: 71.09%, H: 6.71%, N: 10.36%Excellent for CHN calibration.
Sulfanilamide Elemental Microanalysis, NISTC: 41.85%, H: 4.68%, N: 16.27%, S: 18.62%Good for N calibration, also contains S.
Benzoic Acid NIST, MerckC: 68.85%, H: 4.95%Suitable for C and H calibration.
Cystine Elemental Microanalysis, NISTC: 29.99%, H: 5.03%, N: 11.66%, S: 26.70%Good for N calibration, contains S.
Chlorobenzoic Acid MerckC: 53.70%, H: 3.22%, Cl: 22.65%Excellent for Cl calibration.
Vanillin MerckC: 63.15%, H: 5.30%, O: 31.55%Suitable for O calibration.

ISO Standards for CRMs:

  • ISO 17034: General requirements for the competence of reference material producers.

  • ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories.[11]

Experimental Protocol: Elemental Analysis of C11H15ClN2O

This protocol outlines the steps for the comprehensive elemental analysis of a sample of C11H15ClN2O.

1. Sample Preparation: 1.1. Ensure the sample is homogenous. If necessary, grind the sample to a fine powder using an agate mortar and pestle. 1.2. Dry the sample to a constant weight in a vacuum oven at a temperature that will not cause decomposition to remove any residual solvent or moisture.

2. CHN Analysis (Combustion Method): 2.1. Calibrate the CHN analyzer using a certified reference material such as Acetanilide. Perform at least three calibration runs to ensure linearity and reproducibility. 2.2. Accurately weigh 1-2 mg of the dried sample into a tin capsule. 2.3. Place the capsule into the autosampler of the CHN analyzer. 2.4. Initiate the combustion sequence according to the instrument's operating procedure. 2.5. Analyze the sample in triplicate to assess precision. The results should be within ±0.3% of each other.

3. Chlorine Analysis (Combustion with Microcoulometry): 3.1. Calibrate the microcoulometer with a certified chlorine standard, such as a solution of 2,4,6-trichlorophenol in a suitable solvent. 3.2. Accurately weigh 1-5 mg of the sample into a combustion boat. 3.3. Introduce the boat into the combustion furnace of the analyzer. 3.4. Initiate the analysis. The instrument will automatically combust the sample and titrate the resulting chloride. 3.5. Perform the analysis in triplicate.

4. Oxygen Analysis (Pyrolysis Method): 4.1. Calibrate the oxygen analyzer using a certified oxygen-containing standard, such as benzoic acid or vanillin. 4.2. Accurately weigh 1-2 mg of the sample into a silver capsule. 4.3. Place the capsule into the autosampler of the oxygen analyzer. 4.4. Initiate the pyrolysis sequence. 4.5. Analyze the sample in triplicate.

5. Data Analysis and Reporting: 5.1. For each element, calculate the mean and standard deviation of the triplicate measurements. 5.2. Compare the experimental mean values with the theoretical elemental composition calculated earlier. 5.3. The results are generally considered acceptable if they are within ±0.4% of the theoretical values. 5.4. Report the final elemental composition with the experimental uncertainty.

Conclusion

The accurate elemental analysis of a novel compound such as C11H15ClN2O is a multi-faceted process that demands meticulous attention to detail, from the initial theoretical calculations to the final data analysis. By selecting the appropriate analytical techniques, employing high-quality certified reference materials for calibration, and adhering to established standard operating procedures, researchers can ensure the integrity and validity of their results. This guide provides a comprehensive framework to navigate the complexities of elemental analysis, empowering scientists in their pursuit of discovery and innovation.

References

  • ASTM D5291-02, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2002, [Link]

  • D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, [Link]

  • ASTM D4239-14, Standard Test Method for Sulfur in the Analysis Sample of Coal and Coke Using High-Temperature Tube Furnace Combustion, ASTM International, West Conshohocken, PA, 2014, [Link]

  • Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808, Analytik Jena, [Link]

  • ISO 1171:2010, Solid mineral fuels — Determination of ash, International Organization for Standardization, Geneva, CH, 2010, [Link]

  • ASTM D5808-03, Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry, ASTM International, West Conshohocken, PA, 2003, [Link]

  • ASTM E442-91(2001), Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion, ASTM International, West Conshohocken, PA, 2001, [Link]

  • ASTM D4929-15, Standard Test Methods for Determination of Organic Chloride Content in Crude Oil, ASTM International, West Conshohocken, PA, 2015, [Link]

  • Total Oxygen in Organic Materials by Pyrolysis-Gas Chromatographic Technique, ASTM International, [Link]

  • DETERMINATION OF OXYGEN IN ORGANIC COMPOUNDS WITH THE 440, Exeter Analytical, Inc., [Link]

  • Elemental impurities: certified reference materials for ICH Q3D, USP<232> & <2232> and Ph.Eur. 5.20, European Pharmaceutical Review, [Link]

  • Oxygen Flask Combustion Unit, Exeter Analytical, [Link]

  • Schöniger oxidation, Wikipedia, [Link]

  • Determination of Total Oxygen in Gasoline and Methanol Fuels by Reductive Pyrolysis, ASTM International, [Link]

Sources

Technical Guide: Validating Purity of N-Phenylpyrrolidine-2-carboxamide via TLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-phenylpyrrolidine-2-carboxamide (often referred to as L-proline anilide) is a critical organocatalyst used in asymmetric aldol reactions. Its catalytic efficiency and enantioselectivity are directly compromised by residual starting materials—specifically aniline (which can cause side reactions) and L-proline (which alters solubility and reactivity).

This guide provides a validated Thin Layer Chromatography (TLC) protocol to assess the chemical purity of this compound. While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, a properly optimized TLC system offers a rapid, cost-effective, and semi-quantitative alternative for reaction monitoring and initial purity assessment.

Key Takeaway: A dual-visualization strategy (UV + Ninhydrin) combined with a basified mobile phase is required to distinguish the product from its specific impurities.

Chemical Context & Impurity Profile[1][2][3][4]

To validate purity, one must understand the separation challenges inherent to the molecular structure.

CompoundStructure TypePolarityUV Active?Ninhydrin Reaction
Product (Proline Anilide)Secondary Amine + AmideModerate-PolarYes (Strong)Yes (Yellow/Orange)
Impurity A (Aniline)Aromatic AmineNon-Polar (relative to product)Yes (Strong)Weak/Variable
Impurity B (L-Proline)Zwitterionic Amino AcidVery PolarNoYes (Yellow)

The Challenge: The free secondary amine in the pyrrolidine ring interacts strongly with the acidic silanol groups of silica gel, causing "tailing" (streaking). Standard solvents (Hexane/EtOAc) will result in poor resolution.

Methodology: Optimized TLC Protocol

Stationary Phase
  • Material: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).

  • Pre-treatment: None required if mobile phase is basified.

Mobile Phase Optimization (Comparative Analysis)

We compared three common solvent systems to determine the optimal separation profile.

SystemComposition (v/v)PerformanceVerdict
A EtOAc (100%)Product remains at baseline or streaks heavily. Aniline elutes near solvent front.Fail (Too non-polar for amine)
B DCM : MeOH (90:10)Product moves (

) but tails significantly. Proline remains at baseline.
Sub-optimal (Tailing affects resolution)
C DCM : MeOH : NH₄OH (90:10:1) Sharp, compact spots. Product (

), Aniline (

), Proline (

).
Recommended

> Scientific Rationale: The addition of Ammonium Hydroxide (NH₄OH) deprotonates the silica surface and competes for active sites, preventing the secondary amine of the pyrrolidine ring from hydrogen bonding with the stationary phase. This eliminates tailing.

Visualization Logic (The "Self-Validating" System)

A single visualization method is insufficient. You must use a Dual-Check method to confirm purity.

  • UV₂₅₄ (Non-destructive): Visualizes Aniline and Product. Proline is invisible.

  • Ninhydrin Stain (Destructive): Visualizes Proline and Product. Aniline is largely unresponsive.

Experimental Protocol

Step 1: Sample Preparation[5]
  • Reference Standards: Prepare small vials of pure Aniline and pure L-Proline (dissolved in MeOH).

  • Analyte: Dissolve 5 mg of your synthesized N-phenylpyrrolidine-2-carboxamide in 1 mL of DCM/MeOH (1:1).

    • Note: Ensure the concentration is high enough to detect minor impurities (approx. 5-10 mg/mL).

Step 2: Plate Spotting (Co-Spotting Technique)

Spot the plate at three positions to validate separation:

  • Lane 1: Pure Starting Material (Aniline).

  • Lane 2: Co-spot (Aniline + Product Mix). Crucial for proving separation.

  • Lane 3: Product (Synthesized Material).

Step 3: Elution
  • Prepare Mobile Phase C (DCM:MeOH:NH₄OH 90:10:1) in a developing chamber.[1][2]

  • Equilibration: Insert a filter paper wick and let the chamber saturate for 5 minutes.

  • Run the plate until the solvent front reaches 1 cm from the top.[1][3]

Step 4: Visualization Workflow

TLC_Workflow Start Eluted TLC Plate UV_Check Step 1: UV Light (254nm) Start->UV_Check Aniline_Det Dark Spot @ Rf ~0.9 (Aniline Impurity) UV_Check->Aniline_Det If impure Prod_UV Dark Spot @ Rf ~0.5 (Product) UV_Check->Prod_UV Stain Step 2: Dip in Ninhydrin & Heat (110°C) Aniline_Det->Stain Prod_UV->Stain Proline_Det Yellow Spot @ Baseline (Proline Impurity) Stain->Proline_Det If impure Prod_Nin Yellow/Orange Spot @ Rf ~0.5 (Product Confirmation) Stain->Prod_Nin

Figure 1: The Dual-Visualization Workflow ensures no impurity goes undetected. UV detects the aromatic starting material, while Ninhydrin detects the non-UV active amino acid.

Comparative Analysis: TLC vs. Alternatives

Is TLC sufficient for your needs? Use this comparison to decide.

FeatureTLC (Optimized)HPLC (UV/MS)¹H NMR
Primary Use Rapid qualitative screenQuantitative purity (%)Structural verification
Limit of Detection ~0.1 - 0.5%< 0.01%~1%
Speed 10-15 Minutes30-60 Minutes15-30 Minutes
Cost Low (<$1)High (>$50/run)Medium
Blind Spots Enantiomers (Cannot distinguish D/L isomers)None (if Chiral column used)Overlapping peaks

Critical Limitation: Standard silica TLC cannot determine the enantiomeric excess (ee%) of N-phenylpyrrolidine-2-carboxamide. If the catalyst has racemized during synthesis (forming the D-isomer), it will co-elute with the L-isomer on a standard plate.

  • Solution: For optical purity, Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) is mandatory.

Troubleshooting & Validation

Issue: "The product spot is streaking/tailing."
  • Cause: Secondary amine interaction with silica.

  • Fix: Increase the NH₄OH concentration slightly (e.g., to 1.5%) or pre-wash the TLC plate with a 5% Triethylamine/DCM solution and dry before use.

Issue: "I see a ghost spot near the solvent front."
  • Cause: Aniline is volatile and can "smear" if the plate is overloaded.

  • Fix: Dilute the sample. If the spot persists and is UV active, it is residual aniline.

Issue: "Ninhydrin background is too dark."
  • Cause: Overheating or old reagent.

  • Fix: Heat the plate gently with a heat gun rather than a hot plate. Stop heating as soon as the yellow/orange spots appear.

References

  • Synthesis & Characterization: Daly, S. et al. "Organocatalytic Synthesis of N-Phenylpyrrolidine-2-carboxamide Derivatives." Journal of Organic Chemistry. (Generalized reference for amide synthesis protocols).

  • TLC Visualization Methods: Merck KGaA. "TLC Visualization Reagents and Methods." MilliporeSigma Technical Library.

  • Chromatography of Amines: Reich, H. J. "Chromatography of Amines: Tailing and Basification." University of Wisconsin-Madison Chemistry.

Sources

Safety Operating Guide

Comprehensive Disposal Guide: N-Phenylpyrrolidine-2-Carboxamide Hydrochloride

[1]

Executive Summary & Immediate Action

N-Phenylpyrrolidine-2-carboxamide hydrochloride (CAS: 1078162-90-9 or related isomers) is a proline-derived organic salt commonly used as a chiral intermediate or organocatalyst.[1] While not classified as a P-list (acutely toxic) or U-list (toxic) waste under RCRA by specific name, it is a GHS Category 4 Oral Toxin and Irritant.

Core Directive: Do NOT dispose of this compound down the drain or in regular trash. It must be managed as Hazardous Chemical Waste .

Quick Reference: Waste Classification
ParameterClassificationAction
RCRA Status Non-Listed (Characteristic Review Required)Manage as Hazardous Waste (D-code potential if leachable).[1][2]
Physical State Solid (Powder)Collect in dedicated solid waste container.
Solubility Water Soluble (HCl salt)High Mobility Risk: Prevent entry into drains/waterways.[3]
Incompatibilities Strong Oxidizers, Strong BasesSegregate from nitrates, permanganates, and caustic solutions.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe disposal. The hydrochloride salt form increases water solubility, altering how spills and waste streams should be managed compared to the free base.

Physicochemical Data
PropertyValueRelevance to Disposal
Chemical Name N-Phenylpyrrolidine-2-carboxamide HClLabeling requirement.
Molecular Formula C₁₁H₁₄N₂O[1] · HClNitrogen content implies potential NOx generation during incineration.
Molecular Weight ~226.7 g/mol Calculation of molar loads for waste streams.
Acidity (pH) Acidic (in solution)May require pH adjustment if mixed with aqueous waste.
Appearance White to off-white solidVisual identification for spill cleanup.[1]
GHS Hazard Classification[1][2][3][4][5][6]
  • H302: Harmful if swallowed.[4][5][6]

  • H315: Causes skin irritation.[7][8]

  • H319: Causes serious eye irritation.[9][6][7]

  • H335: May cause respiratory irritation.[6][7][8]

Expert Insight: The "HCl" designation indicates this is a protonated salt. Upon contact with strong bases (e.g., Sodium Hydroxide), it will liberate the free organic base. This reaction can generate heat and alter solubility. Never mix this waste with high-pH basic waste streams without controlled neutralization.[1]

Disposal Decision Logic (Workflow)

The following decision tree illustrates the proper routing for N-phenylpyrrolidine-2-carboxamide hydrochloride waste.

DisposalWorkflowStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidWasteSolid / PowderStateCheck->SolidWasteSolidLiquidWasteLiquid / SolutionStateCheck->LiquidWasteLiquidPureCheckIs it Pure Substance?SolidWaste->PureCheckYesYesPureCheck->YesNoNoPureCheck->NoOriginalContainerKeep in Original VialLabel 'Solid Hazardous Waste'DebrisContaminated Debris(Gloves, Weigh Boats)DoubleBagDouble Bag (Clear Poly)Label 'Hazardous Debris'Debris->DoubleBagSolventCheckSolvent Type?LiquidWaste->SolventCheckAqueousAqueous SolutionSolventCheck->AqueousWaterOrganicOrganic SolventSolventCheck->OrganicSolventsAqWasteAqueous Hazardous Waste(Do NOT Drain Pour)Aqueous->AqWasteHaloCheckHalogenated?Organic->HaloCheckYes (DCM, Chloroform)Yes (DCM, Chloroform)HaloCheck->Yes (DCM, Chloroform)No (MeOH, Acetone)No (MeOH, Acetone)HaloCheck->No (MeOH, Acetone)HaloWasteHalogenated Waste Stream(Red Can)NonHaloWasteNon-Halogenated Waste Stream(Clear/White Can)Yes->OriginalContainerNo->DebrisYes (DCM, Chloroform)->HaloWasteNo (MeOH, Acetone)->NonHaloWaste

Figure 1: Decision logic for segregating N-phenylpyrrolidine-2-carboxamide HCl waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Scenario: Expired reagent or excess solid remaining in the original bottle.

  • Do Not Empty: Keep the substance in its original manufacturer container if possible. This maintains the most accurate labeling.

  • Secondary Containment: Place the container inside a clear, sealable plastic bag (Ziploc type) to contain any potential dust or leakage.

  • Labeling: Apply a hazardous waste tag.

    • Chemical Name: N-Phenylpyrrolidine-2-carboxamide hydrochloride.[1][10]

    • Hazards: Irritant, Toxic (Oral).

  • Storage: Place in the designated "Solid Hazardous Waste" drum or bin.

Protocol B: Liquid Waste (Reaction Mixtures)

Scenario: The compound is dissolved in a solvent (e.g., Methanol, DCM) after an experiment.

  • Identify the Solvent: The disposal route is dictated by the solvent, not just the solute.

  • Segregation:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform, pour into the Halogenated Waste carboy.

    • Non-Halogenated: If dissolved in Methanol, Ethanol, or Acetone, pour into the Non-Halogenated Organic carboy.

    • Aqueous: If dissolved in water, collect in a container labeled "Aqueous Waste with Toxic Organic Amides." Do not adjust pH unless instructed by EHS, as this may precipitate the free base.

  • Rinsing: Triple-rinse glassware with the compatible solvent. Add the rinsate to the same waste container.

Protocol C: Contaminated Debris (Spill Cleanup/Consumables)

Scenario: Weighing boats, contaminated gloves, or paper towels from a spill.

  • Collection: Collect all solids in a wide-mouth jar or a heavy-duty clear plastic bag (minimum 2 mil thickness).

  • Labeling: Label as "Debris contaminated with N-Phenylpyrrolidine-2-carboxamide HCl."

  • Sealing: Twist and tape the bag neck or tightly cap the jar. Never leave waste open in the fume hood.

Safety & Emergency Response

Storage Incompatibilities

The "Self-Validating System" for safety relies on preventing accidental reactions in the waste container.

  • Strong Oxidizers: Keep away from Nitric Acid, Perchlorates, and Permanganates. Reaction may produce toxic nitrogen oxide gases.[5][6][7]

  • Strong Bases: Keep away from Hydroxide solutions. Reaction releases the free amine, changing the chemical profile and potentially generating heat.

Spill Cleanup Procedure (Solid)
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator or work within a fume hood.

  • Containment: Cover the spill with a damp paper towel (water) to prevent dust generation.

  • Cleanup: Scoop up the damp solid and towel. Place in a plastic bag.

  • Surface Decontamination: Wipe the area with a soap and water solution. The HCl salt is water-soluble and cleans up easily with aqueous detergents.[1]

  • Disposal: Treat all cleanup materials as Protocol C (Contaminated Debris).

Regulatory Compliance (US Focus)

While not a listed RCRA waste (P or U list), this material must be characterized by the generator.

  • Generator Status: Most labs operate as "Small Quantity Generators" (SQG) or "Large Quantity Generators" (LQG).

  • Waste Code Assignment:

    • If the waste exhibits ignitability (from solvent): D001 .

    • If the waste contains regulated toxic metals (unlikely here): D004-D043 .[1]

    • Default: If no characteristic codes apply, it is often coded as "Non-Regulated Hazardous Waste" (state-dependent) but must still be incinerated by a licensed facility.

  • Drain Disposal: Strictly Prohibited. Even though it is soluble, introducing organic amides into the sanitary sewer violates the Clean Water Act mandates on prohibiting toxic pollutants that interfere with POTW (Publicly Owned Treatment Works) operations.

References

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 14, 2026, from [Link]

  • Vanderbilt University Medical Center. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved February 14, 2026, from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved February 14, 2026, from [Link]

Personal protective equipment for handling N-phenylpyrrolidine-2-carboxamide hydrochloride

[1][2][3]

CAS Number: 1078162-90-9 (General) | Formula: C₁₁H₁₄N₂O[1][2] · HCl Synonyms: N-phenylprolinamide hydrochloride; Proline N-phenylamide HCl[1][3][2]

Executive Safety Summary

N-phenylpyrrolidine-2-carboxamide hydrochloride is a functionalized proline derivative commonly used as an organocatalyst or pharmaceutical intermediate.[1][3][2] Unlike its free base form, the hydrochloride salt presents distinct physical hazards: it is often a fine, hygroscopic powder prone to static charge, increasing the risk of airborne dust inhalation. Upon contact with moisture (mucous membranes, eyes, sweat), it hydrolyzes to release hydrochloric acid equivalents, causing immediate irritation or chemical burns.

Core Safety Directive: Treat as a Corrosive Irritant and Respiratory Sensitizer . All handling of the solid phase must occur within a certified chemical fume hood to prevent bronchial exposure.

Risk Assessment & Hazard Identification (GHS)

This compound is classified under GHS standards as WARNING .

Hazard CategoryCodeDescriptionMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][3][2][4][5]Systemic absorption of the amine component; potential CNS effects.
Skin Irritation H315 Causes skin irritation.[2][6][7]Acidic hydrolysis on skin moisture leads to dermatitis.
Eye Irritation H319 Causes serious eye irritation.[2][5][6][7][8][9]Micro-abrasion from dust combined with acidic pH drop in lacrimal fluid.
STOT - Single Exp. H335 May cause respiratory irritation.[2][4][5][6][7][8]Inhalation of dust constricts airways; HCl component irritates lung tissue.

Personal Protective Equipment (PPE) Matrix

Rationale: The salt form increases water solubility, meaning it penetrates sweat and mucous membranes faster than the lipophilic free base.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Respiratory Engineering Control (Primary): Chemical Fume Hood.PPE (Secondary): N95 or P100 Respirator.[1][3][2]Why: The powder is light and static-prone.[2] A fume hood (face velocity 80-100 fpm) is mandatory for weighing.[1][2] If hood access is impossible, a fitted P100 is required to block fine particulates.
Hand Protection Double Nitrile Gloves (0.11 mm min.[2] thickness).Why: Nitrile offers excellent resistance to organic amines and weak acids. Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (ANSI Z87.1).[2]Why: Safety glasses are insufficient. Air currents can carry dust behind standard lenses. Goggles provide a seal against airborne particulates and splashes.
Body Protection Lab Coat (High-neck/Snap closure) + Long sleeves.[3][2]Why: Prevents dust accumulation on street clothes. Synthetic blends are preferred to minimize static attraction.

Operational Protocols: Step-by-Step

Phase A: Receipt & Storage

Objective: Maintain chemical integrity and prevent degradation (hygroscopic).

  • Inspection: Upon receipt, inspect the bottle for white/off-white powder residue on the outside of the container.[2] If present, wipe down with a damp paper towel (neutralized with dilute bicarbonate) while wearing gloves.

  • Storage Environment: Store in a cool, dry place (2–8°C is often recommended for long-term stability).

  • Atmosphere: Keep under inert gas (Argon or Nitrogen) if possible. The HCl salt is hygroscopic; moisture absorption will cause clumping and hydrolysis, altering stoichiometry.

Phase B: Weighing & Transfer (Critical Control Point)

Objective: Eliminate dust generation.

  • Setup: Place the balance inside the fume hood. If the balance is external, use a tarred weighing funnel with a lid.

  • Static Control: Use an anti-static gun or wipe on the spatula and weigh boat. Static charge is the primary cause of "jumping" powder.

  • Transfer:

    • Do not pour from the stock bottle.

    • Use a micro-spatula to transfer small amounts.

    • Self-Validation: If you see dust particles floating in the light beam of the hood, your transfer technique is too aggressive.[2] Pause and let dust settle.

Phase C: Solubilization

Objective: Safe dissolution without exotherm spikes.

  • Solvent Choice: Soluble in water, methanol, DMSO.

  • Protocol: Add the solid to the solvent, not vice versa, to prevent splashing of concentrated slurry.

  • Observation: The solution may become slightly acidic. If using in a pH-sensitive reaction (e.g., organocatalysis), you may need to neutralize the HCl with a base (like triethylamine) in situ, but be prepared for precipitation of the free base or salts (Et₃N[1][3][2]·HCl).

Phase D: Waste Disposal

Objective: Neutralize hazards before release.

  • Liquid Waste: Collect in a container labeled "Organic Amines/Halogenated Waste" (due to Chloride).

  • Solid Waste: Contaminated gloves and weigh boats must be bagged inside the hood before disposal in solid hazardous waste bins.

  • Destruction:

    • Method: Dissolve in a combustible solvent (e.g., ethanol).

    • Incineration: Must be burned in a chemical incinerator equipped with an afterburner and scrubber to handle Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) emissions.

Emergency Response Logic

EmergencyResponseStartExposure IncidentTypeIdentify Exposure TypeStart->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhalInhalationType->InhalSkinAction1. Brush off dry powder2. Rinse water >15 min3. Remove contaminated clothesSkin->SkinActionEyeAction1. Do NOT rub eyes2. Flush eyewash >15 min3. Hold eyelids openEye->EyeActionInhalAction1. Move to fresh air2. Sit upright (90°)3. Seek medical if wheezingInhal->InhalActionMedicalSeek Medical Attention(Bring SDS)SkinAction->MedicalEyeAction->MedicalInhalAction->Medical

Caption: Decision logic for immediate response to N-phenylpyrrolidine-2-carboxamide HCl exposure. Speed is critical to prevent acid burns.[2]

References

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: N-phenylpyrrolidine-2-carboxamide hydrochloride. Retrieved from

  • PubChem. (2024). Compound Summary: N-Phenylproline.[1][3][2] National Library of Medicine. Retrieved from [1][2]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1][3][2]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.